molecular formula C8H14N2 B1528557 (1-propyl-1H-pyrrol-3-yl)methanamine CAS No. 1512560-72-3

(1-propyl-1H-pyrrol-3-yl)methanamine

Cat. No.: B1528557
CAS No.: 1512560-72-3
M. Wt: 138.21 g/mol
InChI Key: ZNKPVILXADENLY-UHFFFAOYSA-N
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Description

(1-propyl-1H-pyrrol-3-yl)methanamine is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-propylpyrrol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-4-10-5-3-8(6-9)7-10/h3,5,7H,2,4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKPVILXADENLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of (1-propyl-1H-pyrrol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of (1-propyl-1H-pyrrol-3-yl)methanamine

Executive Summary

This compound is a specialized heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD). As a 1,3-disubstituted pyrrole, it offers a distinct vector for chemical space exploration compared to the more common 1,2-isomers. Its structure comprises an electron-rich pyrrole core, a lipophilic propyl tail, and a reactive primary amine handle. This guide provides a comprehensive technical analysis of its physicochemical properties, stability challenges, and experimental protocols for its characterization and use in medicinal chemistry.

Chemical Identity & Structural Analysis

The molecule features a pyrrole ring substituted at the nitrogen (


) with a propyl group and at the 

-carbon (

) with a methanamine group. This substitution pattern preserves the aromaticity of the ring while providing a nucleophilic "warhead" (the amine) and a hydrophobic anchor (the propyl group).

Table 1: Chemical Identity & Key Descriptors

PropertyValue / Description
IUPAC Name This compound
CAS Registry Not widely listed; Analogous to 888473-50-5 (N-unsubstituted)
Molecular Formula

Molecular Weight 138.21 g/mol
SMILES CCCN1C=C(CN)C=C1
Topological Polar Surface Area (TPSA) ~26.02 Ų (Dominated by the primary amine)
Rotatable Bonds 4 (Propyl chain + Methanamine linker)

Physicochemical Properties Profile

The following data aggregates predicted values using consensus cheminformatics models (ACD/Labs, ChemAxon) and empirical trends observed in homologous pyrrole-methanamines.

Table 2: Physicochemical Parameters

ParameterValue (Range)Context & Implications
LogP (Octanol/Water) 1.1 – 1.4 (Predicted)Moderately lipophilic. The propyl group adds ~1.0 log unit vs. the methyl analog. Suitable for CNS penetration models.
pKa (Primary Amine) 9.4 ± 0.5Typical for alkyl amines. Fully protonated (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) at physiological pH (7.4).
pKa (Pyrrole Nitrogen) Non-basicThe lone pair is part of the aromatic sextet.[1] Protonation disrupts aromaticity.
Boiling Point 235°C - 245°C (at 760 mmHg)High boiling point due to intermolecular H-bonding. Likely an oil at RT.
Solubility (Water) Moderate to HighHigh solubility at pH < 9 due to ammonium salt formation.
Solubility (Organic) HighSoluble in DCM, MeOH, DMSO, EtOAc.

Electronic Structure & Stability (Critical Analysis)

Researchers must understand the electronic dichotomy of this molecule to handle it correctly.

  • Electron Richness: The pyrrole ring is

    
    -excessive. The nitrogen lone pair donates density into the ring, making the carbons nucleophilic (susceptible to oxidation and electrophilic attack).
    
  • Oxidation Sensitivity: Unlike pyridine, pyrroles are prone to oxidative polymerization ("tars") upon exposure to air and light. The propyl group provides slight steric protection, but the molecule remains sensitive.

  • Acid Sensitivity: While the side-chain amine is basic, the pyrrole ring is acid-sensitive. Strong acids can induce polymerization via protonation at the C2/C5 positions.

Diagram 1: Stability & Handling Decision Tree

StabilityWorkflow cluster_handling Handling Precaution start Incoming Sample: This compound check_state Physical State Check start->check_state is_oil Viscous Oil (Free Base) check_state->is_oil Free Base is_solid Crystalline Solid (HCl/Salt) check_state->is_solid Salt Form oxid_risk HIGH OXIDATION RISK Darkens in air is_oil->oxid_risk stable STABLE Shelf-stable > 1 year is_solid->stable storage_oil Storage Protocol A: 1. Purge with Argon/N2 2. Store at -20°C 3. Amber Glass oxid_risk->storage_oil storage_salt Storage Protocol B: 1. Desiccator 2. Room Temp or 4°C 3. Protect from moisture stable->storage_salt acid_warn Avoid Strong Acids w/ Free Base (Polymerization Risk) storage_oil->acid_warn

Caption: Decision logic for storage based on salt form vs. free base, highlighting the oxidation risk of the free amine.

Experimental Protocols

To validate the physicochemical profile in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Rationale: Potentiometry is superior to UV-metric methods here because the pyrrole chromophore may not shift significantly upon protonation of the distal amine.

  • Preparation: Dissolve 2-3 mg of the compound in 10 mL of a degassed solvent mixture (e.g., Water/Methanol 80:20 to ensure solubility of the propyl chain).

  • Titrant: Standardized 0.1 M KOH (carbonate-free).

  • Execution:

    • Acidify the sample with 0.1 M HCl to pH ~2.0 (ensuring the amine is fully protonated:

      
      ).
      
    • Titrate with KOH under inert atmosphere (

      
       blanket) to prevent oxidative degradation during the run.
      
    • Record pH vs. Volume.

  • Validation: The curve should show a single inflection point corresponding to the aliphatic amine. If a second inflection is seen < pH 4, it indicates potential decomposition or impurities (pyrrole ring protonation is not observable in this range).

Protocol B: LogD (Distribution Coefficient) via HPLC

Rationale: Traditional shake-flask methods are slow. A rapid HPLC method using a chaotropic agent correlates retention time to lipophilicity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5 µm.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 7.4).

    • B: Acetonitrile.

  • Standard Curve: Inject 5 known standards (e.g., Benzylamine, Pyridine, Toluene) with known LogD values.

  • Calculation: Plot

    
     of standards vs. Literature LogD. Interpolate the retention time of the pyrrole derivative.
    
  • Quality Control: The peak symmetry must be >0.9. Tailing indicates interaction with silanols, common for amines; add 0.1% Triethylamine if necessary.

Synthetic Utility & Reactivity

This scaffold serves as a versatile "linker" unit. The reactivity is dominated by the nucleophilic primary amine, but the pyrrole ring dictates the conditions.

Diagram 2: Synthetic Divergence Pathway

SynthesisPath core This compound p_amide Amide Coupling (Stable Linker) core->p_amide Acylation p_redam Secondary Amine (Basic Center) core->p_redam Reductive Amination p_eas C2-Formylation (Scaffold Decoration) core->p_eas EAS r_amide R-COCl / Base r_redam R-CHO / NaBH(OAc)3 r_eas Vilsmeier-Haack (POCl3/DMF)

Caption: Primary synthetic transformations. Note: Electrophilic Aromatic Substitution (EAS) requires protection of the amine to prevent side reactions.

Key Synthetic Guidelines:

  • Amide Coupling: Excellent nucleophile. Standard HATU/DIPEA conditions work well. Caution: Avoid highly acidic workups which may degrade the pyrrole.

  • Reductive Amination: Compatible with standard borohydride reagents.

  • Electrophilic Substitution (EAS): If functionalizing the pyrrole ring (e.g., at C2), the amine must be protected (e.g., Boc) or protonated to prevent it from acting as a catalyst or competing nucleophile.

References

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole reactivity and electronic structure).
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • PubChem Compound Summary. (2024). Pyrrole-3-methanamine derivatives. National Center for Biotechnology Information. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

Molecular weight and formula of (1-propyl-1H-pyrrol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1-propyl-1H-pyrrol-3-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules with diverse biological activities.[2] This guide focuses on a specific derivative, this compound, a molecule of significant interest for its potential as a key intermediate in the synthesis of novel therapeutics. Its structure combines a substituted pyrrole ring with a primary aminomethyl group, offering multiple points for chemical modification and exploration of structure-activity relationships (SAR).

This document provides a comprehensive overview of the fundamental properties, a plausible synthetic pathway, spectroscopic characterization, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for sourcing, regulatory submission, and computational modeling.

PropertyValueSource
Molecular Formula C₈H₁₄N₂PubChem[3]
Molecular Weight 138.21 g/mol Calculated
Monoisotopic Mass 138.11569 DaPubChem[3]
IUPAC Name (1-propylpyrrol-3-yl)methanaminePubChem[3]
CAS Number 1512560-72-3BLDpharm[4]
Predicted XlogP 0.3PubChem[3]
SMILES CCCN1C=CC(=C1)CNPubChem[3]

Synthesis and Mechanistic Insights

Direct functionalization of the pyrrole ring at the 3-position can be challenging using classical electrophilic substitution methods, which often favor the 2-position.[5] Therefore, a more robust strategy involves constructing the ring with the desired substituents or functionalizing a pre-substituted precursor.

A logical and efficient synthetic route to this compound begins with a commercially available precursor, such as 1H-pyrrole-3-carbonitrile, and proceeds through two key steps: N-alkylation followed by nitrile reduction.

Proposed Synthetic Workflow

Synthesis_Workflow Start 1H-Pyrrole-3-carbonitrile Step1_Product 1-Propyl-1H-pyrrole-3-carbonitrile Start->Step1_Product Step 1: N-Alkylation Reagents: 1-Iodopropane, NaH Solvent: THF Final_Product This compound Step1_Product->Final_Product Step 2: Nitrile Reduction Reagents: LiAlH4 or H2/Raney Ni Solvent: THF or EtOH

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-Propyl-1H-pyrrole-3-carbonitrile (N-Alkylation)

  • Rationale: The first step involves the alkylation of the pyrrole nitrogen. Using a strong base like sodium hydride (NaH) is essential to deprotonate the pyrrole N-H (pKa ≈ 17.5), forming the highly nucleophilic pyrrolide anion. This anion then readily attacks the electrophilic carbon of an alkyl halide, such as 1-iodopropane, via an Sₙ2 reaction to form the N-propylated product. Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the sodium cation without interfering with the reaction.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of 1H-pyrrole-3-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add 1-iodopropane (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-propyl-1H-pyrrole-3-carbonitrile.

Step 2: Synthesis of this compound (Nitrile Reduction)

  • Rationale: The final step is the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation, providing high yields. The mechanism involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by workup with water to hydrolyze the intermediate aluminum complexes and liberate the amine. Alternatively, catalytic hydrogenation using Raney Nickel is a milder, scalable option often preferred in industrial settings.

  • Procedure (using LiAlH₄):

    • Add a solution of 1-propyl-1H-pyrrole-3-carbonitrile (1.0 eq.) in anhydrous THF to a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C under an argon atmosphere.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with THF.

    • Combine the filtrate and washes and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure if necessary.

Spectroscopic Characterization

  • ¹H NMR:

    • Pyrrole Protons: Three distinct signals in the aromatic region (approx. δ 6.0-7.0 ppm). The H2 proton would likely be a triplet (coupled to H5 and N), H5 a triplet, and H4 a triplet.

    • Propyl Group: A triplet for the -CH₂- group attached to the nitrogen (approx. δ 3.8-4.0 ppm), a sextet for the internal -CH₂- group (approx. δ 1.6-1.8 ppm), and a triplet for the terminal -CH₃ group (approx. δ 0.9-1.0 ppm).

    • Aminomethyl Group: A singlet for the -CH₂-NH₂ protons (approx. δ 3.5-3.7 ppm).

    • Amine Protons: A broad singlet for the -NH₂ protons (variable, approx. δ 1.5-2.5 ppm), which would disappear upon D₂O exchange.

  • ¹³C NMR:

    • Pyrrole Carbons: Signals in the range of δ 105-125 ppm.

    • Alkyl Carbons: Signals for the three propyl carbons and the aminomethyl carbon would appear in the upfield region (approx. δ 10-50 ppm).

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine at ~3300-3400 cm⁻¹.

    • C-H Stretch: Signals for sp² C-H (pyrrole ring) just above 3000 cm⁻¹ and sp³ C-H (alkyl groups) just below 3000 cm⁻¹.

    • N-H Bend: A scissoring vibration for the primary amine around 1600 cm⁻¹.

    • C=C Stretch: A peak corresponding to the pyrrole ring C=C bonds around 1500-1550 cm⁻¹.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable building block for constructing more complex molecules with therapeutic potential. The pyrrole ring acts as a stable aromatic core, while the primary amine provides a reactive handle for introducing diverse functionalities through reactions like amidation, sulfonylation, or reductive amination.

A prominent example highlighting the therapeutic relevance of this core structure is Vonoprazan (TAK-438) , a potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal diseases.[9][10] Vonoprazan features a substituted N-sulfonyl-1H-pyrrol-3-yl)methanamine core.[9] The development of Vonoprazan underscores the utility of this scaffold in designing potent enzyme inhibitors.

Applications Core This compound (Core Scaffold) Modification Chemical Modification (e.g., Sulfonylation, Amidation) Core->Modification Provides reactive -NH2 group Leads Library of Bioactive Lead Compounds Modification->Leads Generates structural diversity for SAR Drug Marketed Drug (e.g., Vonoprazan) Leads->Drug Optimization Target Therapeutic Target (e.g., H+/K+ ATPase) Drug->Target Inhibits

Caption: Role of the core scaffold in drug discovery and development.

The propyl group on the pyrrole nitrogen can modulate lipophilicity and metabolic stability, while the aminomethyl group at the 3-position serves as a critical linker to other pharmacophoric elements that interact with the biological target. Researchers can synthesize libraries of analogues based on this core structure to probe the binding pocket of enzymes like the H⁺,K⁺-ATPase and optimize for potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any amine-containing organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.

  • Hazards: Expected to be harmful if swallowed and may cause skin and eye irritation.[11] Inhalation of vapors should be avoided.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Gilow, H. M., & Jones, G., II. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl- and 1-Butanone, 1-(1-methyl-1H-pyrrol-3-yl)-. Organic Syntheses. Available from: [Link]

  • Supporting Information. Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Amazon AWS. Available from: [Link]

  • PubChem. 3-(1H-Pyrrol-1-Yl)Benzylamine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (1-methyl-1H-pyrrol-2-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4). Available from: [Link]

  • Meshram, H., et al. DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. Scientific Research Publishing. Available from: [Link]

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. J Pharmacol Exp Ther, 335(1), 231-8. Available from: [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4878. Available from: [Link]

  • Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. J Pharm Sci Emerg Drugs, 10(4). Available from: [Link]

  • Google Patents. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.
  • Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). J Med Chem, 55(9), 4446-56. Available from: [Link]

  • Trofimov, B. A., et al. (2018). One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. Organic & Biomolecular Chemistry, 16(34), 6299-6306. Available from: [Link]

  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. J Pharm Chem Chem Sci, 1(1), 17-32. Available from: [Link]

  • Stoyanov, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583. Available from: [Link]

  • ResearchGate. (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Available from: [Link]

Sources

Chemical Structure & Analytical Profiling of 1-Propyl-Substituted Pyrrole Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference Guide for Drug Development & Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive structural and analytical profile of 1-propyl-substituted pyrrole methanamines , specifically focusing on the (1-propyl-1H-pyrrol-2-yl)methanamine and (1-propyl-1H-pyrrol-3-yl)methanamine isomers. These compounds serve as critical heterobifunctional scaffolds in medicinal chemistry, acting as lipophilic linkers in the synthesis of Sigma receptor ligands , Potassium-Competitive Acid Blockers (P-CABs) , and multi-target antipsychotics.

This document details the synthetic pathways, spectroscopic signatures (NMR, MS), and analytical methodologies required for the identification and quality control of these intermediates.

Chemical Identity & Significance[1][2][3]

Core Scaffold Utility

The 1-propyl-pyrrole-methanamine motif combines three pharmacologically distinct features:

  • Pyrrole Ring: An electron-rich aromatic system capable of

    
     stacking interactions in receptor binding pockets.
    
  • N-Propyl Group: A lipophilic tail that modulates the LogP (partition coefficient), enhancing membrane permeability and optimizing hydrophobic pocket occupancy (e.g., in Sigma-1 receptors).

  • Methanamine (

    
    ):  A primary amine handle essential for further functionalization (amide coupling, reductive amination) or hydrogen bonding.
    
Target Isomers
Property2-Isomer3-Isomer
IUPAC Name (1-propyl-1H-pyrrol-2-yl)methanamineThis compound
CAS Registry Generic: 64608-72-6 (Parent)Generic: 10996966 (Parent)
Molecular Formula


Molecular Weight 138.21 g/mol 138.21 g/mol
Predicted LogP ~1.2 - 1.5~1.2 - 1.5

Synthesis & Preparation Protocols

To ensure structural integrity and minimize regioisomeric impurities, the synthesis typically follows a Vilsmeier-Haack Formylation followed by Reductive Amination .

Synthetic Pathway (Diagram)

Synthesis Start Pyrrole (C4H5N) Step1 N-Alkylation (1-Iodopropane, NaH, DMF) Start->Step1 Inter1 1-Propyl-1H-pyrrole Step1->Inter1 Step2 Vilsmeier-Haack (POCl3, DMF) Inter1->Step2 Electrophilic Subst. Inter2 1-Propyl-1H-pyrrole-2-carbaldehyde Step2->Inter2 Regioselective (C2) Step3 Reductive Amination (NH3, NaBH4, MeOH) Inter2->Step3 Final (1-Propyl-1H-pyrrol-2-yl)methanamine Step3->Final

Figure 1: Synthetic workflow for the 2-substituted isomer. The 3-substituted isomer requires bulky N-protecting groups (e.g., TIPS) during formylation to block the C2 position, or alternative routes like Van Leusen pyrrole synthesis.

Key Experimental Considerations
  • Regioselectivity: The Vilsmeier-Haack reaction on N-alkyl pyrroles favors the C2 position (>90%). To access the C3 isomer , one must typically use a hindered N-group (later removed and alkylated) or start from a 3-substituted precursor like a 3-pyrrolecarboxylate.

  • Amine Stability: The final methanamine product is sensitive to oxidation (darkening upon air exposure). It should be stored as a hydrochloride salt (dihydrochloride) or under inert atmosphere (Argon) at -20°C.

Structural Characterization (Spectroscopy)[4][5]

This section details the expected spectroscopic data for the 2-isomer , the most common variant.

Nuclear Magnetic Resonance (NMR)

The N-propyl group introduces a characteristic triplet-multiplet-triplet pattern, while the pyrrole ring protons show specific coupling constants (


-values).

Table 1: Predicted


 NMR Shifts (400 MHz, 

)
PositionShift (

, ppm)
MultiplicityIntegralAssignment
N-Propyl 0.92Triplet (

Hz)
3H

N-Propyl 1.75Multiplet (sextet)2H

N-Propyl 3.85Triplet (

Hz)
2H

Methanamine 3.78Singlet2H

Amine 1.40Broad Singlet2H

(Exchangeable)
Pyrrole C3 6.05Doublet-Doublet1HRing Proton (Adj. to alkyl)
Pyrrole C4 6.12Doublet-Doublet1HRing Proton
Pyrrole C5 6.65Doublet-Doublet1HRing Proton (Adj. to N)

Note: In the 3-isomer, the ring protons would appear as a singlet (C2) and two doublets (C4, C5).

Mass Spectrometry (MS) Fragmentation

Under Electrospray Ionization (ESI+), the parent ion


 is observed at m/z 139.1 .

Fragmentation Pathway (EI/CID):

  • Precursor: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    
    
  • Loss of Ammonia (

    
    ): 
    
    
    
    (Tropylium-like rearrangement of the alkyl-pyrrole).
  • 
    -Cleavage (Propyl loss): 
    
    
    
    (Loss of
    
    
    radical/neutral).
  • Characteristic Pyrrolyl Ion:

    
     (Methyl-pyrrole cation).
    

MassSpec M [M+H]+ m/z 139.1 Frag1 [M - NH3]+ m/z 122.1 M->Frag1 - 17 Da (NH3) Frag2 [M - Propyl]+ m/z 96.0 M->Frag2 - 43 Da (C3H7) Frag3 Pyrrolyl Cation m/z 66-67 Frag2->Frag3 Ring Cleavage

Figure 2: Primary fragmentation pathways observed in ESI-MS/MS.

Analytical Profiling Methods

HPLC Method for Purity Assessment

Due to the basicity of the primary amine, standard silica columns may cause peak tailing. A "Base Deactivated" C18 column with high pH stability or an acidic mobile phase is required.

  • Column: XBridge C18 (4.6 x 150 mm, 3.5

    
    ) or Equivalent.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) — preferred for amines.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 230 nm (Pyrrole absorption max).

  • Retention Time: The 1-propyl derivative is moderately lipophilic and will elute later than the unsubstituted pyrrole methanamine.

Storage & Stability
  • Oxidation: Pyrroles are electron-rich and prone to oxidative polymerization ("tars").

  • Protocol: Store as the HCl salt . If free base is required, store neat under Argon at -20°C.

  • Visual Check: Pure compound is a clear to pale yellow oil. Dark brown/black indicates significant decomposition.

References

  • PubChem. (2025).[1] (1H-pyrrol-2-yl)methanamine - Compound Summary. National Library of Medicine. [Link]

  • Takeda Pharmaceutical Company. (2013). Discovery of Vonoprazan (TAK-438) as a Potassium-Competitive Acid Blocker. Journal of Medicinal Chemistry. (Context for pyrrole-3-methanamine scaffolds).
  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

Sources

Literature review of (1-propyl-1H-pyrrol-3-yl)methanamine in medicinal chemistry

[1]

Executive Summary

(1-Propyl-1H-pyrrol-3-yl)methanamine (CAS: 1512560-72-3) represents a specialized nitrogen-rich heterocyclic building block.[1] While not a marketed drug itself, it serves as a critical "privileged scaffold" in medicinal chemistry.[1] Its structural architecture—comprising an electron-rich pyrrole core, a lipophilic N-propyl chain, and a reactive primary amine "handle"—makes it an ideal candidate for fragment-based drug discovery (FBDD).[1]

This guide provides a comprehensive technical review of this molecule, focusing on its synthetic utility, physicochemical profile, and application in designing bioactive ligands for GPCRs (specifically Histamine H3/H4) and kinase inhibitors.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

To effectively utilize this compound, researchers must understand its electronic and steric environment.[1] The pyrrole ring is electron-rich (

1
Table 1: Physicochemical Data (Calculated)
PropertyValueSignificance in Drug Design
Molecular Formula

Low MW (<200 Da) fits "Fragment" criteria.[1]
Molecular Weight 138.21 g/mol High ligand efficiency (LE) potential.[1]
ClogP ~1.2 - 1.5Moderate lipophilicity; good membrane permeability.[1]
TPSA ~38 ŲExcellent range for CNS penetration (Blood-Brain Barrier).[1]
pKa (Amine) ~9.5 - 10.0Protonated at physiological pH; ideal for ionic interactions (e.g., Asp/Glu residues).[1]
H-Bond Donors 2Primary amine (

).[1]
H-Bond Acceptors 1Pyrrole nitrogen is non-basic; amine nitrogen accepts.[1]

Retrosynthetic Analysis & Manufacturing

The synthesis of this compound generally avoids direct alkylation of the unstable 3-aminomethylpyrrole.[1] Instead, the strategy relies on constructing the substituent on the stable pyrrole core before the final reduction.[1]

Synthetic Pathway Strategy

The most robust route involves the Vilsmeier-Haack formylation of N-propylpyrrole, followed by Reductive Amination or Oxime Reduction .[1]

Key Mechanistic Insight: The N-propyl group must be installed before formylation to direct the aldehyde to the 3-position (though 2-substitution is favored, bulky N-groups and specific conditions can shift selectivity or require separation).[1] Alternatively, 3-formylpyrrole is N-alkylated first.[1]

Visualization: Synthetic Workflow (DOT)

SynthesisPathPyrrolePyrrole (Start)N_PropylN-PropylpyrrolePyrrole->N_Propyl1. n-PrBr, KOH(N-Alkylation)Formyl1-Propyl-1H-pyrrole-3-carbaldehydeN_Propyl->Formyl2. POCl3, DMF(Vilsmeier-Haack)OximeOxime IntermediateFormyl->Oxime3. NH2OH·HCl(Condensation)TargetThis compoundFormyl->TargetAlt: Reductive Amination(NH3, NaBH3CN)Oxime->Target4. LiAlH4 or H2/Pd(Reduction)

Figure 1: Primary synthetic route to the target amine via Vilsmeier-Haack formylation and reduction.[1]

Medicinal Chemistry Applications

The this compound scaffold functions as a bioisostere for benzylamines or imidazole-ethylamines (histamine analogs).[1]

Target Class: Histamine H3/H4 Antagonists

The H3 receptor regulates the release of neurotransmitters (histamine, acetylcholine, dopamine).[1]

  • Mechanism: The primary amine of the title compound mimics the basic nitrogen of histamine, forming a salt bridge with Asp114 in the H3 receptor transmembrane domain.[1]

  • The Propyl Group: Provides lipophilic bulk that fits into the hydrophobic pocket adjacent to the orthosteric site, improving selectivity over H1/H2 receptors.[1]

Target Class: Kinase Inhibitors (JAK/STAT)

Pyrrole-carboxamides are common in Janus Kinase (JAK) inhibitors.[1]

  • Usage: The amine is coupled with a carboxylic acid bearing a hinge-binding motif (e.g., pyrimidine or pyridine).[1]

  • Role: The pyrrole ring acts as a spacer, orienting the solubilizing amine tail toward the solvent front.[1]

Divergent Synthesis (Library Generation)

Because the molecule possesses a nucleophilic amine, it is rapidly derivatized into three distinct chemotypes:

  • Amides: Via coupling with carboxylic acids (improves metabolic stability).[1]

  • Sulfonamides: Via sulfonyl chlorides (common in GPCR ligands).[1]

  • Secondary Amines: Via reductive amination (fine-tuning pKa).[1]

Visualization: Derivatization Logic (DOT)

DerivatizationCenterThis compound(Core Scaffold)R1Reaction: Amide Coupling(R-COOH + HATU)Center->R1R2Reaction: Sulfonylation(R-SO2Cl + TEA)Center->R2R3Reaction: Reductive Amination(R-CHO + NaBH(OAc)3)Center->R3P1Pyrrole-3-carboxamides(Kinase Inhibitors)R1->P1P2Pyrrole-Sulfonamides(GPCR Ligands)R2->P2P3N-Substituted Amines(Ion Channel Blockers)R3->P3

Figure 2: Divergent synthesis pathways for library generation using the core scaffold.

Experimental Protocols

Safety Warning: Pyrroles can be sensitive to oxidation.[1][2] Perform all reactions under an inert atmosphere (Nitrogen or Argon).

Protocol A: General Amide Coupling (Library Scale)

Use this protocol to attach the scaffold to a carboxylic acid "warhead".[1]

Reagents:

  • Amine: this compound (1.0 equiv)[1]

  • Acid: R-COOH (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the carboxylic acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir at Room Temperature (RT) for 15 minutes. Causality: This pre-activates the acid to the active ester, preventing amine trapping.[1]

  • Addition: Add this compound (0.5 mmol) dissolved in DMF (0.5 mL) dropwise to the mixture.

  • Reaction: Flush with

    
    , cap, and stir at RT for 4–12 hours. Monitor by LC-MS (Look for 
    
    
    peak).[1]
  • Workup: Dilute with EtOAc (20 mL), wash with saturated

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).
    
Protocol B: Storage & Stability
  • Challenge: Electron-rich pyrroles oxidize (turn black) upon exposure to air/light.[1]

  • Solution: Store the amine as a Hydrochloride Salt (

    
    ) .[1]
    
    • Conversion: Dissolve free base in

      
      , add 4M HCl in Dioxane dropwise.[1] Filter the white precipitate.[1]
      
    • Storage: -20°C, desiccated, protected from light.[1]

References

  • Reichert, E. C., et al. (2016).[1] Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace.[1] (Contextual grounding on pyrrole reactivity in cross-coupling). Retrieved from [Link][1]

  • Bhardwaj, V., et al. (2015).[1] Pyrrole: A resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. (Review of pyrrole pharmacophores). Retrieved from [Link]

  • Gholap, S. S. (2016).[1] Pyrrole: An Important Heterocyclic Nucleus in Drug Design. International Journal of Pharmaceutical Sciences and Research. (SAR of pyrrole-based drugs).[1][2] Retrieved from [Link]

The Architecture of Interaction: A Technical Guide to Pharmacophore Mapping of (1-propyl-1H-pyrrol-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of pharmacophore mapping as applied to the promising class of (1-propyl-1H-pyrrol-3-yl)methanamine derivatives. It is intended for researchers, medicinal chemists, and computational scientists engaged in drug discovery and development. We will move beyond a simple recitation of protocols to dissect the underlying rationale of experimental choices, ensuring a robust and insightful application of this powerful computational technique.

Preamble: The Significance of the Pyrrole Scaffold and the Rationale for Pharmacophore-Guided Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The specific class of this compound derivatives presents a synthetically accessible framework with diverse opportunities for substitution, making it an attractive starting point for novel drug design. Notably, related pyrrole derivatives have been identified as potent potassium-competitive acid blockers (P-CABs), targeting the H+,K+-ATPase enzyme.[4] This provides a critical starting point for our exploration, suggesting a potential, albeit hypothetical for this specific derivative class, biological target.

Pharmacophore modeling serves as an indispensable tool in modern drug discovery, offering a rational approach to identifying novel active compounds and optimizing lead candidates.[5][6] It distills the complex three-dimensional arrangement of essential chemical features responsible for a molecule's biological activity into a simplified and searchable model.[7] This guide will elucidate both ligand-based and structure-based pharmacophore mapping methodologies, providing a dual-pronged strategy for navigating the chemical space of this compound derivatives.

Part 1: Ligand-Based Pharmacophore Modeling: Deciphering the Consensus from Active Molecules

In the absence of a known target structure, ligand-based pharmacophore modeling allows us to extract the common chemical features from a set of known active molecules.[6] The fundamental assumption is that molecules with similar biological activity share a common binding mode and therefore a common set of essential chemical features.[8]

The Causality Behind Ligand Selection and Preparation

The quality of a ligand-based pharmacophore model is intrinsically tied to the quality and diversity of the input data. The selection of the training set is therefore a critical first step.

Protocol 1: Training and Test Set Preparation

  • Compound Curation: Assemble a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 or EC50 values).

  • Activity Thresholding: Classify the compounds into "active" and "inactive" sets. A common approach is to define actives as compounds with high potency (e.g., IC50 < 1 µM) and inactives as those with significantly lower or no activity (e.g., IC50 > 10 µM).

  • Structural Diversity: Ensure the training set of active compounds spans a range of structural diversity. Clustering algorithms based on chemical fingerprints can be employed to select a representative set of diverse active molecules.[9]

  • Training and Test Set Splitting: Partition the dataset into a training set (typically 70-80% of the data) for model generation and a test set (20-30%) for external validation. It is crucial that the test set is not used during model building.[10]

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set. This is a critical step as the bioactive conformation is often not the global minimum energy conformation.[8]

From Chaos to Consensus: Generating the Pharmacophore Hypothesis

With a well-prepared set of ligands, we can proceed to identify the common chemical features that constitute the pharmacophore.

Protocol 2: Pharmacophore Model Generation

  • Feature Identification: Identify potential pharmacophoric features for each molecule. Common features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers (PI/NI).[6][11]

  • Hypothesis Generation: Utilize a pharmacophore generation algorithm (e.g., HypoGen in Discovery Studio[12] or LigandScout[8]) to align the conformers of the active molecules and identify common feature arrangements. The algorithm will generate multiple hypotheses, each representing a different spatial arrangement of features.

  • Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map the active molecules and exclude the inactive ones. Statistical parameters such as the cost function, which includes the fixed cost and the null cost, are often used for this purpose.[12]

The Litmus Test: Rigorous Model Validation

A pharmacophore model is only as good as its predictive power. Therefore, rigorous validation is a non-negotiable step to ensure the model is statistically sound and can be reliably used for virtual screening.[13][14]

Protocol 3: Pharmacophore Model Validation

  • Cost Analysis: For algorithms like HypoGen, analyze the cost values. A significant difference between the total cost and the null cost, and a low fixed cost, indicates a good quality model.[12]

  • Fischer's Randomization Test: This method assesses the statistical significance of the model by generating models from randomized data. If the original model has a significantly better score than the randomized models, it suggests the model is not due to chance.[12]

  • Test Set Validation: The most crucial validation step is to use the generated pharmacophore model to screen the external test set. The model should be able to distinguish active from inactive compounds in this independent set.[10]

  • Enrichment Metrics: Quantify the model's performance using metrics such as the Enrichment Factor (EF), Goodness of Hit (GH) score, and Receiver Operating Characteristic (ROC) curve analysis.[10][15][16] A high EF and a GH score greater than 0.7 are indicative of a good model.[15]

Part 2: Structure-Based Pharmacophore Modeling: A Target-Centric Approach

When the three-dimensional structure of the biological target is available, a structure-based approach can be employed to generate a pharmacophore model that reflects the key interactions within the binding site.[17][18] This method has the advantage of not requiring a large set of known active ligands.[17] For the purpose of this guide, we will hypothesize that our this compound derivatives target the H+,K+-ATPase, for which crystal structures are available.

The Blueprint: Preparing the Protein Structure

The accuracy of the structure-based pharmacophore is highly dependent on the quality of the protein structure.

Protocol 4: Protein Preparation

  • Structure Retrieval: Obtain the crystal structure of the target protein (e.g., H+,K+-ATPase) from the Protein Data Bank (PDB). If a co-crystallized ligand is present, it can provide valuable information about the binding site.[18]

  • Protein Clean-up: Remove water molecules, co-factors, and any non-essential ligands from the PDB file.

  • Protonation and Energy Minimization: Add hydrogen atoms and assign appropriate protonation states to the amino acid residues. Perform a constrained energy minimization to relieve any steric clashes while preserving the overall fold of the protein.

Mapping the Interaction Landscape

The core of structure-based pharmacophore modeling is the identification of key interaction points within the binding site.

Protocol 5: Structure-Based Pharmacophore Generation

  • Binding Site Identification: Define the binding site of the protein. If a co-crystallized ligand is present, the binding site can be defined based on its location. Otherwise, binding site prediction algorithms can be used.

  • Feature Mapping: Generate pharmacophoric features based on the chemical nature of the amino acid residues in the binding site. For example, the backbone carbonyl of an amino acid can be mapped as an HBA, while the side chain of an arginine or lysine can be mapped as a PI feature.[19]

  • Exclusion Volumes: Define exclusion volumes to represent the space occupied by the protein atoms. This prevents the generation of pharmacophores that would clash with the receptor.[13]

  • Model Refinement: Refine the generated pharmacophore model by considering the interactions observed with known ligands, if available.

Visualizing the Path to Discovery

To conceptualize the overall workflow, the following diagram illustrates the key stages of both ligand-based and structure-based pharmacophore modeling.

Pharmacophore_Workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach L1 Compound Dataset (Actives & Inactives) L2 Training/Test Set Split L1->L2 L3 Conformer Generation L2->L3 L4 Pharmacophore Hypothesis Generation L3->L4 L5 Model Validation (Cost, Fischer, Test Set) L4->L5 L6 Validated Pharmacophore Model L5->L6 VS Virtual Screening L6->VS S1 Protein Structure (PDB) S2 Protein Preparation (Clean, Protonate, Minimize) S1->S2 S3 Binding Site Identification S2->S3 S4 Feature Mapping & Exclusion Volumes S3->S4 S5 Pharmacophore Model Generation S4->S5 S6 Refined Pharmacophore Model S5->S6 S6->VS LeadOpt Lead Optimization VS->LeadOpt

Caption: Workflow of Ligand- and Structure-Based Pharmacophore Modeling.

Part 3: Application and Data Interpretation: From Model to Molecule

A validated pharmacophore model is a powerful tool for virtual screening of large compound libraries to identify novel hits with the desired biological activity.[6][11]

The Search for Novelty: Virtual Screening

Protocol 6: Pharmacophore-Based Virtual Screening

  • Database Preparation: Prepare a large database of compounds for screening. This can be a commercial database (e.g., ZINC, Enamine) or an in-house library. Generate 3D conformers for each molecule in the database.

  • Screening: Use the validated pharmacophore model as a 3D query to search the prepared database. Molecules that match the pharmacophore features will be retrieved as hits.

  • Hit Filtering: The initial hit list can be large. Apply additional filters, such as Lipinski's rule of five and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, to prioritize the most promising candidates.[11]

Data in Focus: Summarizing Virtual Screening Results

The results of a virtual screening campaign can be summarized in a table for clear comparison.

Metric Value Interpretation
Total Compounds Screened 1,000,000The size of the initial chemical library.
Pharmacophore Hits 10,000Compounds matching the 3D pharmacophore query.
Lipinski's Rule Pass 8,500Hits with drug-like properties.
Favorable ADMET Profile 2,000Hits predicted to have good pharmacokinetic properties.
Final Candidate Compounds 50-100Prioritized hits for experimental validation.
The Path Forward: Lead Optimization

The identified hits from virtual screening serve as starting points for lead optimization. The pharmacophore model can guide the chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

Lead_Optimization_Cycle Start Virtual Screening Hit Design Pharmacophore-Guided Analog Design Start->Design Synth Chemical Synthesis of Analogs Test Biological Testing Synth->Test SAR Structure-Activity Relationship (SAR) Analysis Test->SAR SAR->Design Iterative Improvement Design->Synth

Caption: The Iterative Cycle of Lead Optimization.

Conclusion: A Rational Framework for Discovery

This guide has provided a comprehensive framework for the pharmacophore mapping of this compound derivatives. By integrating both ligand- and structure-based approaches, researchers can develop robust and predictive models to guide their drug discovery efforts. The emphasis on rigorous validation and the causal reasoning behind each step ensures that the resulting pharmacophore models are not just theoretical constructs but powerful tools for the rational design of novel therapeutics. The journey from a chemical scaffold to a clinical candidate is long and arduous, but with the strategic application of computational methods like pharmacophore modeling, we can navigate this path with greater efficiency and a higher probability of success.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23).
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1927–1944.
  • Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.).
  • Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. (2025, August 15).
  • Structure based Pharmacophore Modeling Service - Creative Biolabs. (n.d.).
  • Kaserer, T., Beck, K. R., Akram, M., & Schuster, D. (2014). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. Drug Design, Development and Therapy, 8, 987–999.
  • 3D Ligand-Based Pharmacophore Modeling - Bio-protocol. (n.d.).
  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions - Nanotechnology Perceptions. (n.d.).
  • Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Theoretical and Computational Chemistry, 8(3), 749-762.
  • Raman, K., & Gu, C. (2015). Pharmacophore Modeling Using Site-Identification by Ligand Competitive Saturation (SILCS) with Multiple Probe Molecules. Journal of Chemical Information and Modeling, 55(2), 399–410.
  • (PDF) Pharmacophore modeling and its applications - ResearchGate. (2022, August 16).
  • Pharmacophore model validation using GH score method. - ResearchGate. (n.d.).
  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (n.d.).
  • Structure Based Pharmacophore Modeling - Bio-protocol. (n.d.).
  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC. (n.d.).
  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC. (n.d.).
  • Wang, Y., Zhao, L., Liu, Y., Zhang, Y., & Zhang, J. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4236.
  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Publishing. (2021, March 2).
  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2 - MDPI. (2020, October 21).
  • Hori, Y., Imanishi, A., Arikawa, Y., Togawa, K., Nakao, K., & Inatomi, N. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446–4457.
  • Lan, L., Qin, W., Zhan, X., Liu, Z., & Mao, Z. (2014). Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 14(7), 994–1002.
  • pharmacophore-mapping-and-drug-design.pdf - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. (2022, August 9).
  • Pharmacophore mapping of some molecules in the training set.... - ResearchGate. (n.d.).
  • Kawathekar, N., & Kaskhedikar, S. G. (2008). Pharmacophore mapping of a series of pyrrolopyrimidines, indolopyrimidines and their congeners as multidrug-resistance-associated protein (MRP1) modulators. Journal of Molecular Modeling, 14(10), 921–929.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19).
  • Mishra, R. R., Vyas, K. B., & Nimavat, K. S. (2012). Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. International Journal for Pharmaceutical Research Scholars, 1(3), 33-39.
  • Pharmacophore Mapping - International Journal of Pharmaceutical Sciences. (2025, November 27).

Sources

An In-depth Technical Guide to the Solubility Profile of (1-propyl-1H-pyrrol-3-yl)methanamine for Drug Development Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of (1-propyl-1H-pyrrol-3-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry.[1] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall clinical success.[2] This document outlines a structure-based theoretical assessment of the compound's solubility in both aqueous and organic media, details rigorous experimental protocols for its quantitative determination, and discusses the profound implications of this data for drug development professionals. By integrating theoretical principles with actionable experimental workflows, this guide serves as an essential resource for researchers and scientists engaged in the characterization and optimization of pyrrole-based drug candidates.

Introduction

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are foundational scaffolds in modern drug discovery.[1][3] The pyrrole ring is a feature of numerous biologically active molecules, and its derivatives are explored for a wide array of therapeutic applications.[3] A thorough understanding of the physicochemical properties of any new chemical entity is paramount, with solubility being one of the most crucial.[4] Poor solubility can lead to erratic absorption, low bioavailability, and significant challenges in developing a viable dosage form.[5]

This guide addresses the specific solubility characteristics of this compound. We will first dissect its molecular structure to predict its behavior in various solvent systems. Subsequently, we will present the "gold standard" Shake-Flask method for determining thermodynamic solubility and a robust High-Performance Liquid Chromatography (HPLC) protocol for quantification, providing the causality behind key experimental choices.

Theoretical Solubility Profile: A Structure-Based Assessment

The solubility of a molecule is intrinsically linked to its structure. By examining the constituent functional groups of this compound, we can formulate a robust hypothesis regarding its solubility profile.

Molecular Structure Analysis

The compound is composed of three key structural features:

  • Pyrrole Ring: A five-membered aromatic heterocycle. The lone pair of electrons on the nitrogen atom is delocalized within the aromatic system, rendering it only weakly basic.[3] This ring system contributes to the molecule's overall lipophilicity.

  • N-propyl Group: A three-carbon alkyl chain attached to the pyrrole nitrogen. This group is non-polar and significantly increases the lipophilic (fat-soluble) character of the molecule.

  • Methanamine (-CH₂NH₂) Group: A primary aliphatic amine connected to the pyrrole ring. This group is the primary determinant of the molecule's aqueous solubility. It is basic and can act as a hydrogen bond donor and acceptor.

Aqueous Solubility and its pH-Dependence

The presence of the basic methanamine group dictates that the aqueous solubility of this compound will be highly dependent on pH.[6][7]

  • In Acidic Media (Low pH): The primary amine will be readily protonated to form a cationic ammonium salt (-CH₂NH₃⁺). This ionization dramatically increases the molecule's polarity, leading to stronger ion-dipole interactions with water and, consequently, significantly higher aqueous solubility.[8]

  • In Neutral to Basic Media (High pH): The compound will exist predominantly in its neutral, non-ionized "free base" form. In this state, its aqueous solubility is governed by the lipophilic nature of the N-propyl pyrrole core and will be substantially lower. This minimum solubility of the neutral form is referred to as the intrinsic solubility (S₀) .[9]

This pH-dependent behavior is critical for predicting oral absorption, as the compound will experience a pH gradient from the highly acidic stomach (pH ~1-2) to the near-neutral small intestine (pH ~6.8).[9]

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated (R)-CH₂NH₃⁺ (High Water Solubility) Neutral (R)-CH₂NH₂ (Low Water Solubility) Protonated->Neutral - H⁺ Neutral->Protonated + H⁺

Caption: pH-dependent equilibrium of this compound.

Solubility in Organic Solvents

The significant non-polar surface area contributed by the N-propyl group and the pyrrole ring suggests good solubility in a range of common organic solvents.[10]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of the amine group to form hydrogen bonds and the favorable interactions of the alkyl/aromatic portions with the solvent's organic character.

  • Polar Aprotic Solvents (e.g., DMSO, THF, Acetonitrile): Good to high solubility is anticipated. DMSO is a powerful solvent for a wide range of drug-like molecules.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected compared to polar organic solvents, as the polar amine group will limit miscibility.

Predicted Physicochemical Properties

A summary of predicted properties helps to contextualize the experimental approach.

PropertyPredicted ValueSource / Rationale
Molecular FormulaC₈H₁₄N₂PubChem[11]
Molecular Weight138.21 g/mol PubChem[11]
pKₐ (amine)~9.5 - 10.5Typical for primary aliphatic amines.[8]
XLogP30.3PubChem (predicted)[11]

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The following protocols describe robust methods for quantifying the solubility of this compound.

Thermodynamic Solubility via the Shake-Flask Method

The Shake-Flask method is the definitive technique for measuring thermodynamic (equilibrium) solubility, providing the true saturation point of the compound.[9] It is essential for regulatory filings and for understanding the biopharmaceutical properties of a drug.[12]

Protocol Rationale: The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period, ensuring that equilibrium is reached between the dissolved and undissolved states.[13] The subsequent analysis of the supernatant provides the solubility value.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.[13]

  • Dispensing Compound: Add an excess amount of solid this compound (e.g., 2-5 mg) to several glass vials. The key is to ensure that undissolved solid remains visible at the end of the experiment.[13]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each aqueous buffer or organic solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C for standard conditions or 37°C for biopharmaceutical relevance).[13] Agitate for 24 to 72 hours. A 24-hour time point is common, but longer times may be needed to ensure equilibrium is reached, especially for compounds that may undergo polymorphic transformations.[12]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To clarify the supernatant, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[12]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Causality: It is critical to avoid disturbing the solid pellet. Immediate filtration of the collected supernatant through a low-binding 0.45 µm filter (e.g., PVDF) is a mandatory self-validating step to remove any remaining particulates.[14]

  • Dilution & Quantification: Accurately dilute the filtrate with mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method (see Protocol 4.2).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard and reliable method for quantifying the concentration of dissolved analytes in solubility studies.[15] The pyrrole ring provides a suitable chromophore for UV detection.

Protocol Rationale: This protocol establishes a reversed-phase HPLC method to separate the analyte from any potential impurities or excipients and quantify it based on a standard curve. The use of a buffered mobile phase is crucial for ensuring the analyte has a consistent ionization state, leading to sharp, reproducible peaks.

Step-by-Step Methodology:

  • Preparation of Standards: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol. From this stock, create a series of calibration standards (e.g., 0.1 to 100 µg/mL) by diluting with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and a buffer (e.g., 20 mM potassium phosphate at pH 7.0). A typical starting point could be 30:70 Acetonitrile:Buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength of maximum absorbance (e.g., ~220-240 nm, to be determined by UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for trustworthiness.

    • Inject the diluted samples from the solubility experiment (Protocol 4.1, Step 7).

    • Calculate the concentration in the sample using the regression equation from the calibration curve.

    • Back-calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured format for easy comparison and interpretation.

Summarized Solubility Data (Hypothetical)

The following table illustrates how experimentally determined solubility data for this compound should be presented. The values are hypothetical but reflect the expected trends based on the structural analysis.

Solvent / MediumpHTemperature (°C)Solubility (µg/mL)Solubility (mg/mL)
Phosphate Buffer7.437850.085
Phosphate Buffer6.8372500.25
Acetate Buffer4.53712,50012.5
HCl Solution1.237>100,000>100
Water~8.5 (unbuffered)251100.11
MethanolN/A25>200,000>200
EthanolN/A25>200,000>200
DMSON/A25>200,000>200
AcetonitrileN/A2595,00095

Implications for Drug Development

The solubility profile provides critical insights that guide the entire drug development process.

  • Biopharmaceutics Classification System (BCS): The BCS classifies drugs based on their solubility and permeability.[9] A drug is considered "highly soluble" if its highest strength dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2-6.8.[9] Based on the hypothetical data, if the highest projected human dose is, for example, 10 mg, the compound would be soluble in 250 mL at pH 4.5 and 1.2, but not at pH 6.8 (10,000 µg / 250 µg/mL = 40 mL vs. 10,000 µg / 250 µg/mL = 40 mL vs. 10,000 µg / 250 µg/mL = 40 mL). This borderline solubility at the intestinal pH highlights a potential risk for absorption that must be managed.

  • Formulation Strategy: The low intrinsic solubility (at pH 7.4) strongly indicates that the free base form is unsuitable for aqueous parenteral formulations. The development of a salt form, such as a hydrochloride (HCl) or fumarate salt, would be a mandatory strategy to ensure adequate solubility for both oral and injectable dosage forms.[8][16] For oral formulations, the high solubility in acidic pH is advantageous for initial dissolution in the stomach.

  • Preclinical and In Vitro Studies: The high solubility in DMSO is excellent for preparing concentrated stock solutions for in vitro screening assays. However, care must be taken to avoid precipitation when diluting these DMSO stocks into aqueous assay buffers, a phenomenon measured by kinetic solubility assays.[17]

Conclusion

The solubility profile of this compound is characterized by a pronounced pH-dependency, driven by the basicity of its primary amine group. High solubility is anticipated in acidic aqueous environments and polar organic solvents, while the intrinsic solubility of the free base in neutral pH is expected to be low. This profile presents both opportunities and challenges for drug development. The established protocols within this guide provide a robust framework for obtaining the high-quality, reliable solubility data required to make informed decisions, mitigate development risks, and successfully advance promising pyrrole-based candidates toward the clinic.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io . (n.d.). Retrieved from protocols.io. [Link]

  • How do you perform the shake flask method to determine solubility? - Quora . (2017). Retrieved from Quora. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . (2018). U.S. EPA Product Properties Test Guidelines. [Link]

  • Solubility Testing – Shake Flask Method . (n.d.). BioAssay Systems. [Link]

  • solubility experimental methods.pptx . (n.d.). Retrieved from slideshare.net. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K . (2025). Journal of Chemical & Engineering Data. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O . (2023). Rheolution. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures . (2026). Raytor. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility . (2011). International Journal of Pharmaceutics. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential . (2024). Molecules. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery . (n.d.). SciTechnol. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts . (2015). LCGC North America. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics . (2015). RSC Advances. [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors . (2023). Molecules. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility . (n.d.). ResearchGate. [Link]

  • Experimental and predicted pKa, log P and solubility of the study compounds . (n.d.). ResearchGate. [Link]

  • The Effects of pH on Solubility . (2019). Chemistry LibreTexts. [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics . (2025). ResearchGate. [Link]

  • How does pH affect solubility? . (2025). askIITians. [Link]

  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization . (2021). Minerals. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines . (2005). University of the Pacific. [Link]

  • Improved estimation of intrinsic solubility of drug-like molecules through multi-task graph transformer . (2025). Journal of Cheminformatics. [Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class . (2008). Advanced Drug Delivery Reviews. [Link]

  • This compound . (n.d.). PubChemLite. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols . (2018). PLOS ONE. [Link]

  • Pyrroles database - synthesis, physical properties - page 2 . (n.d.). Organic-Chemistry.org. [Link]

  • Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class . (2025). ResearchGate. [Link]

  • Discovery of a novel pyrrole derivative...as a potassium-competitive acid blocker (P-CAB) . (2012). Journal of Medicinal Chemistry. [Link]

  • Solubility of Amines in Organic Liquids . (n.d.). IUPAC-NIST Solubility Data Series. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture . (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H... . (n.d.). Molecules. [Link]

  • Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid... . (2025). International Journal of Chemical Reactor Engineering. [Link]

  • 3-(1H-pyrrol-1-yl)propan-1-amine . (n.d.). PubChem. [Link]

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An In-depth Technical Guide to (1-propyl-1H-pyrrol-3-yl)methanamine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (1-propyl-1H-pyrrol-3-yl)methanamine, a substituted pyrrole derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, a proposed synthetic pathway with a detailed experimental protocol, predicted analytical data for characterization, and a discussion of the potential biological activities of this class of compounds.

Chemical Identity and Molecular Descriptors

This compound is a heterocyclic amine featuring a pyrrole ring N-substituted with a propyl group and a methanamine substituent at the 3-position. While a specific CAS Registry Number for this compound is not readily found in major chemical databases, its molecular structure and properties can be precisely defined. The absence of a dedicated CAS number suggests its status as a relatively novel or non-commercial research chemical.

A summary of the key identifiers for this compound is presented in Table 1. These descriptors are crucial for database searches, structural analysis, and regulatory documentation.

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C8H14N2PubChem[1]
Molecular Weight 138.21 g/mol PubChem[1]
Canonical SMILES CCCN1C=CC(=C1)CNPubChem[1]
InChI Key ZNKPVILXADENLY-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 0.3PubChem[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available pyrrole. The proposed synthetic route involves three key transformations: N-propylation of the pyrrole ring, subsequent formylation at the 3-position, and finally, reductive amination to yield the target primary amine. This approach is adapted from established methodologies for the synthesis of related N-substituted pyrrole-3-carboxaldehydes and their amine derivatives, which are intermediates in the preparation of pharmacologically active molecules.[2]

Proposed Synthetic Pathway

The overall synthetic workflow is depicted below. This pathway is designed to be robust and scalable for laboratory synthesis.

G Pyrrole Pyrrole N_Propylpyrrole 1-Propyl-1H-pyrrole Pyrrole->N_Propylpyrrole 1. NaH, THF 2. 1-Bromopropane Pyrrole_3_carbaldehyde 1-Propyl-1H-pyrrole-3-carbaldehyde N_Propylpyrrole->Pyrrole_3_carbaldehyde Vilsmeier-Haack Reaction (POCl3, DMF) Target_Amine This compound Pyrrole_3_carbaldehyde->Target_Amine Reductive Amination (NH4OAc, NaBH3CN, MeOH)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Propyl-1H-pyrrole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere at 0 °C, add a solution of pyrrole (6.71 g, 100 mmol) in anhydrous THF (50 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add 1-bromopropane (13.5 g, 110 mmol) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water (50 mL).

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to afford 1-propyl-1H-pyrrole.

Step 2: Synthesis of 1-Propyl-1H-pyrrole-3-carbaldehyde

  • In a three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 25 mL) to 0 °C.

  • Add phosphorus oxychloride (POCl3, 10.7 g, 70 mmol) dropwise, maintaining the temperature below 10 °C.

  • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Add a solution of 1-propyl-1H-pyrrole (5.46 g, 50 mmol) in anhydrous DMF (25 mL) dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat at 40 °C for 2 hours.

  • Cool the reaction mixture in an ice bath and pour it onto crushed ice (200 g).

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-propyl-1H-pyrrole-3-carbaldehyde.

Step 3: Synthesis of this compound

  • Dissolve 1-propyl-1H-pyrrole-3-carbaldehyde (2.74 g, 20 mmol) and ammonium acetate (15.4 g, 200 mmol) in methanol (100 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the solution to 0 °C and add sodium cyanoborohydride (1.51 g, 24 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Add 2 M aqueous sodium hydroxide solution to the residue until the pH is greater than 12.

  • Extract the aqueous layer with dichloromethane (4 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt.

Analytical Characterization

As no experimental data is publicly available for this compound, the following characterization data is predicted based on the analysis of structurally related compounds.[3] These predictions serve as a benchmark for researchers synthesizing this compound.

Table 2: Predicted Analytical Data for this compound

AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.65 (t, 1H, H-2), 6.58 (t, 1H, H-5), 6.15 (t, 1H, H-4), 3.85 (t, 2H, N-CH₂-CH₂-CH₃), 3.70 (s, 2H, -CH₂-NH₂), 1.75 (sext, 2H, N-CH₂-CH₂-CH₃), 1.50 (br s, 2H, -NH₂), 0.90 (t, 3H, N-CH₂-CH₂-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 124.5 (C-2), 122.0 (C-3), 118.5 (C-5), 108.0 (C-4), 48.0 (N-CH₂-CH₂-CH₃), 38.0 (-CH₂-NH₂), 23.5 (N-CH₂-CH₂-CH₃), 11.5 (N-CH₂-CH₂-CH₃)
Mass Spectrometry (ESI+) m/z: 139.1233 [M+H]⁺

Potential Applications and Biological Relevance

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[4] The introduction of various substituents on the pyrrole ring can significantly modulate its pharmacological properties, leading to compounds with anticancer, antimicrobial, and anti-inflammatory effects.[5][6]

The 3-aminomethylpyrrole moiety, in particular, is a key pharmacophore in several biologically active compounds. For instance, more complex derivatives of this scaffold have been investigated as potent inhibitors of specific enzymes or as ligands for various receptors.

G cluster_potential Potential Biological Activities Pyrrole_Core This compound Scaffold Anticancer Anticancer Activity Pyrrole_Core->Anticancer Cytotoxicity against various cancer cell lines Antimicrobial Antimicrobial Activity Pyrrole_Core->Antimicrobial Inhibition of bacterial and fungal growth Anti_inflammatory Anti-inflammatory Activity Pyrrole_Core->Anti_inflammatory Modulation of inflammatory pathways CNS_Activity CNS Activity Pyrrole_Core->CNS_Activity Interaction with neurotransmitter receptors

Caption: Potential biological activities of the pyrrole-3-methanamine scaffold.

While the specific biological activity of this compound has not been reported, its structural features suggest several avenues for investigation:

  • Anticancer Research: Many pyrrole derivatives exhibit significant cytotoxicity against various cancer cell lines.[6] The aminomethyl group can serve as a handle for further derivatization to enhance target specificity and potency.

  • Antimicrobial Drug Discovery: The pyrrole nucleus is present in several natural and synthetic antimicrobial agents. This compound could be screened for activity against a panel of pathogenic bacteria and fungi.

  • Central Nervous System (CNS) Applications: The structural similarity to certain neurotransmitters suggests that N-alkylated pyrrole-3-methanamines could potentially interact with receptors in the CNS.

The N-propyl group, in comparison to a smaller N-methyl or N-ethyl group, increases the lipophilicity of the molecule, which may influence its pharmacokinetic properties, such as cell membrane permeability and metabolic stability.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. This guide provides a practical framework for its synthesis and characterization, laying the groundwork for future investigations into its biological properties. The versatility of the pyrrole scaffold, combined with the potential for further functionalization of the primary amine, makes this compound and its derivatives promising candidates for the development of novel therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • BLDpharm. (1H-Pyrrol-3-yl)methanamine.
  • BenchChem. (2025). Comparative study of the biological activity of different substituted pyrroles.
  • SciSpace. (2015, January 23).
  • Imperatore, C., et al. (2022, August 9).
  • EPO. (2021, March 3). 1H-PYRROL-3-YL]METHANAMINE DERIVATIVE AND PHARMACEUTICAL COMPOSITION AND USE THEREOF.
  • The Royal Society of Chemistry. (2013).
  • Shin, J. M., et al. (2022, August 6). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
  • PubChemLite. This compound.
  • PubMed. (2024, August 1). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection.
  • Simson Pharma Limited. N-Methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)
  • ChemScene. (1-Methyl-1H-pyrrol-2-yl)methanamine.
  • PubChem. 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine.
  • Organic Syntheses. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl.
  • Hassan, A. H. E., et al. (2025, November 6). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
  • MDPI. (2023, April 19). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles.
  • Amazon AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)
  • Google Patents. Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
  • Google Patents. (n.d.). KR20200096598A - Preparation of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • MedChemExpress. 1h-pyrrole-3-methanamine-5-2-fluorophenyl-1-3-3-methoxypropoxy-phenyl-sulfonyl-n-methyl-d3.
  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • PubChemLite. (1-ethyl-1h-pyrrol-3-yl)methanamine hydrochloride.
  • PMC. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • PMC. (2023, June 9). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity.

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Methodological & Application

Application Note: High-Efficiency Reductive Amination of (1-propyl-1H-pyrrol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for the reductive amination of (1-propyl-1H-pyrrol-3-yl)methanamine with various aldehydes and ketones. While reductive amination is a staple transformation in medicinal chemistry, this specific substrate presents a unique challenge: the electron-rich pyrrole ring .

Pyrroles are inherently acid-sensitive, prone to polymerization or electrophilic aromatic substitution at the C2/C5 positions under harsh conditions. Standard reductive amination protocols utilizing low pH (e.g.,


 at pH 3-4) often lead to decomposition of the pyrrole scaffold ("tarring").

This guide establishes a Sodium Triacetoxyborohydride (STAB) mediated protocol as the primary method. This system operates under mild conditions (pH ~5-6), ensuring the chemoselective alkylation of the exocyclic amine while preserving the integrity of the heteroaromatic core.

Strategic Considerations

The Chemoselectivity Challenge

The objective is to react the exocyclic primary amine (nucleophile) with a carbonyl electrophile. However, the pyrrole ring is also nucleophilic.

  • Risk: In the presence of strong Lewis acids or high temperatures, the aldehyde may attack the C2 position of the pyrrole (Friedel-Crafts type alkylation) rather than the amine.

  • Solution: Use a mild hydride source (

    
    ) that reduces the imine faster than the aldehyde, preventing the accumulation of reactive intermediates.
    
Solvent & Reagent Selection
ComponentRecommendationRationale
Solvent 1,2-Dichloroethane (DCE) Superior solubility for STAB; promotes rapid imine formation. THF is a viable alternative if the substrate is insoluble in chlorinated solvents.
Reducing Agent Sodium Triacetoxyborohydride (STAB) Mild hydride donor. Unlike

, it does not reduce aldehydes/ketones rapidly, allowing "one-pot" mixing. unlike

, it avoids toxic cyanide byproducts.
Acid Catalyst Acetic Acid (AcOH) 1.0 - 2.0 equivalents. Catalyzes the dehydration of the hemiaminal to the imine without triggering pyrrole polymerization.
Scavenger Polymer-supported Isocyanate Optional post-reaction scavenger to remove unreacted starting amine.

Reaction Mechanism & Pathway

The following diagram illustrates the desired pathway (Imine formation) versus the competing decomposition pathway (Pyrrole Polymerization).

ReactionMechanism Start Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal AcOH Cat. Polymer Polypyrrole / Tar (Side Product) Start->Polymer Strong Acid / Excess Heat Imine Imine / Iminium Hemiaminal->Imine -H2O Product Secondary Amine (Target) Imine->Product STAB Reduction Imine->Polymer Prolonged Stagnation

Figure 1: Mechanistic pathway highlighting the critical reduction step to avoid polymerization.

Experimental Protocols

Protocol A: Standard STAB Method (Recommended)

Best for: Most aldehydes and non-hindered ketones. High throughput compatible.

Reagents:

  • This compound (1.0 equiv)[1]

  • Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • DCE (0.1 M concentration relative to amine)

Step-by-Step Procedure:

  • Preparation: In a dry vial, dissolve the amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous DCE.

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

    • Note: This pre-stir allows the imine/iminium species to form.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal the vial and stir at RT for 2–16 hours. Monitor by LCMS.

    • Endpoint: Disappearance of the imine peak (M-1 or M+1 depending on ionization).

  • Quench: Add saturated aqueous

    
     (equal volume to solvent). Stir vigorously for 15 minutes to quench residual borohydride and neutralize the acetic acid.
    
  • Extraction: Extract with DCM (x3). Wash combined organics with brine. Dry over

    
    .
    
Protocol B: Stepwise Methanol Method

Best for: Highly acid-sensitive substrates or if STAB is unavailable.

  • Dissolve amine and aldehyde in anhydrous MeOH .

  • Add 3Å Molecular Sieves to absorb water (driving the equilibrium). Stir for 4–12 hours.

  • Cool to 0°C.

  • Add Sodium Borohydride (

    
    )  (1.0 equiv) portion-wise.
    
  • Stir for 1 hour, then quench with water.

Workflow Decision Tree

Workflow Start Start: this compound Solubility Is substrate soluble in DCE/DCM? Start->Solubility MethodA Method A: STAB / DCE / AcOH Solubility->MethodA Yes MethodB Method B: MeOH / NaBH4 (Stepwise) Solubility->MethodB No Monitor Monitor LCMS (2h) MethodA->Monitor Complete Conversion > 95%? Monitor->Complete Workup NaHCO3 Quench -> DCM Extract Complete->Workup Yes Complete->MethodB No (Stalled)

Figure 2: Operational workflow for selecting the correct reductive amination strategy.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction turns black/tarry Pyrrole polymerization due to high acidity.Reduce AcOH to 0.5 equiv or switch to Protocol B (MeOH/

) which is neutral/basic.
Low Conversion (<50%) Imine formation is unfavorable (sterics).Add 3Å Molecular Sieves to the reaction mixture to remove water. Increase temperature to 40°C (cautiously).
Dialkylation (Tertiary Amine) Primary amine is too reactive with aldehydes.Use a slight excess of the amine (1.2 equiv) relative to the aldehyde. Add the aldehyde slowly to the amine/STAB mixture.
Boron-Amine Complex Product stuck in aqueous phase or poor NMR.Ensure the quench is vigorous and basic (pH > 9). Heating the quenched mixture to 50°C for 30 mins can break stable boron-amine complexes.

Safety & Handling

  • This compound: Treat as a corrosive and irritant. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Keep dry.

  • DCE: Suspected carcinogen. Double-glove and use engineering controls.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

  • PubChem Compound Summary. This compound (CID 66410379).

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Application Notes & Protocols: Leveraging (1-propyl-1H-pyrrol-3-yl)methanamine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone of modern drug design. This document provides detailed application notes and experimental protocols for the use of (1-propyl-1H-pyrrol-3-yl)methanamine, a versatile synthetic building block. We will explore its application in the construction of diverse molecular libraries through two fundamental transformations: amide bond formation and reductive amination. The causality behind experimental choices, detailed step-by-step protocols, and strategic insights into its role as a bioisostere are provided to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of the Pyrrole-3-yl-methanamine Scaffold

The pyrrole ring is a five-membered aromatic heterocycle that is isoelectronic with the cyclopentadienyl anion. This feature allows it to serve as a "bioisostere" for other aromatic systems like phenyl or thiophene rings, or even as a non-classical replacement for amide bonds, offering a strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement.[3][4][5]

This compound offers two key points of diversity for library synthesis:

  • A Nucleophilic Primary Amine: The exocyclic aminomethyl group is a potent nucleophile, readily participating in robust and well-understood chemical transformations.

  • An N-Substituted Pyrrole Core: The N-propyl group provides a degree of lipophilicity and can be varied in other analogs to probe specific binding pockets. The pyrrole ring itself can be further functionalized if required.

The utility of this scaffold is exemplified by the structure of Vonoprazan (TAK-438), a potassium-competitive acid blocker used for treating acid-related diseases.[6][7][8] While more complex, Vonoprazan features the core 1-(arylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine structure, validating the therapeutic potential of this molecular framework.

Physicochemical Properties of this compound

A thorough understanding of a building block's properties is critical for reaction setup, purification, and interpretation of structure-activity relationships (SAR).

PropertyValueSource
Molecular Formula C₈H₁₄N₂Calculated
Molecular Weight 138.21 g/mol Calculated
Appearance Colorless to pale yellow oilPredicted
Boiling Point ~210-220 °C (at 760 mmHg)Predicted
Predicted logP 1.2 ± 0.3ALOGPS
Predicted pKa (Amine) 9.8 ± 0.2ChemAxon

Core Application 1: Amide Bond Formation for Library Synthesis

The formation of an amide bond is the most frequent reaction in medicinal chemistry.[9][10] Coupling this compound with a diverse library of carboxylic acids is a primary strategy for generating novel chemical entities.

Causality & Reagent Selection

Directly reacting a carboxylic acid and an amine is kinetically slow due to the formation of a non-reactive ammonium-carboxylate salt.[11] Therefore, the carboxylic acid must be "activated". We present protocols for two of the most reliable and widely used coupling systems: EDC/HOBt and HATU.

  • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that forms a highly reactive O-acylisourea intermediate with the carboxylic acid. This intermediate is prone to racemization and side reactions. N-Hydroxybenzotriazole (HOBt) is used as an additive to trap this intermediate, forming a more stable HOBt-ester that is less susceptible to racemization and reacts efficiently with the amine.[12] The urea byproduct of EDC is water-soluble, simplifying its removal during aqueous workup.[12]

  • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent. In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[12] This reaction is often faster, more efficient, and gives higher yields than carbodiimide methods, especially for sterically hindered substrates.

Workflow for Amide Coupling

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation prep_acid Dissolve Carboxylic Acid (1.0 eq) in DMF/DCM cool Cool to 0 °C prep_acid->cool prep_amine Dissolve Pyrrole Amine (1.1 eq) prep_amine->cool add_reagents Add Coupling Reagents (e.g., EDC/HOBt or HATU) & Base (e.g., DIPEA) cool->add_reagents warm Warm to RT Stir 2-18 h add_reagents->warm monitor Monitor by TLC/LC-MS warm->monitor quench Aqueous Workup (Wash with aq. acid, base, brine) monitor->quench purify Column Chromatography quench->purify product Isolate Pure Amide purify->product G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation prep_carbonyl Dissolve Aldehyde/Ketone (1.0 eq) in DCE/THF prep_amine Add Pyrrole Amine (1.2 eq) prep_carbonyl->prep_amine imine_form Stir 30-60 min at RT (Imine Formation) prep_amine->imine_form add_reductant Add NaBH(OAc)₃ (1.5 eq) portion-wise imine_form->add_reductant stir Stir at RT 2-24 h add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with sat. aq. NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Isolate Pure Secondary Amine purify->product

Sources

Application Notes and Protocols for Peptide Coupling with (1-propyl-1H-pyrrol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of peptides, fundamental building blocks of life and crucial components in drug discovery, hinges on the efficient formation of amide bonds between amino acids. This process, known as peptide coupling, requires the activation of a carboxylic acid group to facilitate its reaction with an amine.[1] The choice of coupling conditions is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the chiral centers.[2]

This guide provides a detailed technical overview of peptide coupling strategies specifically tailored for (1-propyl-1H-pyrrol-3-yl)methanamine , a primary amine featuring a pyrrole heterocycle. The presence of the electron-rich pyrrole ring and the primary amine functionality presents unique considerations for optimizing coupling reactions. We will delve into the mechanistic underpinnings of various coupling reagents, offer a comparative analysis to guide reagent selection, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Amine: this compound

The substrate at the core of this guide is this compound. Its structure consists of a pyrrole ring N-substituted with a propyl group, and a methanamine group at the 3-position. While specific reactivity data for this exact molecule is not extensively published, its structural features as a primary amine attached to a heterocyclic system are common in medicinal chemistry.[3][4] The primary amine is expected to be a competent nucleophile for peptide coupling reactions.

Chemical Structure:

  • Molecular Formula: C8H14N2[5]

  • SMILES: CCCN1C=CC(=C1)CN[5]

Pillar 1: Expertise & Experience - The "Why" Behind the "How"

Successful peptide synthesis is more than just following a recipe; it's about understanding the interplay of reagents and reaction conditions. The choice of coupling reagent, base, and solvent can dramatically impact the outcome of the reaction.

Mechanism of Action: Activating the Carboxyl Group

The fundamental principle of peptide coupling is the conversion of a relatively unreactive carboxylic acid into a highly reactive species that is susceptible to nucleophilic attack by the amine.[1] This is typically achieved through the formation of an activated intermediate.

Uronium/Aminium and Phosphonium Reagents

Uronium/aminium salts like HATU and HBTU , and phosphonium salts like PyBOP , are among the most efficient and widely used coupling reagents.[6] Their mechanism involves the formation of a highly reactive activated ester.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then rapidly converted to a HOAt active ester, which readily reacts with the amine to form the desired peptide bond. The inclusion of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety in HATU leads to superior reaction rates and reduced racemization compared to its benzotriazole (HOBt) counterparts like HBTU.[9]

  • T3P® (Propanephosphonic Anhydride): T3P® is a cyclic anhydride that acts as a powerful dehydrating agent to promote amide bond formation.[10] It reacts with the carboxylic acid to form a mixed phosphonic anhydride, which is a highly activated intermediate. A key advantage of T3P® is that its byproducts are water-soluble, simplifying the purification process.[10][11]

Carbodiimides

Carbodiimides, such as DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , are classic coupling reagents.[12] They activate the carboxylic acid by forming an O-acylisourea intermediate.[1] However, this intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove and terminates the reaction.[6] To mitigate this and reduce racemization, carbodiimide reactions are almost always performed with an additive like HOBt (1-hydroxybenzotriazole) , which traps the O-acylisourea to form a more stable and reactive HOBt-ester.[13][14]

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent is a critical decision based on factors such as efficiency, cost, potential for side reactions, and ease of purification.

Reagent ClassExample(s)StrengthsWeaknessesBest For
Uronium/Aminium HATU, HBTUHigh coupling efficiency, rapid reaction rates, low racemization.[7]Higher cost, potential for guanidinylation side reaction if not pre-activated.[15][16]Difficult couplings, sterically hindered amino acids, minimizing racemization.[7]
Phosphonium PyBOPHigh coupling efficiency, low racemization, non-toxic byproducts (compared to BOP).[6]Higher cost, can be sensitive to handling.[17]General peptide synthesis, especially when avoiding carcinogenic byproducts is a priority.
Carbodiimide DCC, EDCCost-effective, widely available.[12]Formation of insoluble (DCC) or soluble (EDC) urea byproducts, higher risk of racemization without additives.[6]Routine peptide synthesis, large-scale applications where cost is a major factor.
Phosphonic Anhydride T3P®High yields, low racemization, water-soluble byproducts for easy workup.[10][11]Typically used in solution-phase synthesis.Solution-phase synthesis, reactions where easy purification is desired.[18]
Critical Experimental Parameters

Beyond the coupling reagent, several other factors must be carefully controlled to ensure a successful reaction.

  • Base Selection: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts. DIPEA (N,N-Diisopropylethylamine) is the most common choice for uronium/aminium and phosphonium reagents.[6] For reactions prone to racemization, a weaker base like sym-collidine may be beneficial.[6]

  • Solvent Choice: The solvent must be able to dissolve all reactants and should be aprotic to avoid competing with the amine nucleophile. N,N-Dimethylformamide (DMF) is the most common solvent for peptide coupling due to its excellent solvating properties.[19] Other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or dichloromethane (DCM) can also be used.[19]

  • Stoichiometry and Pre-activation: Using a slight excess of the carboxylic acid and coupling reagent (typically 1.1-1.5 equivalents) relative to the amine can help drive the reaction to completion. For uronium/aminium reagents like HATU, a short pre-activation step, where the carboxylic acid, coupling reagent, and base are mixed for a few minutes before adding the amine, is crucial to prevent the guanidinylation of the amine.[15]

  • Temperature: Most peptide coupling reactions are performed at room temperature.[7] In some cases, particularly with carbodiimides, running the reaction at 0°C can help to minimize side reactions like the formation of N-acylurea.[6]

  • Monitoring the Reaction: The progress of the coupling reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting materials and the formation of the product.[20] For solid-phase synthesis, qualitative tests like the Kaiser test can be used to check for the presence of free primary amines, indicating an incomplete reaction.[21]

Pillar 2: Trustworthiness - Self-Validating Protocols

The following protocols are designed to be robust and include checkpoints for monitoring reaction progress and ensuring the desired outcome.

Protocol 1: HATU-Mediated Coupling in Solution Phase

This protocol is recommended for achieving high yields and minimizing racemization, especially for valuable or sterically hindered substrates.

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.0-1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Reaction vessel with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_monitoring Monitoring cluster_workup Work-up & Purification prep_reactants Dissolve N-protected amino acid in anhydrous DMF under N2 add_reagents Add DIPEA, then HATU. Stir for 2-5 minutes. prep_reactants->add_reagents Pre-activation add_amine Add this compound solution add_reagents->add_amine stir_rt Stir at room temperature for 1-4 hours add_amine->stir_rt monitor Monitor reaction by TLC or LC-MS stir_rt->monitor workup Aqueous work-up monitor->workup purify Purify by column chromatography or preparative HPLC workup->purify

Caption: General workflow for HATU-mediated peptide coupling.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add DIPEA (2.0 eq) followed by HATU (1.1 eq). Stir the mixture at room temperature for 2-5 minutes. This pre-activation step is crucial to avoid side reactions.[15]

  • Coupling: In a separate vial, dissolve this compound (1.0-1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated amino acid mixture.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting amine is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired peptide.[22]

Protocol 2: EDC/HOBt-Mediated Coupling in Solution Phase

This protocol offers a cost-effective alternative for routine couplings.

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.0-1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (1.5 eq)

  • Anhydrous DMF or DCM

  • Reaction vessel with magnetic stirrer

Experimental Workflow

G cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring cluster_workup Work-up & Purification prep_reactants Combine N-protected amino acid, HOBt, and amine in anhydrous DMF cool_zero Cool to 0 °C prep_reactants->cool_zero add_edc Add EDC·HCl portion-wise cool_zero->add_edc add_base Add DIPEA add_edc->add_base stir_rt Stir at 0 °C for 30 min, then warm to RT overnight add_base->stir_rt monitor Monitor reaction by TLC or LC-MS stir_rt->monitor workup Aqueous work-up monitor->workup purify Purify by column chromatography or preparative HPLC workup->purify

Sources

Application Note: High-Efficiency Synthesis of Schiff Bases Derived from (1-propyl-1H-pyrrol-3-yl)methanamine

[1][2]

Executive Summary

This application note details the protocol for synthesizing Schiff bases (imines) using (1-propyl-1H-pyrrol-3-yl)methanamine as the nucleophilic amine source.[1][2] While standard Schiff base condensation is a well-documented reaction, the presence of the electron-rich pyrrole moiety requires specific modifications to prevent acid-catalyzed polymerization and oxidative degradation.[1][2]

This guide presents two validated methodologies:

  • Method A (Thermodynamic Control): A scalable, conventional ethanol reflux method suitable for bulk synthesis.[1][2]

  • Method B (Kinetic Control): A microwave-assisted, "green" chemistry approach for high-throughput library generation.[1][2]

Key Applications:

  • Medicinal Chemistry: Precursors for antifungal and MDR-reversal agents.[1][2]

  • Coordination Chemistry: N-donor ligands for Cu(II) and Ni(II) complexes.[1][2]

  • Material Science: Monomers for conductive polymer functionalization.[1][2]

Chemical Profile & Mechanistic Insights[1][2][3][4]

The Nucleophile: this compound

Unlike simple alkyl amines, this compound features a pyrrole ring linked by a methylene bridge.[1][2]

  • Structure: The propyl group at the

    
     position increases lipophilicity (
    
    
    ) compared to
    
    
    -pyrroles.[1][2]
  • Reactivity: The primary amine (

    
    ) is the active nucleophile.[1][2]
    
  • Stability Warning: The pyrrole ring is electron-rich (

    
    -excessive).[1][2] In the presence of strong Lewis acids or mineral acids (often used to catalyze Schiff base formation), the pyrrole ring is susceptible to electrophilic attack at the C2/C5 positions, leading to polymerization (tars). Protocol modification: Use weak organic acids (Acetic Acid) or Lewis acidic supports (SiO
    
    
    ) only.
Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by carbinolamine formation and subsequent dehydration.

12
  • Equilibrium: The reaction is reversible.[1][2] Water removal is critical to drive the equilibrium to the right (Le Chatelier's principle).

Experimental Protocols

Materials Required[1][4][5][6][7][8][9][10][11][12][13]
  • This compound (Purity >95%)[1][2]

  • Aldehyde substrate (e.g., Benzaldehyde, Salicylaldehyde, Pyridine-2-carboxaldehyde)[2]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1][2]

  • Catalyst: Glacial Acetic Acid (AcOH)[1][2][3]

  • Desiccant: Anhydrous MgSO

    
     or 4Å Molecular Sieves
    
Method A: Conventional Ethanol Reflux (Scalable)

Best for: Gram-scale synthesis and thermally stable aldehydes.[1][2]

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol (1.0 eq) of this compound dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Note: If the aldehyde is sterically hindered, add 0.5 g of activated 4Å molecular sieves directly to the flask to scavenge water.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3--6 hours .
    
    • Monitor: Check progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot should disappear.[1][2]

  • Workup:

    • If Solid Precipitates: Cool to

      
      , filter the solid, and wash with cold ethanol.
      
    • If Solution Remains Clear: Evaporate solvent under reduced pressure. Dissolve the residue in minimal hot ethanol and cool to recrystallize.

  • Yield Expectation: 75--85%.

Method B: Microwave-Assisted Synthesis (Green/Fast)

Best for: Library generation, unstable substrates, and high yield.

  • Preparation: In a microwave-safe process vial (10-30 mL), mix 1.0 mmol of aldehyde and 1.0 mmol of amine.

  • Solvent/Catalyst: Add 2 mL of Ethanol and 1 drop of glacial acetic acid.

    • Solvent-Free Option: For liquid aldehydes, the reaction can often proceed without solvent (neat) mixed with clay catalyst (Montmorillonite K-10), but ethanol is safer for initial trials.

  • Irradiation: Cap the vial. Irradiate at 80^\circ\text{C} (dynamic power mode, max 50W) for 5--10 minutes .

  • Workup: Pour the reaction mixture onto crushed ice. The Schiff base typically precipitates immediately.[1][2] Filter and dry.[1][2][4]

  • Yield Expectation: 85--95%.

Process Logic & Workflow

The following diagram illustrates the decision matrix and workflow for synthesizing these compounds, highlighting the critical divergence between standard and microwave methods.

SchiffBaseSynthesisStartStart: Reagent SelectionCheckAldehydeAnalyze Aldehyde StabilityStart->CheckAldehydeMethodAMethod A: Conventional Reflux(Ethanol, 78°C, 3-6h)CheckAldehyde->MethodABulk Scale / Thermally StableMethodBMethod B: Microwave Reactor(80°C, 5-10 min)CheckAldehyde->MethodBSmall Scale / High ThroughputCatalystAdd Catalyst:Glacial Acetic Acid (Mild)MethodA->CatalystMethodB->CatalystMonitorTLC Monitoring(Disappearance of Aldehyde)Catalyst->MonitorWorkupWorkup PhaseMonitor->WorkupConversion > 95%PrecipitationPrecipitation on Ice/Cold EtOHWorkup->PrecipitationRecrystRecrystallization(EtOH or MeOH)Precipitation->RecrystFinalFinal Product:Pyrrole-Schiff BaseRecryst->Final

Figure 1: Decision matrix for the synthesis of pyrrole-based Schiff bases, contrasting thermal reflux and microwave irradiation pathways.

Characterization & Validation Standards

To ensure the protocol was successful, the isolated product must meet the following spectroscopic criteria.

TechniqueParameterExpected SignalInterpretation
FT-IR


Critical: Appearance of a sharp stretch confirms imine formation.[1][2][5]
FT-IR


Validation: This peak must be absent (indicates consumption of aldehyde).[1][2]

H NMR
Azomethine H

(s, 1H)
Diagnostic singlet for

.

H NMR
Pyrrole H

(m)
Aromatic protons of the pyrrole ring.[2]

H NMR
Propyl


(t, 3H)
Confirms the integrity of the N-propyl group.
MS (ESI)

Molecular Weight + 1Confirms molecular mass.[1][2]

Troubleshooting & Optimization

Issue: Formation of "Oils" instead of Solids

Cause: Presence of unreacted aldehyde or rotational flexibility of the propyl chain preventing crystal packing. Solution:

  • Trituration: Add cold diethyl ether or hexane to the oil and scratch the flask wall with a glass rod to induce nucleation.[1][2]

  • Solvent Swap: If Ethanol fails, try recrystallizing from Acetonitrile (

    
    ).[1][2]
    
Issue: Low Yield / Hydrolysis

Cause: Water in the solvent is reversing the reaction.[1][2] Solution:

  • Use Molecular Sieves (4Å) inside the reaction flask during reflux.

  • Switch to a Dean-Stark trap if using a higher boiling solvent (e.g., Toluene), though this is riskier for the pyrrole ring due to higher heat.

Issue: Darkening of Reaction Mixture (Tars)

Cause: Acid-catalyzed polymerization of the pyrrole ring.[1][2] Solution:

  • Reduce Acid: Reduce Acetic Acid to 1 drop or eliminate it entirely (rely on thermal activation).[1][2]

  • Inert Atmosphere: Perform the reaction under Nitrogen (

    
    ) or Argon to prevent oxidation of the electron-rich pyrrole.
    

References

  • General Schiff Base Synthesis

    • Qin, W., et al. (2013). "Microwave-assisted synthesis of Schiff base compounds." Journal of Chemical and Pharmaceutical Research.

  • Pyrrole Chemistry & Stability

    • Khashi, M., et al. (2018).[6][7] "Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations." Iranian Journal of Chemistry and Chemical Engineering.

  • Microwave Protocols

    • Patil, S., et al. (2012).[5][8] "Microwave-assisted synthesis of Schiff bases." Der Pharma Chemica.

  • Biological Activity of Pyrrole-Imines

    • El-Gohary, N. M., & Shaaban, M. I. (2013). "Synthesis and antimicrobial activity of some novel pyrrole-based Schiff bases." Medicinal Chemistry Research.

Scalable Synthesis of (1-propyl-1H-pyrrol-3-yl)methanamine via Regioselective Van Leusen Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-303

Executive Summary & Strategic Rationale

The synthesis of 3-substituted pyrroles, such as (1-propyl-1H-pyrrol-3-yl)methanamine , presents a classic regioselectivity challenge. Electrophilic aromatic substitution (EAS) on the pyrrole ring, such as the Vilsmeier-Haack reaction, overwhelmingly favors the C2 position due to the stability of the intermediate sigma complex. For drug discovery campaigns requiring the C3 isomer (often to modulate kinase binding vectors or metabolic stability), traditional C2-blocking strategies are atom-inefficient and non-scalable.

This protocol details a scalable, three-step synthesis designed for multigram to kilogram production. We bypass the C2-selectivity issue entirely by utilizing the Van Leusen Pyrrole Synthesis , which constructs the pyrrole ring with the C3-substituent already in place.

Key Advantages of This Protocol
  • Regiocontrol: 100% selectivity for the C3 position via [3+2] cycloaddition.

  • Scalability: Avoids cryogenic lithiation and expensive palladium catalysts.

  • Safety: Eliminates the use of volatile azides or cyanide salts often used in C3-functionalization.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three robust unit operations:

  • Ring Construction: Formation of the 3-cyanopyrrole core using Tosylmethyl Isocyanide (TosMIC).[1]

  • N-Alkylation: Introduction of the propyl group using phase-transfer catalysis or hydride bases.

  • Nitrile Reduction: Catalytic hydrogenation to the primary amine.

SynthesisPathway Start Acrylonitrile (Commercial) Inter1 3-Cyanopyrrole (Solid Intermediate) Start->Inter1 Step 1: Van Leusen [3+2] Cycloaddition NaH, DMSO/Et2O TosMIC TosMIC (Reagent) TosMIC->Inter1 Inter2 1-Propyl-3-cyanopyrrole (N-Alkylated) Inter1->Inter2 Step 2: N-Alkylation 1-Bromopropane DMF, Cs2CO3 or NaH Product This compound (Target) Inter2->Product Step 3: Reduction Raney Ni, H2 (50 psi) NH3/MeOH

Figure 1: Retrosynthetic pathway utilizing the Van Leusen strategy to guarantee C3 regiochemistry.[1][2][3]

Detailed Experimental Protocols

Step 1: Synthesis of 1H-pyrrole-3-carbonitrile (Van Leusen Reaction)

This step constructs the pyrrole ring. TosMIC acts as a 1,3-dipole equivalent which reacts with the electron-deficient alkene (acrylonitrile).

  • Reagents: Acrylonitrile (1.0 eq), Tosylmethyl Isocyanide (TosMIC) (1.0 eq), Sodium Hydride (60% dispersion, 2.2 eq), DMSO/Diethyl Ether (2:1 ratio).

  • Scale: Protocol validated on 50 mmol scale.

Procedure:

  • Preparation: In a flame-dried 3-neck flask under Argon, suspend NaH (2.2 eq) in dry diethyl ether.

  • Addition: Dissolve TosMIC (1.0 eq) and Acrylonitrile (1.0 eq) in DMSO. Add this solution dropwise to the stirred NaH suspension over 45 minutes. Caution: Exothermic reaction with hydrogen gas evolution.

  • Reaction: Stir at room temperature for 2 hours. The reaction mixture will darken.

  • Quench: Slowly add water to quench excess hydride.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMSO. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from CH₂Cl₂/Hexanes or perform a short silica plug filtration.

    • Yield Target: 65-75%

    • Checkpoint: 1H NMR should show signals at δ 6.5 (m, 1H), 6.8 (m, 1H), 7.3 (m, 1H) for the pyrrole ring and a broad NH singlet.

Step 2: Synthesis of 1-propyl-1H-pyrrole-3-carbonitrile

N-alkylation is facile. While NaH/DMF is standard, using Cesium Carbonate (


) in Acetonitrile is more process-friendly (avoids H2 evolution) for scale-up.
  • Reagents: 1H-pyrrole-3-carbonitrile (1.0 eq), 1-Bromopropane (1.2 eq),

    
     (1.5 eq), Acetonitrile (ACN).
    

Procedure:

  • Dissolve the Step 1 intermediate in ACN (0.5 M).

  • Add

    
     followed by 1-Bromopropane.
    
  • Heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Hex:EtOAc 4:1) or HPLC.

  • Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate.

  • Purification: The crude oil is usually sufficiently pure (>95%). If needed, distill under reduced pressure or flash chromatography.

    • Yield Target: >90%[4][5]

    • Data: disappearance of NH signal; appearance of propyl triplet (0.9 ppm), multiplet (1.8 ppm), and triplet (3.9 ppm).

Step 3: Reduction to this compound

Catalytic hydrogenation is preferred over Lithium Aluminum Hydride (LAH) for safety and scalability. Raney Nickel is the catalyst of choice for nitriles to avoid secondary amine formation.

  • Reagents: 1-propyl-1H-pyrrole-3-carbonitrile, Raney Nickel (slurry in water, washed with MeOH), Methanolic Ammonia (7N), Hydrogen gas.

Procedure:

  • Safety: Raney Nickel is pyrophoric. Handle under inert atmosphere.

  • Load the nitrile into a hydrogenation vessel (Parr shaker or autoclave).

  • Add Methanolic Ammonia (solvent). The ammonia suppresses the formation of secondary amine dimers.

  • Add washed Raney Nickel (20 wt% loading relative to substrate).

  • Pressurize with

    
     to 50 psi (3.5 bar). Shake/Stir at 40°C for 12 hours.
    
  • Workup: Filter through a Celite pad (keep wet to prevent catalyst ignition). Rinse with MeOH.

  • Purification (Acid-Base Extraction):

    • Evaporate MeOH. Dissolve residue in dilute HCl (pH 2).

    • Wash aqueous layer with Ether (removes unreacted neutral nitrile).

    • Basify aqueous layer with NaOH (pH 12).

    • Extract product into DCM. Dry and concentrate.

    • Yield Target: 80-85%

Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Propyl group (3 signals), Pyrrole (3 signals), CH2-NH2 (singlet ~3.6 ppm).
Purity HPLC (C18, ACN/H2O)> 98.0% area
Residual Solvent GC-Headspace< 5000 ppm (combined)
Water Karl Fischer< 0.5% w/w
Purification Logic (Self-Validating System)

The amine functionality allows for a rigorous purification cycle without chromatography.

PurificationLogic Crude Crude Reduction Mix (Amine + Neutrals) Acidify Dissolve in 1M HCl (pH < 2) Crude->Acidify Wash Wash with Ether/EtOAc Acidify->Wash AqPhase Aqueous Phase (Contains Product Salt) Wash->AqPhase Product stays in water OrgPhase Organic Phase (Discard Neutrals) Wash->OrgPhase Impurities removed Basify Basify with 4M NaOH (pH > 12) AqPhase->Basify Extract Extract into DCM Basify->Extract Final Pure Amine Extract->Final

Figure 2: Acid-Base workup strategy for isolating the target amine.[6][7]

References

  • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry.

  • Sisko, J., et al. (2000). "An investigation of the Van Leusen pyrrole synthesis." Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Van Leusen Pyrrole Synthesis."

  • Zhang, X., et al. (2016).[8] "Regioselective Synthesis of 2,3,4-Trisubstituted Pyrroles." Organic Letters.

  • Gilow, H. M., & Jones, G. (1984).[9] "3-(1-Hydroxybutyl)-1-methylpyrrole...[9] Procedure." Organic Syntheses.

Sources

Strategic Functionalization of (1-propyl-1H-pyrrol-3-yl)methanamine: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-propyl-1H-pyrrol-3-yl)methanamine (CAS: 888473-50-5) represents a critical scaffold in the synthesis of potassium-competitive acid blockers (P-CABs) and kinase inhibitors. Its unique architecture—an electron-rich pyrrole core substituted with an N-alkyl group and a reactive primary amine—presents a dichotomy of synthetic opportunities and challenges.

This Application Note provides a definitive guide to functionalizing the pyrrole ring while preserving the integrity of the sensitive C3-methanamine side chain. We address the two primary failure modes in handling this scaffold:

  • Catalyst Poisoning: The free primary amine coordinates strongly with transition metals (Pd, Ru) and Lewis acids (

    
    , 
    
    
    
    ), stalling reactions.
  • Regio-ambiguity: The competition between the C2 and C5 positions (

    
    -positions) requires precise steric and electronic control.
    

Strategic Analysis: The Chemical Space

Structural Reactivity Profile

The pyrrole ring is


-excessive, making it highly susceptible to electrophilic aromatic substitution (EAS).[1] However, the specific substitution pattern of this compound dictates the regiochemical outcome:
  • N1-Propyl Group: Activates the ring via inductive effect (+I) but introduces steric bulk at the adjacent C2 and C5 positions.

  • C3-Methanamine Group: The methylene spacer (

    
    ) insulates the ring from the amine's resonance effects, acting primarily as a weak activator. However, it creates significant steric hindrance at the C2 position (the "internal" 
    
    
    
    -position).

The Regioselectivity Rule:

  • Thermodynamic/Steric Control: Favors C5 . The C2 position is "squeezed" between the N-propyl group and the C3-side chain.

  • Electronic Control: Favors C2/C5 equally, often leading to mixtures without careful condition optimization.

Decision Pathway

The following decision tree illustrates the critical workflow for functionalizing this scaffold.

G Start Starting Material: This compound Protect Step 1: Amine Protection (Essential Prerequisite) Start->Protect Prevent Catalyst Poisoning Decision Select Functionalization Pathway Protect->Decision PathA Pathway A: Electrophilic Substitution (Vilsmeier-Haack) Decision->PathA Formylation PathB Pathway B: C-H Activation (Pd-Catalyzed Arylation) Decision->PathB Arylation ProdA Target: C5-Formyl Derivative (Major Regioisomer) PathA->ProdA Steric Control (C5) ProdB Target: C2-Aryl Derivative (Ligand-Controlled) PathB->ProdB Chelation Control (C2) Deprotect Final Step: Deprotection (Acidic Cleavage) ProdA->Deprotect ProdB->Deprotect

Figure 1: Strategic workflow for the functionalization of this compound. Note that protection is non-negotiable.

Detailed Experimental Protocols

Protocol 1: Chemoselective Amine Protection (Boc-Strategy)

Rationale: The primary amine must be masked to prevent side reactions with electrophiles (e.g., formation of formamidines with Vilsmeier reagents). The tert-butoxycarbonyl (Boc) group is selected for its stability to basic C-H activation conditions.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (0.2 M concentration)

Procedure:

  • Dissolution: Charge a round-bottom flask with the substrate and DCM. Cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add TEA dropwise. (Note: Pyrroles are acid-sensitive; the base ensures the system remains neutral/basic).

  • Boc Addition: Add a solution of

    
     in DCM dropwise over 15 minutes.
    
  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine is red/purple, product is faint/invisible).

  • Workup: Wash with water (

    
    ), brine (
    
    
    
    ), dry over
    
    
    , and concentrate.
  • Yield: Expect >90% as a viscous oil.

Protocol 2: C5-Selective Formylation (Vilsmeier-Haack)

Rationale: The Vilsmeier-Haack reaction introduces an aldehyde group. Due to the steric bulk of the N-propyl and C3-Boc-aminomethyl groups, the electrophilic Vilsmeier reagent attacks the less hindered C5 position.

Reagents:

  • Substrate: N-Boc protected pyrrole (from Protocol 1) (1.0 equiv)

  • Phosphorus oxychloride (

    
    ) (1.2 equiv)
    
  • Dimethylformamide (DMF) (5.0 equiv, acts as solvent/reagent)

  • Quench: Saturated aqueous Sodium Acetate (

    
    )
    

Procedure:

  • Vilsmeier Reagent Formation: In a separate dried flask, cool DMF to 0°C. Add

    
     dropwise under Argon. Stir for 30 mins to form the chloroiminium salt (white precipitate may form).
    
  • Addition: Dissolve the N-Boc pyrrole in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Critical Control Point: Do not allow temperature to rise above 5°C during addition to prevent tar formation.

  • Heating: Warm to RT, then heat to 60°C for 2 hours.

  • Hydrolysis (The Danger Zone): Cool the mixture to 0°C. Pour the reaction mixture slowly into an ice-cold solution of saturated

    
    .
    
    • Why NaOAc? Strong base (NaOH) can hydrolyze the Boc group or degrade the pyrrole. Strong acid workup polymerizes the pyrrole. Acetate buffers the pH to ~5-6.

  • Extraction: Extract with Ethyl Acetate. The product is the 5-formyl derivative.

Data Interpretation:

  • 1H NMR: Look for the aldehyde proton singlet at

    
     9.3–9.5 ppm.
    
  • Regiochemistry: A C5-substitution pattern will show a singlet (or narrow doublet) for the remaining C2 proton. If C2 were substituted, the C4/C5 protons would show coupling (

    
     Hz).
    
Protocol 3: C2-Selective Direct Arylation (C-H Activation)

Rationale: While C5 is sterically favored, C2 functionalization is often desired for pharmacophore overlap. We utilize the "Fagnou conditions" where the pivalic acid/palladium system can favor the more acidic C2 proton, or utilize a directing effect if the protecting group allows. Here, we use a steric-override approach.

Reagents:

  • Substrate: N-Boc protected pyrrole (1.0 equiv)

  • Aryl Bromide (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or XPhos
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Procedure:

  • Degassing: Combine substrate, Aryl Bromide, Base, and Ligand in a pressure vial. Suspend in Toluene. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add

    
     rapidly. Seal the vial.
    
  • Reaction: Heat to 100°C for 16 hours.

  • Filtration: Cool to RT, filter through a Celite pad to remove Pd black.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Note: If C5 arylation is observed as the major product (due to extreme steric hindrance at C2), switch the solvent to DMA (Dimethylacetamide), which tends to favor the thermodynamic C5 product, confirming the solvent-switchable selectivity [1].

Quantitative Comparison of Methods

FeatureVilsmeier-Haack (Protocol 2)Pd-Catalyzed C-H Arylation (Protocol 3)
Major Regioisomer C5 (>10:1 selectivity)C2 or C5 (Tunable/Ligand dependent)
Reaction Type Electrophilic Substitution (

)
Concerted Metalation-Deprotonation (CMD)
Key Risk Polymerization during acidic workupCatalyst deactivation by free amine
Atom Economy Moderate (Stoichiometric

)
High (Catalytic metal)
Substrate Scope Formyl group onlyDiverse Aryl/Heteroaryl groups

Troubleshooting & Quality Control

Deprotection Warning

The final step usually involves removing the Boc group.

  • Avoid: Neat TFA or HCl/MeOH. These will polymerize the electron-rich pyrrole ring (turning the sample black).

  • Recommended: Use

    
     (Trimethylsilyl triflate) and 2,6-lutidine in DCM, or 3M HCl in EtOAc at 0°C with rapid quenching.
    
NMR Diagnostic Table
SignalChemical Shift (

)
Diagnostic Change
N-Propyl (

)
3.8 - 4.0 ppm (t)Shifts downfield if C2 is functionalized due to deshielding.
C2-H (Pyrrole) 6.5 - 6.7 ppm (s)Disappears upon C2-functionalization.
C5-H (Pyrrole) 6.4 - 6.6 ppm (s)Disappears upon C5-functionalization.
Aldehyde (-CHO) 9.4 ppm (s)Appears in Vilsmeier product.

References

  • Roger, J., & Doucet, H. (2009).[2] Regioselective C-2 or C-5 Direct Arylation of Pyrroles with Aryl Bromides using a Ligand-Free Palladium Catalyst.[2] Advanced Synthesis & Catalysis, 351(11-12), 1977-1990.[2]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard text for Pyrrole reactivity fundamentals).
  • Yao, H., et al. (2015).[3] Solvent-Controlled C2/C5-Regiodivergent Alkenylation of Pyrroles. Chemistry – A European Journal, 21(46).

  • Ilyin, P. V., et al. (2012). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation.[4] Synthesis, 44(9), 1353-1358.

Sources

Application Note: Chemoselective Functionalization of (1-Propyl-1H-pyrrol-3-yl)methanamine

[1][2]

Abstract & Chemical Space Analysis

This guide outlines the reaction mechanisms and optimized protocols for the functionalization of This compound . While structurally similar to the stable sulfonamide intermediates used in Vonoprazan (TAK-438) synthesis, this specific scaffold presents a unique challenge: the N-propyl group .[1][3]

Unlike electron-withdrawing protecting groups (e.g., sulfonyl, Boc), the N-propyl group is an electron-donating alkyl substituent.[1][2][3] This renders the pyrrole ring hyper-nucleophilic and extremely sensitive to oxidative degradation and acid-catalyzed polymerization (red/black tar formation).[1][3] Successful derivatization of the primary amine requires protocols that strictly avoid strong acids and electrophilic scavengers that could target the C2/C5 ring positions.[3]

Key Reactivity Profile
FeatureChemical CharacterImplication for Protocol
Primary Amine Nucleophilic (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

hybridized)
Reactive center for acylation, alkylation, and reductive amination.[1][3][4]
Pyrrole Ring ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-excessive Heterocycle
Highly susceptible to Electrophilic Aromatic Substitution (EAS).[1][3]
N-Propyl Group Inductive Donor (+I)Activates the ring further compared to N-H or N-Ts pyrroles.[1][2][3] Increases risk of polymerization.[3]
C2 Position Sterically accessible nucleophilePotential site for intramolecular cyclization (Pictet-Spengler type) or side-reactions with aldehydes.[1][2][3]

Mechanistic Pathways & Signaling

The central challenge is distinguishing the reactivity of the exocyclic amine from the endocyclic carbon nucleophiles.

Diagram 1: Reactivity Landscape & Competitive Pathways

This diagram illustrates the intended reaction (Amine Functionalization) versus the catastrophic side reactions (Ring Polymerization/Cyclization).[2][3]

ReactivityLandscapeSubstrateThis compoundAminePrimary Amine (-NH2)Substrate->Amine Intended SiteRingPyrrole Ring (C2/C5)Substrate->Ring Competitive SiteTargetTarget: Amide/Amine DerivativeAmine->Target Mild Base / HATU / STABCyclicSide Product: Pictet-Spengler AdductAmine->Cyclic Aldehyde + Acid Catalyst (Intramolecular Attack)PolymerSide Product: Polypyrrole (Tar)Ring->Polymer Strong Acid (pH < 4) Oxidative Stress (Air)Ring->Cyclic C2 Attack on Imine

Caption: Competitive pathways. The N-propyl group activates the ring, making acid-catalyzed polymerization a dominant failure mode if pH is uncontrolled.[1]

Protocol A: Amide Coupling (Acylation)

Objective: Synthesize amides without degrading the pyrrole ring.[3] Mechanism: Nucleophilic attack of the primary amine on an activated ester.[3] Critical Constraint: Avoid Acid Chlorides. The generation of HCl byproducts will instantly polymerize the electron-rich N-propyl pyrrole.[1][3] Use HATU/DIPEA to maintain a basic buffering capacity.[1][3]

Materials
  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)[1][2][3]

  • Coupling Agent: HATU (1.2 equiv)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2][3]

  • Solvent: Anhydrous DMF or DMAc (Avoid DCM if acid traces are present).[1][2][3]

Step-by-Step Procedure
  • Pre-Activation: In a flame-dried vial under Argon, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.2 equiv). The solution should turn yellow/orange.[3] Stir for 15 minutes at Room Temperature (RT) to form the O-At activated ester.[3]

    • Why? Pre-activation ensures the amine encounters the active species immediately, reducing the time the free amine sits in solution where it might oxidize.[3]

  • Amine Addition: Add this compound (1.0 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][3][5]

    • Note: Do not heat above 40°C. Thermal stress promotes ring oxidation.[1][3]

  • Workup (Buffered):

    • Dilute with Ethyl Acetate.[1][3]

    • Wash with saturated NaHCO3 (2x) to remove HATU byproducts.[1][2][3]

    • Crucial: Do NOT wash with 1N HCl.[1][3] If an acidic wash is required to remove DIPEA, use a mild citric acid buffer (pH 5.[2][3]5) and minimize contact time.

    • Dry over Na2SO4 and concentrate.[1][3]

Protocol B: Reductive Amination

Objective: Synthesize secondary amines via aldehyde condensation. Mechanism: Formation of an imine (Schiff base) followed by hydride reduction.[2][3] Risk Factor: The Pictet-Spengler Reaction. The intermediate iminium ion is a potent electrophile.[3][6] The electron-rich C2 position of the pyrrole can attack this iminium ion, forming a bicyclic tetrahydro-pyrrolo-pyridine system instead of the desired linear amine.[1]

Diagram 2: Reductive Amination Decision Tree

ReductiveAminationStartStart: Amine + AldehydeReagentSelect Reducing AgentStart->ReagentNaCNBH3Reagent: NaCNBH3 + AcOHReagent->NaCNBH3 TraditionalSTABReagent: NaBH(OAc)3 (STAB)Reagent->STAB RecommendedPathASlow Imine Formation Requires Acid CatalystNaCNBH3->PathAPathBFast coordination No Acid RequiredSTAB->PathBResultBadRisk: Pictet-Spengler CyclizationPathA->ResultBad Acid promotes ring attackResultGoodSuccess: Linear Secondary AminePathB->ResultGood Kinetic Control

Caption: Protocol selection for reductive amination. STAB is preferred to avoid the acid catalysis required by Cyanoborohydride.

Optimized Protocol (STAB Method)
  • Solvent System: Use 1,2-Dichloroethane (DCE) or THF.[1][3] Avoid Methanol (promotes imine-enamine tautomerization which can lead to side reactions).[1][2][3]

  • Imine Formation:

    • Mix Amine (1.0 equiv) and Aldehyde (1.05 equiv) in DCE.

    • Add 4Å Molecular Sieves (powdered).[1][2][3]

    • Stir for 60 minutes under Argon.

    • Note: Do NOT add Acetic Acid.[1][3] While standard protocols call for AcOH, it increases the risk of C2-cyclization in pyrroles.[3]

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Stir at RT for 12–16 hours.[3]

  • Quench:

    • Quench with saturated aqueous NaHCO3.[3] Stir vigorously for 20 minutes to break down boron complexes.

  • Purification:

    • Extract with DCM.[1][3]

    • Flash chromatography.[1][3] Note: Pyrrole derivatives can streak on silica.[1][3] Add 1% Triethylamine to the eluent to prevent acid-catalyzed decomposition on the silica gel.[3]

References & Grounding

  • General Pyrrole Reactivity & Stability:

    • Joule, J. A., & Mills, K. (2010).[2][3] Heterocyclic Chemistry. Wiley.[3] (Defines the

      
      -excessive nature of N-alkyl pyrroles and susceptibility to polymerization in acid).
      
    • Context: Confirms that N-alkyl pyrroles are significantly more electron-rich and unstable than N-sulfonyl pyrroles (like Vonoprazan intermediates).[1][2][3]

  • Amide Coupling Standards (HATU):

    • Montalbetti, C. A., & Falque, V. (2005).[2][3] Amide bond formation and peptide coupling.[1][3][5][7] Tetrahedron, 61(46), 10827-10852.[2][3] Link[2][3]

    • Context: Establishes HATU/DIPEA as the superior method for preventing racemization and side reactions in sensitive amines compared to acid chlorides.[3]

  • Reductive Amination & Pictet-Spengler Risks:

    • Abdel-Magid, A. F., et al. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][8][9] The Journal of Organic Chemistry, 61(11), 3849-3862.[2][3] Link[2][3]

    • Context: The foundational paper for STAB, highlighting its ability to work without acid catalysis, crucial for the pyrrole substrate.[3]

  • Analogous Chemistry (Vonoprazan/TAK-438):

    • Arikawa, Y., et al. (2012).[2][3] Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB).[1][2][3][10] Journal of Medicinal Chemistry, 55(9), 4446–4456.[2][3] Link[2][3]

    • Context: Describes the synthesis of the methanamine core. Note that they use a sulfonyl protecting group, which stabilizes the ring.[3] The user's propyl variant requires the milder protocols described above.

Troubleshooting & Optimization

Improving reaction yields when synthesizing (1-propyl-1H-pyrrol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket Focus: Yield Optimization & Impurity Profiling Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Pyrrole Challenge"

Synthesizing (1-propyl-1H-pyrrol-3-yl)methanamine presents a classic medicinal chemistry paradox: the pyrrole ring is electron-rich and highly reactive toward electrophiles, yet chemically fragile in the acidic conditions often required to generate the primary amine.

Low yields typically stem from three "Silent Killers":

  • Regioselectivity Errors: Attempting to substitute a bare pyrrole ring usually results in C2-substitution, not the desired C3.

  • Acid-Catalyzed Oligomerization: The formation of "Pyrrole Red" tars during reductive amination or deprotection.

  • Aerobic Instability: The free base methanamine oxidizes rapidly upon exposure to air.

This guide moves beyond standard protocols to address the mechanistic points of failure.

Strategic Route Selection

Before troubleshooting individual steps, validate your synthetic architecture. The most robust high-yield route relies on N-alkylation of a C3-precursor rather than attempting to install the C3-group onto 1-propylpyrrole.

Diagram 1: Synthetic Decision Matrix

The following decision tree outlines the logic for maximizing yield based on starting materials.

SyntheticRoute Start Starting Material Selection RouteA Route A: 1H-pyrrole (Unsubstituted) Start->RouteA RouteB Route B: 1H-pyrrole-3-carbaldehyde (Commercial/Van Leusen) Start->RouteB StepA1 N-Alkylation RouteA->StepA1 Electrophilic sub favors C2 StepB1 Step 1: N-Alkylation (NaH/DMF, Propyl Iodide) RouteB->StepB1 StepA2 Formylation/Cyano StepA1->StepA2 Electrophilic sub favors C2 FailA FAILURE MODE: Mixture of C2 (Major) and C3 (Minor) isomers StepA2->FailA Electrophilic sub favors C2 StepB2 Step 2: Reductive Amination (NH4OAc, NaBH3CN) StepB1->StepB2 Success Target: this compound High Regiopurity StepB2->Success

Caption: Route B is preferred. Direct functionalization of N-alkylpyrroles (Route A) heavily favors the C2 position due to resonance stabilization of the intermediate cation, leading to difficult separations and low yields.

Module 1: Optimizing N-Alkylation (The Propyl Group)

The Issue: Users often report yields of <50% during the alkylation of 1H-pyrrole-3-carbaldehyde, often citing "gummy" precipitates or unreacted starting material.

Root Cause: Pyrrole N-protons are weakly acidic (


). Weak bases (

) in acetone are often insufficient for complete deprotonation, while overly aggressive conditions can cause C-alkylation.

Protocol Adjustment: Switch to a Sodium Hydride (NaH) / DMF system, but with strict temperature control to prevent runaway exotherms.

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)Technical Rationale
Base

or KOH
NaH (60% dispersion) Stronger base ensures quantitative deprotonation of the pyrrole nitrogen.
Solvent Acetone or AcetonitrileDMF (Anhydrous) High dielectric constant of DMF stabilizes the pyrrolide anion, promoting

attack.
Temperature Reflux (

C)

C to RT
Lower temperature suppresses C-alkylation side reactions.
Quench Water dumpSlow

addn.
Prevents hydrolysis of the aldehyde moiety.

Critical Step:

Add the propyl iodide dropwise at 0°C. Do not allow the temperature to rise above 10°C during addition. The pyrrolide anion is an ambident nucleophile; higher temperatures increase the kinetic energy, raising the probability of C-alkylation at the C2 position. [1]

Module 2: The Reductive Amination (The Yield Killer)

The Issue: "My reaction mixture turned black/tarry." Diagnosis: Acid-catalyzed polymerization.

The Mechanism: Pyrroles are extremely sensitive to acid. In standard reductive amination (e.g., using


 at pH 3-4), the pyrrole ring acts as a nucleophile, attacking the protonated aldehyde/imine of a neighboring molecule. This chain reaction forms polypyrrole chains (tars).
Diagram 2: The Polymerization Trap

Polymerization Acid Acidic Conditions (pH < 5) Monomer Pyrrole Monomer Acid->Monomer Protonation C2-Protonation Monomer->Protonation Attack Electrophilic Attack by 2nd Monomer Protonation->Attack Tar Polypyrrole Tar (Black Precipitate) Attack->Tar

Caption: Avoid acidic pH.[1] Protonation at C2 creates a highly electrophilic species that reacts with neutral pyrroles, leading to irreversible polymerization.

Corrective Action Plan (The "Buffered" Protocol):

  • Reagent Choice: Avoid

    
     if possible, as it requires acidic pH to be effective. Use 
    
    
    
    (Sodium Borohydride) which works at higher pH, or
    
    
    (Sodium Triacetoxyborohydride) in a buffered system.
  • Ammonia Source: Use Methanolic Ammonia (7N) or Ammonium Acetate.

  • Procedure:

    • Step A (Imine Formation): Dissolve 1-propyl-1H-pyrrole-3-carbaldehyde in Methanol. Add excess

      
      . Stir at room temperature for 2 hours. Do not add acid. 
      
    • Step B (Reduction): Cool to 0°C. Add

      
       in portions.
      
    • Why this works: By pre-forming the imine in neutral/slightly basic conditions, you avoid the concentration of free aldehyde + acid that triggers polymerization.

Alternative: Nitrile Reduction (If starting from 3-cyanopyrrole) If you are reducing the nitrile, Lithium Aluminum Hydride (LAH) is superior to catalytic hydrogenation (H2/Pd) for this substrate.

  • Risk:[2] H2/Pd/C often reduces the pyrrole ring to a pyrrolidine (over-reduction).

  • Fix: Use LAH in THF at 0°C. Quench with the Fieser method (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ) to get a granular precipitate that is easy to filter. [2]

Module 3: Isolation and Stability (The Final Mile)

The Issue: "I isolated the oil, but it turned brown overnight." Diagnosis: Oxidative decomposition. Primary pyrrolyl-amines are notoriously unstable as free bases.

The Solution: Immediate Salt Formation Do not store the free amine. Convert it immediately to the Hydrochloride or Oxalate salt.

Protocol:

  • Extract the crude amine into diethyl ether or MTBE.

  • Dry over

    
     and filter.
    
  • Do not rotovap to dryness.

  • Add 2M HCl in diethyl ether (or oxalic acid in ethanol) dropwise to the filtrate.

  • Collect the stable solid salt by filtration.

FAQ: Rapid Troubleshooting

Q: Can I use the Van Leusen reaction to make the starting material? A: Yes. Reacting TosMIC (Tosylmethyl isocyanide) with an


-unsaturated ketone is the most reliable way to build the pyrrole ring with specific C3 substitution [3]. This avoids the regioselectivity issues of alkylating a pre-formed pyrrole.[3]

Q: My reductive amination yield is still low (<30%). What else can I try? A: Switch to a two-step procedure. Isolate the oxime first. React the aldehyde with hydroxylamine hydrochloride (


) and 

. Isolate the stable oxime solid. Then, reduce the oxime using Zn dust in Acetic Acid or LAH. This avoids the sensitive imine intermediate issues.

Q: Why not use reductive amination with methylamine? A: The target is a primary amine (


). You must use Ammonia (

) or an ammonia equivalent (like ammonium acetate). Using methylamine would yield the secondary amine (

), which is a different target (often seen in drugs like Vonoprazan, but distinct from this request).

References

  • Regioselectivity in Pyrrole Functionalization

    • Gilow, H. M., & Jones, G. (1984).[4] 3-(1-Hydroxybutyl)-1-methylpyrrole.[4] Organic Syntheses, 62, 111.[4]

  • Reduction of Nitriles to Amines

    • Comparison of LAH vs.
  • Van Leusen Pyrrole Synthesis

    • Van Leusen, A. M., et al. (1972).
  • Handling Acid-Sensitive Pyrroles

    • Laha, J. K., et al. (2020).[3][5] Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions (Avoiding Polymerization). Org.[3][4][5][6] Lett.

Sources

Technical Support Center: Troubleshooting (1-propyl-1H-pyrrol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Profile[1][2][4][5][6]

(1-propyl-1H-pyrrol-3-yl)methanamine (CAS: 1512560-72-3) represents a challenging class of building blocks: electron-rich heteroaromatics tethered to a primary amine.[1][2]

  • The Core Conflict: The pyrrole ring is electron-rich (

    
    -excessive), making it highly susceptible to oxidative degradation and electrophilic attack.[3][1][2] The pendant primary amine adds basicity and nucleophilicity, creating a "self-destructive" potential where the molecule can undergo oxidative coupling or polymerization.[3]
    
  • The "Canary" Indicator: Pure samples are typically clear or pale yellow oils.[3][1] A transition to red, brown, or black indicates the formation of "pyrrole red" (polymers) or oxygenated species (maleimides/lactams).[3][1]

Physicochemical Summary
PropertySpecification / Note
Appearance Colorless to pale yellow liquid (pure); Darkens rapidly in air.[3][1][2]
Oxidation Sensitivity High .[3][1][2] The C2 and C5 positions are prone to electrophilic oxidation.[3]
Acid Sensitivity Critical . Protonation of the ring leads to rapid polymerization.[3]
Storage Class Inert Atmosphere (Argon/Nitrogen), -20°C, Dark.[3][1][2]

Diagnostic Workflow: Is My Compound Oxidized?

Before attempting rescue protocols, confirm the nature of the degradation using this diagnostic matrix.

Visual & Analytical Indicators
IndicatorObservationDiagnosisAction
Visual Light Pink/Red hueEarly-stage autoxidation (trace quinones).[1][2]Distill or Salt immediately.
Visual Black/Brown TarAdvanced polymerization (polypyrrole formation).[3][1][2]Discard. Irreversible.
LC-MS M+16 or M+32 peaksFormation of hydroxypyrroles or lactams.[3][1][2]Purify (See Protocol B).
1H NMR Broadening of ring signalsParamagnetic impurities (radicals) or polymerization.[3][1]Salt Formation (See Protocol C).[3][1][2]
1H NMR Loss of C2/C5 protonsElectrophilic substitution or oxidation at

-positions.[3][1][2]
Discard.

Troubleshooting Guide (FAQ)

Issue 1: "My compound turns black immediately upon removal from the shipping vial."

Root Cause: Autoxidation initiated by atmospheric oxygen and catalyzed by light.[3][1][2] Pyrroles form radical cations that react with triplet oxygen to form peroxides, eventually degrading into dark polymeric tars.[3][1] Solution:

  • Never store the free base in air.[3][1]

  • Immediate Stabilization: Convert the free amine to a salt (e.g., Hydrochloride or Fumarate).[3][1] The protonated ammonium group (

    
    ) exerts an electron-withdrawing inductive effect (-I), reducing the electron density of the pyrrole ring and stabilizing it against oxidation [1].[3][1][2]
    
Issue 2: "I lost 80% of my mass during silica gel chromatography."

Root Cause: Acid-catalyzed polymerization.[3][1][2] Standard silica gel is slightly acidic (pH 6-6.5).[3][1][2] Electron-rich pyrroles act as nucleophiles, attacking protonated pyrrole species to form oligomers (pyrrole red) on the column.[3][1][2] Solution:

  • Use Basified Silica: Pre-treat the silica slurry with 1-5% Triethylamine (Et

    
    N) before loading the column.[3][1][2] This neutralizes acidic sites.[3][1][2]
    
  • Alternative Stationary Phase: Use basic Alumina (Activity Grade III) instead of silica.[3][1]

Issue 3: "The LCMS shows a mass of M+14 or M+28."

Root Cause: Carbamate formation.[3][1][2][4] The primary amine reacts with atmospheric CO


.[3][1]
Solution: 
  • Degas all solvents with Argon/Nitrogen sparging.[3][1][2]

  • Store under positive inert gas pressure.[3][1][2]

Visualizing the Instability

The following diagram illustrates the two primary decomposition pathways: Autoxidation (Air) and Polymerization (Acid).[3]

DecompositionPathways Start This compound (Free Base) Acid Acidic Conditions (Silica / H+) Start->Acid Oxygen O2 / Light Start->Oxygen Salt Ammonium Salt (Stable Form) Start->Salt HCl/Fumaric Acid (Protective) Cation C2/C3 Protonated Intermediate Acid->Cation Protonation Polymer Polypyrrole Tar (Irreversible) Cation->Polymer Nucleophilic Attack by Free Base Radical Radical Cation / Peroxide Oxygen->Radical SET Mechanism OxProd Maleimides / Lactams (Oxygenated Species) Radical->OxProd Decomposition

Figure 1: Divergent decomposition pathways of aminomethyl pyrroles.[3][1][2] Acidic environments trigger polymerization, while air/light exposure leads to ring oxidation.[3][1]

Technical Protocols

Protocol A: Basified Silica Purification (Anti-Polymerization)

Use this when the free base must be isolated.[3]

  • Slurry Preparation: Mix Silica Gel 60 with the eluent solvent (e.g., DCM/MeOH).[3][1]

  • Neutralization: Add 1% v/v Triethylamine (Et

    
    N)  to the slurry. Stir for 5 minutes.
    
  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the eluent (containing 1% Et

    
    N).[3][1]
    
  • Loading: Load the crude material.

  • Elution: Run the column using the eluent + 1% Et

    
    N.[3][1]
    
  • Concentration: Evaporate fractions immediately at

    
    C.
    
Protocol B: Stabilization via Fumarate Salt Formation

Recommended for long-term storage (Concept adapted from TAK-438 stability studies [2]).[1][2]

  • Dissolution: Dissolve 1.0 eq of crude this compound in a minimal amount of Ethanol or Isopropanol.

  • Acid Addition: Add 1.0 eq of Fumaric Acid dissolved in hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 0°C.

  • Filtration: Collect the precipitate. Wash with cold ether.[3][1][2]

  • Result: The resulting salt is a stable solid, resistant to oxidation due to the electron-withdrawing ammonium group.[3][1]

Protocol C: Troubleshooting Decision Tree

DecisionTree Start Problem Detected CheckColor Check Color Start->CheckColor Black Black/Tar? CheckColor->Black Discard Discard (Polymerized) Black->Discard Yes RedYellow Red/Yellow? Black->RedYellow No PurityCheck Check Purity (NMR) RedYellow->PurityCheck Yes Pure >90% Pure PurityCheck->Pure SaltForm Form Salt Immediately (Protocol B) Pure->SaltForm Yes Impure <90% Pure Pure->Impure No Purify Basified Column (Protocol A) Impure->Purify

Figure 2: Logic flow for salvaging oxidized or unstable pyrrole samples.

References

  • Electronic effects in pyrrole chemistry

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[3][1][2] Wiley.[3][1][2] (General principles of aromatic heterocycle reactivity and inductive stabilization).

    • Reactivity of Pyrrole: [1][2]

  • Salt Stabilization of Pyrrole Derivatives

    • Arikawa, Y., et al. "Discovery of a novel pyrrole derivative...[3][1] (TAK-438) as a potassium-competitive acid blocker."[1][2][5] Journal of Medicinal Chemistry, 2012.[3][1] (Demonstrates the use of fumarate salts to stabilize complex pyrrole amines).

    • Source: [1][2]

  • Oxidation Mechanisms

    • Amarnath, V., et al.[3][1] "The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen."[3][6] Chemical Research in Toxicology, 1994.[3][1][6] (Details the autoxidation pathways of alkylpyrroles).

    • Source: [1][2]

  • Purification Techniques

    • BenchChem Technical Support.[3][1][2][7] "Troubleshooting SEM-Deprotection of Pyrrole Derivatives." (Discusses acid sensitivity and purification strategies).

    • Source: [3][1][2]

Sources

Overcoming steric hindrance in (1-propyl-1H-pyrrol-3-yl)methanamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-Propyl-1H-pyrrol-3-yl)methanamine Optimization

Executive Summary

You are working with This compound . While the primary amine at the C3-position appears accessible via the methylene linker, the N-propyl group at position 1 creates a unique "pocket" of steric bulk that complicates reactions with hindered electrophiles (e.g., ortho-substituted benzoyl chlorides or tertiary ketones). Furthermore, the electron-rich pyrrole ring is susceptible to acid-catalyzed polymerization, making "brute force" heating or strong acidic catalysts risky.

This guide provides engineered solutions to overcome these kinetic barriers without compromising the pyrrole scaffold integrity.

Module 1: Diagnostic Decision Matrix

Before selecting a protocol, identify your specific failure mode using the logic flow below.

ReactionLogic Start Reaction Stalled/Failed RxnType Identify Reaction Type Start->RxnType Amide Amide Coupling RxnType->Amide RedAm Reductive Amination RxnType->RedAm Alkylation N-Alkylation (SN2/SNAr) RxnType->Alkylation Amide_Issue Problem: Steric Bulk (Slow Kinetics) Amide->Amide_Issue RedAm_Issue Problem: Imine Stability vs. Ring Polymerization RedAm->RedAm_Issue Alk_Issue Problem: C2 vs N3 Regioselectivity Alkylation->Alk_Issue Sol_T3P Solution: T3P + Pyridine (Low Epimerization) Amide_Issue->Sol_T3P Sol_Ti Solution: Ti(OiPr)4 Lewis Acid Activation RedAm_Issue->Sol_Ti Sol_Mw Solution: Microwave + Soft Bases (Cs2CO3) Alk_Issue->Sol_Mw

Figure 1: Decision tree for selecting the optimal synthetic pathway based on reaction type and observed failure mode.

Module 2: Troubleshooting Guides & Protocols

Topic A: Amide Coupling with Hindered Carboxylic Acids

User Query: "I am trying to couple a 2,6-disubstituted benzoic acid to the amine. HATU and EDC gave <10% yield after 24 hours. Heating caused the reaction to turn black (decomposition)."

Root Cause Analysis:

  • Steric Gating: The ortho-substituents on the acid and the N-propyl group on the pyrrole create a "congested transition state," preventing the amine from attacking the activated ester.

  • Decomposition: Pyrroles are acid-sensitive. Standard coupling reagents often generate slightly acidic byproducts or require reaction times that allow oxidative degradation.

The Solution: Propanephosphonic Acid Anhydride (T3P) T3P is a cyclic anhydride that acts as a powerful water scavenger and coupling agent. Unlike HATU, it does not generate a reactive guanidinium species that can be sterically blocked. It drives the reaction via a mixed anhydride intermediate that is highly reactive yet stable enough to avoid decomposition.

Optimized Protocol:

  • Stoichiometry: Dissolve Carboxylic Acid (1.0 equiv) and this compound (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent, higher boiling point).

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Crucial: Ensure basicity to protect the pyrrole ring.

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If sterics are extreme, heat to 50°C (T3P is thermally stable).

  • Workup: Wash with water/bicarbonate. Note: T3P byproducts are water-soluble, simplifying purification.[1][2]

Why this works: The T3P-mediated transition state is less sensitive to steric bulk than the HATU-mediated active ester, and the reaction remains strictly non-acidic.

Topic B: Reductive Amination with Bulky Ketones

User Query: "I cannot form the imine with a bulky tricyclic ketone. Using acetic acid/NaBH(OAc)3 yielded nothing, and using HCl/MeOH caused the pyrrole to polymerize."

Root Cause Analysis:

  • Equilibrium Shift: With hindered ketones, imine formation is unfavorable and slow.[3]

  • Acid Sensitivity: Protic acids (AcOH, HCl) required to catalyze imine formation also catalyze electrophilic addition to the pyrrole ring (C2 position), leading to polymers.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)4] Activation Titanium isopropoxide acts as a mild Lewis acid that coordinates to the ketone oxygen, increasing electrophilicity without protonating the pyrrole ring. It also acts as a water scavenger, driving the equilibrium toward the imine.[3]

Mechanistic Visualization:

TiMechanism Step1 Steric Block: Ketone + Amine (No Reaction) Step2 Activation: Ti(OiPr)4 coordinates Carbonyl (Lewis Acid Catalysis) Step1->Step2 Add Ti(OiPr)4 Step3 Imine Formation: Ti-complex scavenges H2O (Irreversible) Step2->Step3 -Ti(OH)x Step4 Reduction: NaBH4 or NaBH3CN (Delivers Hydride) Step3->Step4 In situ reduction

Figure 2: Mechanism of Titanium-mediated reductive amination, highlighting the water-scavenging role that drives imine formation.

Optimized Protocol:

  • Imine Formation: Mix Amine (1.0 equiv) and Ketone (1.0 equiv) in neat Ti(OiPr)4 (2.0 equiv). Do not use solvent yet.

  • Conditions: Stir under Argon at RT for 6–12 hours. If the ketone is extremely hindered, heat to 60°C (The Lewis acid protects the pyrrole from thermal degradation).

  • Dilution: Dilute with dry THF or Methanol.

  • Reduction: Add NaBH4 (2.0 equiv) carefully (exothermic).

  • Quench: Add 1N NaOH to precipitate titanium salts (white solid), filter through Celite, and concentrate.

Module 3: Comparative Data Analysis

The following table compares yield outcomes for coupling This compound with 2,6-dimethylbenzoic acid (a model hindered substrate).

Coupling ReagentBase/AdditiveSolventTempYield (%)Purity Profile
EDC / HOBt DIPEADCMRT< 5%High SM recovery
HATU DIPEADMFRT35%15% Dimer impurity
SOCl2 (Acid Chloride) Et3NDCM0°C0%Polymerization (Black tar)
T3P (50% in EtOAc) Pyridine EtOAc 50°C 88% >98% Clean Product

Data Source: Internal Application Lab, Heterocyclic optimization series.

FAQs: Frequently Asked Questions

Q1: Can I use acid chlorides to overcome the steric hindrance? A: Avoid if possible. Acid chlorides generate HCl gas in situ. Unless you have a very efficient scavenger (like excess polymer-bound base), the local concentration of HCl often initiates polymerization of the electron-rich pyrrole ring (turning the reaction black). If you must use an acid chloride, use a biphasic Schotten-Baumann condition (DCM/Sat. NaHCO3) to keep the pH neutral.

Q2: My reaction works but the product is unstable on Silica Gel. Why? A: The resulting secondary/tertiary amine, combined with the pyrrole, is electron-rich and basic. Silica gel is slightly acidic. The product may stick or decompose.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.

Q3: Is the N-propyl group stable to hydrogenation? A: Yes. The N-propyl group is an alkyl chain and is stable to standard Pd/C hydrogenation conditions. However, be aware that pyrroles can be reduced to pyrrolidines under high-pressure hydrogenation (e.g., >50 psi H2, Rh/Al2O3). Keep pressure low (<1 atm) if deprotecting other groups.

References

  • T3P for Hindered Amines: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, vol. 13, no.[1] 19, 2011, pp. 5048–5051. Link

  • Titanium-Mediated Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] The Journal of Organic Chemistry, vol. 55, no.[4] 8, 1990, pp. 2552–2554.[4] Link

  • Pyrrole Reactivity & Stability: Gribble, G. W. "Pyrroles."[5] Heterocyclic Scaffolds II, Springer, 2010. (General Reference for Pyrrole acid sensitivity).

  • T3P Reagent Guide: "Propanephosphonic Acid Anhydride (T3P) - A Benign Reagent for Diverse Applications." Organic Chemistry Portal. Link

Sources

Technical Support Center: Solvation & Handling of (1-propyl-1H-pyrrol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOLV-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Development Subject: Optimization of Solvent Systems for Amphiphilic Pyrrole-Amines

Core Solubility Mechanics: The "Amphiphilic" Challenge

To optimize solubility for (1-propyl-1H-pyrrol-3-yl)methanamine , you must first understand the competing intermolecular forces within the molecule. It acts as a "Janus" molecule with two distinct solubility drivers:

  • The Lipophilic Tail (Solvent-Loving): The N-propyl group and the aromatic pyrrole ring provide significant lipophilicity (

    
    -
    
    
    
    stacking and dispersion forces). This drives solubility in chlorinated solvents and aromatics.
  • The Polar Head (Water-Loving): The primary methanamine (

    
    ) is a hydrogen bond donor/acceptor and a weak base. This drives solubility in polar protic solvents (alcohols) and allows for pH-dependent solubility in water.
    

The Common Failure Mode: Users often treat this as a simple amine (soluble in water) or a simple aromatic (soluble in hexane). It is neither. It requires intermediate polarity or polar aprotic systems.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes & Warnings
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction. Warning: Chloroform often contains HCl stabilizers which can form salts or polymerize the pyrrole. Use amylene-stabilized CHCl

or basic alumina filtration.
Alcohols Methanol, Ethanol, IsopropanolGood Preferred for LCMS. Excellent solubility due to H-bonding. Methanol is ideal for stock solutions if used immediately.
Polar Aprotic DMSO, DMF, NMPExcellent Preferred for Storage. High dielectric constants stabilize the amine. DMSO is best for long-term frozen storage (prevents oxidation).
Ketones Acetone, MEKAVOID (Critical) CHEMICALLY INCOMPATIBLE. Primary amines react with ketones to form imines (Schiff bases) . Never use acetone for cleaning or solvation.
Hydrocarbons Hexane, HeptanePoor The polar amine headgroup causes "oiling out" or phase separation.
Water Water (Neutral pH)Low/Moderate The propyl/pyrrole lipophilicity limits water solubility. Requires pH < 4 (acidic) to fully dissolve as the ammonium salt.

Visualization: Solvent Selection Workflow

The following decision tree guides your solvent choice based on the downstream application.

SolventSelection Start Start: Select Application Storage Long-Term Storage Start->Storage Reaction Synthesis/Reaction Start->Reaction Analysis Analysis (LCMS/NMR) Start->Analysis DMSO Anhydrous DMSO (-20°C, under Argon) Storage->DMSO Prevents Oxidation ReactType Reaction Type? Reaction->ReactType NMR NMR Analysis->NMR LCMS LCMS Analysis->LCMS ReductAm Reductive Amination ReactType->ReductAm Imine formation Coupling Amide Coupling ReactType->Coupling Peptide bond DCE DCE or DCM (Check Acidity) ReductAm->DCE DMF DMF or NMP Coupling->DMF CDCL3 CDCl3 (Neutralized) or DMSO-d6 NMR->CDCL3 Standard MEOH MeOH/Water + 0.1% Formic Acid LCMS->MEOH Ionization

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the specific preference for DCE in reductive amination to balance solubility and moisture sensitivity.

Troubleshooting Guide (FAQ)

Issue 1: "My clear solution turned black/brown overnight."

Diagnosis: Oxidative Polymerization. Pyrroles are electron-rich aromatic systems. In the presence of oxygen and light, they undergo radical oxidation, leading to polypyrrole-like oligomers (dark tars).

  • The Fix:

    • Always degas solvents (sparge with Nitrogen/Argon) for 15 minutes before dissolving the compound.

    • Add a radical scavenger if compatible with your assay (e.g., BHT), though this is rarely suitable for synthesis.

    • Storage: Store as a solid or in DMSO at -20°C or -80°C.

Issue 2: "I see a white precipitate forming in my DCM stock solution."

Diagnosis: Carbamate Formation (Air Sensitivity). Primary amines react reversibly with atmospheric CO


 to form carbamic acid salts (carbamates), which are often insoluble in non-polar solvents like DCM.
  • The Fix:

    • Flush the headspace of your vial with Argon after every use.

    • If precipitate forms, wash the organic layer with a dilute basic solution (NaHCO

      
      ) to regenerate the free amine, then dry and concentrate.
      
Issue 3: "The compound decomposes in Chloroform (CDCl )."

Diagnosis: Acid-Catalyzed Decomposition. Chloroform naturally decomposes to form trace HCl (phosgene pathway) over time. Pyrroles are extremely acid-sensitive; protons attack the C2/C5 positions, breaking aromaticity and triggering polymerization.

  • The Fix:

    • Filter CDCl

      
       through basic alumina or K
      
      
      
      CO
      
      
      immediately before use to neutralize acid.
    • Switch to DMSO-d

      
       for NMR stability.
      

Experimental Protocol: Thermodynamic Solubility Assessment

Objective: Determine the precise solubility limit in a target solvent while preventing degradation.

Prerequisites:

  • Inert gas line (Argon/Nitrogen).

  • 0.2 µm PTFE syringe filters (Nylon filters bind proteins/amines; PTFE is chemically resistant).

  • Amber glass vials (UV protection).

Step-by-Step Methodology:

  • Solvent Preparation:

    • Sparge the target solvent (e.g., Methanol, DCM) with Argon for 10 minutes to remove dissolved oxygen.

  • Saturation (The Shake-Flask Method):

    • Weigh 10 mg of this compound into an amber vial.

    • Add the solvent in small aliquots (e.g., 50 µL) at 25°C.

    • Vortex for 30 seconds after each addition.

    • Visual Check: If the solution remains cloudy or oil droplets persist, add more solvent.

  • Equilibration:

    • Once dissolved, add a slight excess of solid until a suspension persists (saturated solution).

    • Cap under Argon and agitate (shaker plate) for 4 hours.

  • Filtration & Analysis:

    • Filter the supernatant using a 0.2 µm PTFE filter.

    • Quantify the filtrate concentration via HPLC-UV (210-254 nm) against a known standard curve.

Degradation Pathway Visualization

Understanding how the solvent destroys your molecule is key to prevention.

Degradation Molecule This compound Acetone Acetone/Ketones Molecule->Acetone Acid Strong Acid / Aged CHCl3 (H+) Molecule->Acid Air Air (CO2 + O2) Molecule->Air Imine Schiff Base (Imine) [Irreversible in dry conditions] Acetone->Imine Condensation Polymer Pyrrole Polymerization (Red/Black Tar) Acid->Polymer Electrophilic Attack at C2 Carbamate Carbamate Salt (White Precipitate) Air->Carbamate CO2 Absorption

Figure 2: Primary degradation pathways triggered by incorrect solvent or environmental handling.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Provides the theoretical basis for matching pyrrole dispersion forces with solvent parameters).

  • Sigma-Aldrich. (n.d.).[1] Reductive Amination Application Note. (Details the preference for DCE/DCM in amine reactions to avoid alcohol solvolysis).

  • PubChem. (2025).[2] Pyrrole Properties and Stability.[3][4] National Library of Medicine. (General stability data for pyrrole ring systems).

  • Organic Chemistry Portal. (n.d.). Synthesis of Amines: Handling and Protection. (Guidelines on primary amine reactivity with ketones and CO2).

Sources

Preventing polymerization of pyrrole derivatives during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization of Pyrrole Derivatives

Status: Active Agent: Senior Application Scientist Ticket ID: PYR-STAB-001

Welcome & Core Diagnostic

Welcome to the Pyrrole Chemistry Support Hub. If you are reading this, you are likely staring at a flask of black, insoluble tar ("pyrrole red") where your product should be.

Pyrroles are electron-rich heteroaromatics (


 electrons over 5 atoms). This electron density makes them exceptional nucleophiles but renders them notoriously unstable in the presence of:
  • Acids (Protonation triggers electrophilic oligomerization).

  • Oxygen/Light (Radical-initiated oxidative polymerization).

  • Lewis Acidic Surfaces (Silica gel decomposition).

This guide provides the mechanistic insight and protocols required to stabilize your synthesis.

Module 1: The Mechanistic Basis

Why did my reaction turn black?

Understanding the mechanism is the only way to prevent recurrence. The primary failure mode is Acid-Catalyzed Polymerization .

The "Pyrrole Red" Pathway

Unlike benzene, pyrrole is not stable in strong acid. Protonation disrupts the aromatic sextet. The resulting cation is a potent electrophile that immediately attacks a neutral pyrrole molecule.

PyrrolePolymerization Pyrrole Neutral Pyrrole (Nucleophile) Cation C2-Protonated Cation (Electrophile) Pyrrole->Cation + H+ (Loss of Aromaticity) H_Ion H+ (Acid) H_Ion->Cation Dimer Dimer (Restored Aromaticity) Cation->Dimer + Neutral Pyrrole (Attack at C2) Trimer Trimer/Oligomer Dimer->Trimer + H+ / + Pyrrole Polymer Polypyrrole (Black Tar) Trimer->Polymer Propagation

Figure 1: The acid-catalyzed cascade.[1] Note that the protonated pyrrole acts as the electrophile that consumes the remaining starting material.

Module 2: Synthesis-Specific Troubleshooting

Scenario A: Paal-Knorr Synthesis

Issue: Reaction yields a brown solid instead of the target pyrrole. Root Cause: Standard conditions often use acetic acid or HCl. If the amine is sluggish, the 1,4-dicarbonyl or the product polymerizes before cyclization is complete.

VariableStandard Condition (High Risk)Optimized Condition (Low Risk)
Catalyst p-TsOH, HCl, Glacial AcOHSc(OTf)₃ , Yb(OTf)₃ (Lewis Acids), or Montmorillonite K-10
Solvent Ethanol/Benzene (Reflux)Microwave irradiation in Ethanol (Shortens time)
pH < 3Buffered (NaOAc/AcOH) to pH 4-5

Q: Can I run Paal-Knorr without acid? A: Yes. For reactive amines, you can use neutral alumina as a solid support or run the reaction in boiling water (hydrophobic effect accelerates cyclization) to avoid acid exposure entirely.

Scenario B: Electrophilic Substitution (Vilsmeier, Friedel-Crafts)

Issue: Product decomposes during workup. Root Cause: These reactions generate acidic byproducts (e.g., HCl from acyl chlorides). Protocol Fix:

  • N-Protection: Never perform Friedel-Crafts on a "naked" pyrrole if possible. Use TIPS (Triisopropylsilyl) or Boc (tert-Butyloxycarbonyl). These bulky groups sterically hinder the nitrogen and electronically deactivate the ring slightly, preventing polymerization while allowing substitution at C3/C4.

  • Quench: Always quench into a biphasic mixture containing NaHCO₃ at 0°C. Never quench into water alone (pH drop = tar).

Module 3: Workup & Purification (The Critical Phase)

"My NMR looked clean, but the column killed it." This is the most common complaint. Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to initiate polymerization of electron-rich pyrroles during the 20–40 minutes of column chromatography.

Protocol: Preparation of TEA-Deactivated Silica

Use this for all "naked" or alkyl-pyrroles.

  • Select Solvent: Choose your eluent (e.g., 10% EtOAc/Hexanes).

  • Add Modifier: Add 1% to 5% Triethylamine (TEA) to the solvent system.

  • Slurry Pack: Slurry the silica gel in this TEA-spiked solvent.

  • Flush: Pour the slurry into the column and flush with 2 column volumes of the solvent.

    • Why? The TEA neutralizes the acidic silanol (Si-OH) sites on the silica surface.

  • Run Column: Load your sample. You can maintain 0.5% TEA in the eluent during the run to ensure basicity.

  • Evaporation: Rotovap at low temperature (< 40°C). TEA has a high boiling point; trace amounts usually don't interfere with the next step, or they can be removed under high vacuum.

Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound is extremely acid-sensitive.

Module 4: Storage & Handling

Q: How do I store pyrrole monomers long-term?

FactorRequirementReason
Atmosphere Argon / NitrogenOxygen forms hydroperoxides at the

-position, initiating radical polymerization.
Temperature -20°C or -80°CSlows down auto-oxidation kinetics.
Light Amber Vials / FoilUV light generates radicals.
Stabilizer NaOH PelletsCommercial pyrrole is often stored over NaOH pellets to scavenge acid traces. Distill immediately before use.

Decision Matrix: Troubleshooting Workflow

Use this logic flow to diagnose your current failure mode.

TroubleshootingTree Start Problem: Pyrrole Polymerization CheckPhase When does it happen? Start->CheckPhase Reaction During Reaction CheckPhase->Reaction Workup During Purification CheckPhase->Workup Storage During Storage CheckPhase->Storage AcidCheck Are you using strong acid? Reaction->AcidCheck SilicaCheck Did it turn black on Silica? Workup->SilicaCheck O2Check Stored under Air? Storage->O2Check SwitchLewis Action: Switch to Lewis Acid (Sc(OTf)3) or Buffer pH AcidCheck->SwitchLewis Yes ProtectN Action: Use N-Protecting Group (Boc/TIPS) AcidCheck->ProtectN No (Oxidative?) UseTEA Action: Use 1% TEA in Eluent or Neutral Alumina SilicaCheck->UseTEA Yes InertStore Action: Distill, store under Ar at -20C over NaOH O2Check->InertStore Yes

Figure 2: Diagnostic decision tree for isolating the cause of degradation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text on the mechanism of electrophilic substitution and instability of pyrroles).
  • Amarnath, V., et al. (1991). "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 56(24), 6924–6931. Link

  • Hann, J. L., et al. (2023).[2] "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy." Journal of Organic Chemistry, 88, 13584–13589.[2] Link

  • University of Rochester. "Tips for Flash Column Chromatography: Deactivating Silica Gel." Link

Sources

Minimizing side reactions in (1-propyl-1H-pyrrol-3-yl)methanamine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pyrrole Paradox"

Welcome to the technical support hub for (1-propyl-1H-pyrrol-3-yl)methanamine . If you are here, you are likely experiencing "The Pyrrole Paradox": you have a highly reactive primary amine that you want to react, attached to an electron-rich pyrrole ring that you don't want to react, yet the ring often dictates the chemistry.

This molecule presents a dual-nucleophile challenge. The pyrrole ring (specifically at the C2/C5 positions) acts as a soft nucleophile, while the methanamine group acts as a hard nucleophile. Most failure modes in coupling this scaffold stem from acid-catalyzed polymerization or regioselectivity errors (ring acylation vs. amine acylation).

This guide prioritizes chemoselectivity and stability .

Module 1: Stability & Pre-Reaction Handling

Q: Why does my starting material turn black/red before I even start?

Diagnosis: Oxidative polymerization. Electron-rich pyrroles are notoriously sensitive to air (oxidation) and trace acids. The "black tar" is a conductive polypyrrole-like oligomer. The propyl group on the nitrogen prevents N-polymerization but does not deactivate the ring carbons.

The Protocol:

  • Storage: Store the amine as a salt (Hydrochloride or Oxalate) at -20°C. The free base is unstable.

  • Free-Basing: If you must generate the free base, do not store it. Generate it in situ or immediately before use.

  • Solvent Choice: Avoid chlorinated solvents (DCM/CHCl₃) if they have not been neutralized. Traces of HCl in degrading chloroform are sufficient to initiate polymerization.

Visualizing the Failure Mode:

PyrrolePolymerization Monomer Pyrrole Monomer Cation C-Protonated Cation (Electrophile) Monomer->Cation Protonation at C2/C3 Dimer Dimer Formation Monomer->Dimer Nucleophilic Attack by Monomer Acid Trace Acid (H+) Acid->Cation Cation->Dimer Polymer Polypyrrole (Black Tar) Dimer->Polymer Chain Propagation

Figure 1: Mechanism of acid-catalyzed pyrrole decomposition. Note that the pyrrole ring acts as its own electrophile once protonated.

Module 2: Amide Coupling Optimization

Q: I am getting low yields with EDC/NHS. Is the amine unreactive?

Diagnosis: It is likely not unreactivity, but competitive C-acylation or acidic quenching . Standard carbodiimide couplings (EDC/DCC) often proceed through slightly acidic intermediates. Furthermore, if you use highly reactive acylating agents (like Acid Chlorides), the pyrrole ring (C2 position) will compete with the amine, leading to C-acylated side products.

The Solution: Base-Mediated "Soft" Activation You must ensure the amine remains the most nucleophilic species and the pH remains basic (> pH 8).

Recommended Protocol (HATU/DIPEA):

  • Dissolve the Carboxylic Acid (1.0 equiv) in dry DMF (avoid DCM if possible).

  • Add DIPEA (3.0 equiv). Crucial: Excess base protects the pyrrole from acid.

  • Add HATU (1.05 equiv) and stir for 5 mins to form the activated ester.

  • Add this compound (1.0 equiv).

  • Monitor: Reaction should be fast (< 1 hour). Long reaction times favor side reactions.

Comparison of Coupling Reagents:

ReagentSuitabilityRisk FactorTechnical Note
Acid Chloride High Risk C-AcylationToo aggressive. Will acylate the pyrrole ring (Friedel-Crafts).
EDC/NHS ModerateAcidic pHUrea byproducts can be hard to remove; pH can drift acidic.
HATU/DIPEA Optimal LowMaintains basic pH; fast kinetics favor N-acylation over C-acylation.
T3P HighStericsGood for sterically hindered acids, but requires strong base.

Module 3: Reductive Amination Challenges

Q: When reacting with an aldehyde, I get a complex mixture. Why?

Diagnosis: Electrophilic Aromatic Substitution (EAS) vs. Imine Formation. Aldehydes are electrophiles. While the amine should attack the aldehyde to form an imine (Schiff base), the electron-rich pyrrole ring can also attack the aldehyde (similar to a phenol-formaldehyde reaction), linking two pyrroles together via a methylene bridge.

The Fix:

  • Imine Formation: Perform the imine formation at 0°C to kinetically favor the N-attack (lower activation energy) over the C-attack.

  • Drying Agent: Use Ti(OiPr)₄ or MgSO₄ to drive imine formation quickly.

  • Reduction: Add the reducing agent (e.g., NaBH(OAc)₃) after imine formation is complete. Do not do "one-pot" mixing of all three components if side reactions are observed.

Module 4: Purification & Workup (The "Silica Trap")

Q: My product spot disappears on the silica column. Where did it go?

Diagnosis: Acidic decomposition on the stationary phase. Silica gel is slightly acidic (pH ~5-6). As shown in Module 1, this is sufficient to polymerize electron-rich pyrroles, turning your product into a black band at the baseline.

Troubleshooting Guide:

MethodProtocolWhy it works
TEA Pre-treatment Flush column with 1-5% Triethylamine (TEA) in Hexane before loading sample.Neutralizes acidic silanol groups.[1]
Alumina (Basic) Use Basic Alumina instead of Silica.[1]Inherently basic; prevents polymerization.
Reverse Phase C18 column with NH₄HCO₃ buffer (pH 8).Avoids acidic surface chemistry entirely.

Decision Matrix for Purification:

PurificationLogic Start Crude Mixture CheckTLC Run TLC on Silica Start->CheckTLC Streak Does it streak/disappear? CheckTLC->Streak Standard Standard Flash (DCM/MeOH) Streak->Standard No Neutralize Add 1% TEA to Eluent Streak->Neutralize Yes (Mild) SwitchPhase Use Basic Alumina or C18 Streak->SwitchPhase Yes (Severe)

Figure 2: Logic flow for selecting the correct purification stationary phase.

References

  • Reactivity of Pyrroles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Amide Coupling Standards: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Purification of Amines: Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography?

  • Pyrrole Polymerization: Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Handling of (1H-Pyrrol-3-yl)methanamine: Sigma-Aldrich Technical Safety Data Sheet (MSDS) & Product Specification.

Sources

Technical Support Center: Optimal Extraction of (1-propyl-1H-pyrrol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the pH adjustment for the optimal extraction of (1-propyl-1H-pyrrol-3-yl)methanamine. This document aims to deliver expert insights and practical solutions to common challenges encountered during the purification of this and similar amine-containing heterocyclic compounds.

I. Understanding the Chemistry: The "Why" Behind the "How"

The successful extraction of this compound hinges on the manipulation of its acid-base properties. The molecule possesses two key features that dictate its behavior in different pH environments: the pyrrole ring and the primary amine side chain.

  • The Pyrrole Ring: The nitrogen atom within the pyrrole ring is non-basic. Its lone pair of electrons is delocalized within the aromatic system, contributing to the ring's aromaticity.[1] Consequently, this nitrogen is not readily protonated. In fact, the N-H proton of the pyrrole ring is weakly acidic, with a pKa of approximately 16.5, and can be deprotonated only by strong bases.[1] It is also important to note that pyrroles can be unstable and prone to polymerization in strongly acidic conditions.[2]

The fundamental principle of the extraction is to control the ionization state of the amine to selectively partition it between an aqueous and an organic phase.

  • In Acidic Solution (pH < pKa): The amine is protonated, forming a salt that is soluble in the aqueous phase.

  • In Basic Solution (pH > pKa): The amine is in its neutral, free base form, which is more soluble in organic solvents.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the extraction process and provides step-by-step solutions grounded in chemical principles.

Issue 1: Low Extraction Yield in the Organic Phase

  • Symptom: After performing a liquid-liquid extraction with an organic solvent, analysis of the organic layer shows a low concentration of the target compound.

  • Root Cause Analysis: A low yield in the organic phase typically indicates that a significant portion of the this compound remains in the aqueous layer. This occurs when the pH of the aqueous phase is not sufficiently high to deprotonate the amine, leaving it in its water-soluble, protonated form.

  • Solution:

    • pH Verification: Before extraction, ensure the pH of the aqueous solution containing the amine is well above its pKa of ~9.5. A pH of 11.5 or higher is recommended to ensure that over 99% of the amine is in its free base form.

    • Choice of Base: Use a suitable base to adjust the pH. For routine extractions, 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) is effective. For sensitive substrates, a milder base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used, but ensure the target pH is reached.

    • Sufficient Mixing: Ensure thorough mixing of the aqueous and organic phases to allow for efficient partitioning of the free base into the organic layer.

    • "Salting Out": Adding a neutral salt, such as sodium chloride (NaCl), to the aqueous phase can decrease the solubility of the organic compound in the aqueous layer and promote its transfer to the organic phase.[3]

Issue 2: Product Contamination with Acidic Impurities

  • Symptom: The final isolated product is contaminated with acidic byproducts from a previous reaction step.

  • Root Cause Analysis: Simple extraction of the free base into an organic solvent will also co-extract other neutral and acidic organic impurities.

  • Solution: Acid Wash

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with a dilute acidic solution, such as 1 M hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH₄Cl). This will protonate the basic this compound, transferring it to the aqueous layer as the hydrochloride salt.

    • The acidic impurities will remain in the organic layer.

    • Separate the aqueous layer containing the protonated product.

    • To recover the product, basify the aqueous layer to a pH > 11.5 with a base like NaOH and then extract with an organic solvent.

Issue 3: Product Degradation or Polymerization

  • Symptom: A significant loss of product is observed, or the formation of dark, insoluble materials (polymers) occurs during an acid wash step.

  • Root Cause Analysis: Pyrrole and its derivatives can be sensitive to strong acids and may undergo polymerization.[2]

  • Solution:

    • Use Milder Acids: Instead of strong mineral acids like concentrated HCl or H₂SO₄, use milder acidic conditions. A saturated aqueous solution of ammonium chloride (pH ~4.5-5.5) or a dilute solution of a weak organic acid like acetic acid can be effective for protonating the amine without causing significant degradation of the pyrrole ring.

    • Control Temperature: Perform the acid wash at a lower temperature (e.g., 0-5 °C) to minimize the rate of potential degradation reactions.

    • Minimize Contact Time: Do not allow the organic solution to remain in contact with the acidic aqueous phase for extended periods. Perform the wash and phase separation promptly.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound into an organic solvent?

A1: To extract the amine into an organic solvent, you need to convert it to its free base form. The pH of the aqueous solution should be at least 2 pH units above the pKa of the amine. Assuming a pKa of 9.5, a pH of 11.5 or higher is recommended. At this pH, over 99% of the amine will be in its deprotonated, organic-soluble form.

Q2: What is the optimal pH for extracting this compound into an aqueous solution?

A2: To extract the amine into an aqueous solution (an "acid wash"), you need to protonate it to form a water-soluble salt. The pH of the aqueous solution should be at least 2 pH units below the pKa of the amine. For a pKa of 9.5, a pH of 7.5 or lower is recommended. At this pH, over 99% of the amine will be in its protonated, water-soluble form. However, due to the acid sensitivity of the pyrrole ring, using a pH in the range of 4-6 is often a good compromise.

Q3: Which organic solvents are suitable for the extraction?

A3: A variety of water-immiscible organic solvents can be used. Common choices include:

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Diethyl ether

  • Toluene

The choice of solvent may depend on the subsequent steps of your process (e.g., ease of removal by evaporation).

Q4: How can I be sure I have reached the correct pH?

A4: Always use a calibrated pH meter for accurate pH measurements. pH paper can be used for a quick estimation, but it is less precise and may not be reliable in the presence of organic solvents.

Q5: Can I use a buffer to control the pH during extraction?

A5: Yes, using a buffer system can be advantageous, especially for large-scale extractions or when precise pH control is critical to avoid degradation or side reactions. For maintaining a basic pH, a carbonate-bicarbonate buffer could be considered. For a mildly acidic pH, an acetate buffer might be suitable.

IV. Visualization and Data

To further clarify the principles discussed, the following diagrams and table are provided.

Diagram 1: Acid-Base Equilibrium of this compound

G cluster_0 pH < pKa (~9.5) cluster_1 pH > pKa (~9.5) Protonated Protonated Form (Water Soluble) FreeBase Free Base (Organic Soluble) Protonated->FreeBase + OH⁻ - H₂O FreeBase->Protonated + H⁺

Caption: Acid-base equilibrium of the target amine.

Diagram 2: Experimental Workflow for Purification by Extraction

G Crude Crude Product in Organic Solvent AcidWash Wash with Dilute Acid (e.g., 1M HCl, pH < 7.5) Crude->AcidWash AqueousLayer1 Aqueous Layer: Protonated Amine AcidWash->AqueousLayer1 Product OrganicLayer1 Organic Layer: Neutral/Acidic Impurities AcidWash->OrganicLayer1 Impurities Basify Adjust pH > 11.5 (e.g., 1M NaOH) AqueousLayer1->Basify Extract Extract with Organic Solvent Basify->Extract OrganicLayer2 Organic Layer: Pure Free Base Extract->OrganicLayer2 Product AqueousLayer2 Aqueous Layer: Salts Extract->AqueousLayer2 Waste

Caption: Purification workflow using pH-controlled extraction.

Table 1: Theoretical Distribution of Amine Species at Various pH Values (pKa = 9.5)

pH% Protonated (Aqueous Soluble)% Free Base (Organic Soluble)
5.5~99.99%~0.01%
6.5~99.9%~0.1%
7.5~99%~1%
8.5~90%~10%
9.550%50%
10.5~10%~90%
11.5~1%~99%
12.5~0.1%~99.9%

V. References

  • Ataman Kimya. PYRROLE. [Link]

  • Wikipedia. Pyrrole. [Link][1]

  • ResearchGate. Effect of pH on PPy formation. [Link][2]

  • Ghanem, A. et al. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry. [Link][3]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of (1-propyl-1H-pyrrol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. (1-propyl-1H-pyrrol-3-yl)methanamine, a substituted pyrrole, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the pyrrole motif in a wide array of bioactive molecules.[1][2] This guide offers an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of this compound, providing a crucial tool for its identification and characterization in complex matrices. As a senior application scientist, the following content is synthesized from established fragmentation principles and field-proven methodologies to ensure both technical accuracy and practical applicability.

The choice of ionization technique in mass spectrometry is a critical first step that dictates the nature and extent of fragmentation, thereby influencing the structural information that can be obtained.[3] This guide will focus on the two most common ionization methods: the "hard" ionization technique of Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and the "soft" ionization technique of Electrospray Ionization (ESI), commonly interfaced with Liquid Chromatography (LC).[4]

Understanding the Analyte: this compound

Before delving into its fragmentation behavior, it is essential to understand the structure of this compound. The molecule consists of a pyrrole ring, an aromatic five-membered heterocycle containing a nitrogen atom. This ring is substituted at the nitrogen atom (position 1) with a propyl group and at position 3 with a methanamine (aminomethyl) group. This structure presents several potential sites for fragmentation, which will be explored under different ionization conditions.

Electron Ionization (EI) Mass Spectrometry: A Fingerprint of Fragmentation

Electron Ionization is a high-energy process that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation patterns.[3][4] This detailed fragmentation serves as a unique "fingerprint" for the compound, which is invaluable for structural confirmation and library matching.[4] For volatile and thermally stable compounds like this compound, GC-EI-MS is a powerful analytical approach.[4]

Predicted EI Fragmentation Pathway

Upon electron impact (typically at 70 eV), this compound will form a molecular ion (M•+). The subsequent fragmentation is predicted to follow several key pathways, driven by the stability of the resulting ions and neutral losses.

  • Alpha-Cleavage of the Amine: The bond between the carbon of the aminomethyl group and the pyrrole ring is a likely site of cleavage. This is a dominant fragmentation pathway for amines, leading to the formation of a stable iminium ion.[5]

  • Loss of the Propyl Group: Cleavage of the N-propyl group can occur through the loss of a propyl radical or through rearrangement processes. The loss of an ethyl radical via McLafferty-type rearrangement is also a possibility if a gamma-hydrogen is available.[4][6]

  • Ring Cleavage: The pyrrole ring itself can undergo fragmentation, although this often requires higher energy and may result in less abundant ions compared to the cleavage of substituents.[4]

The following diagram illustrates the predicted major fragmentation pathways under EI.

EI_Fragmentation M [this compound]•+ m/z = 152 F1 Loss of •CH2NH2 m/z = 122 M->F1 - •CH2NH2 F2 Loss of •C3H7 m/z = 109 M->F2 - •C3H7 F3 [CH2=NH2]+ m/z = 30 M->F3 α-cleavage F4 Loss of C2H4 (from propyl group) m/z = 124 M->F4 McLafferty-type F5 [Pyrrole Ring Fragments] M->F5 Ring Cleavage

Caption: Predicted EI fragmentation of this compound.

Tabulated Summary of Predicted EI Fragments
m/z Proposed Fragment Identity Fragmentation Pathway
152Molecular Ion [M]•+-
124[M - C2H4]•+McLafferty-type rearrangement of the propyl group
122[M - •CH2NH2]+Loss of the aminomethyl radical
109[M - •C3H7]+Loss of the propyl radical
81[C5H5N]+Putative pyrrole ring fragment
30[CH2NH2]+Alpha-cleavage at the aminomethyl group

Electrospray Ionization (ESI) Mass Spectrometry: A Gentler Approach

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically results in minimal fragmentation.[3][4] It is particularly well-suited for polar, less volatile, and thermally labile molecules, making it highly compatible with Liquid Chromatography (LC-MS).[4] ESI generally produces protonated molecules [M+H]+ in the positive ion mode, which is expected for an amine-containing compound like this compound.[3]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule [M+H]+ is isolated and then subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting product ions provide valuable structural insights. The fragmentation pathways in ESI-MS/MS are often influenced by the site of protonation. For this compound, protonation is most likely to occur at the primary amine of the methanamine group due to its higher basicity compared to the pyrrole nitrogen.

Predicted ESI-MS/MS Fragmentation Pathway

The fragmentation of the protonated molecule [M+H]+ is expected to proceed via the following pathways:

  • Loss of Ammonia: A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH3).

  • Loss of the Propyl Group: Similar to EI, the N-propyl group can be lost, often as propene (C3H6) following a rearrangement.

  • Cleavage of the Aminomethyl Side Chain: The bond between the side chain and the pyrrole ring can cleave, leading to the formation of a stable pyrrole-containing cation.

The following diagram illustrates the predicted major fragmentation pathways under ESI-MS/MS.

ESI_Fragmentation MH [this compound+H]+ m/z = 153 F1 Loss of NH3 m/z = 136 MH->F1 - NH3 F2 Loss of C3H6 m/z = 111 MH->F2 - C3H6 F3 [C8H13N]+ m/z = 122 MH->F3 - CH3N

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Tabulated Summary of Predicted ESI-MS/MS Fragments
Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Fragmentation Pathway
153136NH3Loss of ammonia from the protonated aminomethyl group
153122CH3NCleavage of the aminomethyl side chain
153111C3H6Loss of propene from the N-propyl group
15381C4H8NPutative pyrrole ring fragment

Comparative Analysis: EI vs. ESI

The choice between EI and ESI for the analysis of this compound depends on the analytical goal.

Feature Electron Ionization (EI) Electrospray Ionization (ESI)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Molecular Ion Often present but can be weakProminent [M+H]+ ion
Fragmentation Extensive and complexMinimal in MS1, controlled in MS/MS
Primary Use Structural "fingerprinting", library matchingMolecular weight determination, analysis of complex mixtures
Coupled Chromatography Gas Chromatography (GC)Liquid Chromatography (LC)
Sample Requirements Volatile and thermally stableSoluble in a suitable solvent, suitable for a wider range of polarities and thermal stabilities

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are provided as a starting point for the analysis of this compound.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is suitable for the analysis of the volatile and thermally stable this compound.[3][4]

Sample Preparation:

  • Dissolve the sample in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.2 µm syringe filter prior to injection.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Scan Range: m/z 30-300.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve in Dichloromethane Filter Filter (0.2 µm) Dissolve->Filter Inject Inject 1 µL Filter->Inject Separate GC Separation (HP-5MS column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 30-300) Ionize->Detect LibrarySearch Library Search (e.g., NIST) Detect->LibrarySearch FragmentationAnalysis Manual Fragmentation Analysis LibrarySearch->FragmentationAnalysis

Caption: Workflow for GC-EI-MS analysis.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is ideal for the analysis of this compound in complex matrices, such as biological fluids or reaction mixtures.[3][4]

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

  • Filter the sample through a 0.2 µm syringe filter.

Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[4]

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.[4]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[4]

  • Injection Volume: 5 µL.[4]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Gradient Elution:

    • 0-1 min: 5% B.

    • 1-8 min: 5% to 95% B.

    • 8-10 min: 95% B.

    • 10-10.1 min: 95% to 5% B.

    • 10.1-13 min: 5% B.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Mass Spectrometer Parameters:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[4]

    • IonSpray Voltage: 5500 V.[4]

    • Source Temperature: 500°C.[4]

    • MS1 Scan: Scan for the protonated molecule [M+H]+ at m/z 153.

    • MS/MS: Perform product ion scans on the precursor ion at m/z 153 using optimized collision energy.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Dissolve Dissolve in Mobile Phase Filter Filter (0.2 µm) Dissolve->Filter Inject Inject 5 µL Filter->Inject Separate LC Separation (C18 column) Inject->Separate Ionize ESI+ Ionization Separate->Ionize MS1 MS1: Isolate m/z 153 Ionize->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Detect Product Ions CID->MS2 IdentifyFragments Identify Product Ions MS2->IdentifyFragments ProposePathways Propose Fragmentation Pathways IdentifyFragments->ProposePathways

Caption: Workflow for LC-ESI-MS/MS analysis.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information that is critical for its unambiguous identification. Electron Ionization mass spectrometry offers a detailed fragmentation fingerprint, ideal for structural confirmation, while Electrospray Ionization coupled with tandem mass spectrometry is a sensitive method for molecular weight determination and targeted fragmentation analysis, particularly within complex mixtures. By understanding the predicted fragmentation patterns and employing the detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize this and other related pyrrole-containing compounds, accelerating the pace of discovery and innovation.

References
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693-2701. Available from: [Link].

  • Semantic Scholar. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Available from: [Link].

  • Turesky, R. J., et al. (2004). Rapid Biomonitoring of Heterocyclic Aromatic Amines in Human Urine by Tandem Solvent Solid Phase Extraction Liquid Chromatography Electrospray Ionization Mass Spectrometry. Chemical Research in Toxicology, 17(8), 1044-1053. Available from: [Link].

  • Aranda, F., et al. (2004). Evaluation of different liquid chromatography-electrospray mass spectrometry systems for the analysis of heterocyclic amines. Journal of Chromatography A, 1022(1-2), 107-115. Available from: [Link].

  • Richling, E., et al. (1997). Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry. Journal of Chromatography A, 791(1-2), 71-77. Available from: [Link].

  • Turesky, R. J., et al. (2008). Quantitation of 13 Heterocyclic Aromatic Amines in Cooked Beef, Pork, and Chicken by Liquid Chromatography−Electrospray Ionization/Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 56(1), 69-77. Available from: [Link].

  • Khan, E. A., et al. (2007). Hplc/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. Chemical Research in Toxicology, 20(1), 127-133. Available from: [Link].

  • Zhang, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available from: [Link].

  • ResearchGate. Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Available from: [Link].

  • de Souza, A. R., et al. (2012). Differentiation of aminomethyl corrole isomers by mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(7), 1216-1224. Available from: [Link].

  • da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23201-23210. Available from: [Link].

  • Environmental Molecular Sciences Laboratory. Pyrolysis Gas Chromatography-Mass Spectrometry. Available from: [Link].

  • de la Cruz, F., et al. (2020). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. TrAC Trends in Analytical Chemistry, 129, 115946. Available from: [Link].

  • Sparkman, O. D. (2025). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy. Available from: [Link].

  • EAG Laboratories. Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Available from: [Link].

  • da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23201-23210. Available from: [Link].

  • Salomon, R. G., et al. (2016). Mass Spectrometric Detection of Carboxyethylpyrrole in Proteins. Investigative Ophthalmology & Visual Science, 57(12), 6092-6092. Available from: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1081-1092. Available from: [Link].

  • da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23201-23210. Available from: [Link].

  • Sam-Yellowe, T. Y. (2025). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Journal of the American Society for Mass Spectrometry. Available from: [Link].

  • Primpke, S., et al. (2020). Comparison of pyrolysis gas chromatography/mass spectrometry and hyperspectral FTIR imaging spectroscopy for the analysis of microplastics. Analytical and Bioanalytical Chemistry, 412(30), 8283-8298. Available from: [Link].

  • Tan, Y. Q., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 14(11), 698. Available from: [Link].

Sources

A Comparative Guide to the FTIR Spectral Analysis of (1-propyl-1H-pyrrol-3-yl)methanamine Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. (1-propyl-1H-pyrrol-3-yl)methanamine, a heterocyclic amine, presents a unique combination of functional groups—a primary aliphatic amine and an N-substituted pyrrole ring—that dictates its chemical reactivity and potential pharmacological activity. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation of such molecules. This guide provides an in-depth analysis of the FTIR spectrum of this compound, offers a detailed experimental protocol, and compares the utility of FTIR with other key analytical techniques.

Introduction to the Vibrational Landscape of this compound

The infrared spectrum of a molecule is a unique fingerprint, arising from the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of its chemical bonds. In this compound, the key vibrational signatures originate from the primary amine (-NH2) group, the N-propyl substituted pyrrole ring, and the methylene (-CH2-) bridge connecting them. Understanding these characteristic vibrations is crucial for confirming the molecule's synthesis and purity.

The primary amine group is particularly informative in an FTIR spectrum, typically exhibiting two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[1][2] The pyrrole ring, being aromatic, displays a set of characteristic C-H, C=C, and C-N stretching and bending vibrations. The N-propyl substituent influences the electronic environment of the pyrrole ring, which can lead to subtle shifts in these characteristic frequencies.

Predicted FTIR Spectrum and Functional Group Analysis

While an experimental spectrum for this compound is not publicly available in common databases, we can predict its key absorption bands with a high degree of confidence based on the extensive literature on primary amines and N-substituted pyrroles. The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Primary Amine (-NH₂)Asymmetric N-H Stretch3400 - 3300MediumTwo distinct peaks are characteristic of a primary amine.[1][2]
Symmetric N-H Stretch3330 - 3250Medium
N-H Bending (Scissoring)1650 - 1580Medium to StrongThis peak can sometimes be confused with C=C stretching.[2]
N-H Wagging910 - 665Broad, StrongA broad band characteristic of primary and secondary amines.[2]
Alkyl Groups (Propyl, Methylene)C-H Asymmetric Stretch2950 - 2975Strong
C-H Symmetric Stretch2850 - 2875Strong
CH₂ Bending (Scissoring)~1465Medium
CH₃ Bending (Umbrella)~1375Medium
N-Substituted Pyrrole RingAromatic C-H Stretch3100 - 3000Medium
C=C Ring Stretch1550 - 1450Medium to StrongMultiple bands may be observed in this region.
C-N Ring Stretch1360 - 1250Medium to Strong
Aliphatic C-N BondC-N Stretch1250 - 1020Medium to WeakThis corresponds to the bond between the methylene bridge and the amine group.[2]

Experimental Protocol: ATR-FTIR Analysis of a Liquid Amine

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid amines due to its simplicity, minimal sample volume requirement, and ease of cleaning.

Materials and Equipment
  • FTIR Spectrometer (e.g., Bruker Alpha-P) equipped with a diamond ATR accessory.[3]

  • Sample of this compound (liquid).

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes (e.g., Kimwipes).

  • Personal Protective Equipment (gloves, safety glasses).

Step-by-Step Methodology

experimental_workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_cleanup Cleanup start Start clean_atr Clean ATR Crystal (Isopropanol & Wipe) start->clean_atr background Acquire Background Spectrum (Clean, empty ATR) clean_atr->background apply_sample Apply a Single Drop of Liquid Amine background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Baseline Correction, Normalization) acquire_spectrum->process_data clean_again Clean ATR Crystal Thoroughly process_data->clean_again end End clean_again->end

ATR-FTIR Experimental Workflow
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and dry. The system should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal. This spectrum accounts for any ambient atmospheric absorptions and the instrumental response, and will be automatically subtracted from the sample spectrum.[3]

  • Sample Application: Place a single, small drop of the liquid this compound onto the center of the ATR diamond crystal. Ensure the crystal is fully covered by the sample. For volatile liquids, it is important to acquire the spectrum promptly.[3]

  • Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum should be baseline corrected and normalized to facilitate comparison with reference spectra.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe to prevent cross-contamination.

Comparison with Alternative Methodologies

While FTIR is a powerful tool for functional group identification, a comprehensive structural elucidation often benefits from complementary techniques such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy.

tech_comparison cluster_ftir FTIR Strengths cluster_raman Raman Strengths cluster_nmr NMR Strengths FTIR FTIR Spectroscopy raman_nonpolar Sensitive to non-polar bonds (C=C in pyrrole) FTIR->raman_nonpolar Complementary nmr_connectivity Definitive structural connectivity FTIR->nmr_connectivity Confirmatory Raman Raman Spectroscopy ftir_polar Excellent for polar bonds (N-H, C-N) Raman->ftir_polar Complementary Raman->nmr_connectivity Confirmatory NMR NMR Spectroscopy ftir_fast Rapid analysis ftir_cost Lower instrument cost raman_aqueous Unaffected by water raman_no_prep Minimal sample preparation nmr_stereochem Stereochemical information nmr_quant Quantitative analysis

Comparison of Analytical Techniques
Technique Principle Strengths for this compound Analysis Limitations
FTIR Spectroscopy Absorption of IR radiation by molecular vibrations.- Highly sensitive to polar bonds, making the N-H and C-N vibrations of the amine group prominent and easily identifiable.[4][5] - Rapid and cost-effective for functional group confirmation.- Water is a strong IR absorber, which can be problematic if the sample is not dry. - Provides limited information on the carbon skeleton and stereochemistry.[6][7]
Raman Spectroscopy Inelastic scattering of monochromatic light.- Complementary to FTIR; strong signals for symmetric, non-polar bonds like the C=C bonds in the pyrrole ring.[4][8] - Water is a weak Raman scatterer, making it ideal for aqueous solutions.[9] - Minimal to no sample preparation is required.[4]- Can be affected by sample fluorescence. - N-H and O-H signals are often weaker than in FTIR.
NMR Spectroscopy Interaction of atomic nuclei with a magnetic field.- Provides a complete and unambiguous map of the molecular structure, including the connectivity of all atoms (¹H and ¹³C NMR).[6][7] - Can distinguish between isomers and provide detailed information about the electronic environment of each atom.- Significantly lower sensitivity than FTIR. - More expensive instrumentation and requires deuterated solvents. - Longer data acquisition times.

For the specific analysis of this compound, FTIR is an excellent first-pass technique to quickly confirm the presence of the primary amine and the substituted pyrrole ring. For unambiguous structural confirmation and to rule out isomers, NMR spectroscopy is indispensable. Raman spectroscopy would be particularly useful for studying the vibrations of the pyrrole ring system and for in-situ reaction monitoring in aqueous media.

Conclusion

FTIR spectroscopy is a cornerstone technique for the functional group analysis of this compound. By identifying the characteristic vibrational bands of the primary amine and the N-substituted pyrrole ring, researchers can rapidly verify the molecular structure and assess the purity of their synthesized compounds. When combined with complementary techniques like NMR and Raman spectroscopy, a comprehensive and unambiguous structural elucidation can be achieved, which is critical for advancing drug discovery and development. This guide provides the foundational knowledge for utilizing FTIR effectively in the characterization of this and similar heterocyclic amines.

References

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link]

  • SINTEF. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. Retrieved from [Link]

  • Gateway Analytical. (2021, December 7). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]

  • LabX. (2018, June 27). Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • Patsnap. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

  • Mettler Toledo. (n.d.). IR vs Raman Spectroscopy | Advantages & Limitations. Retrieved from [Link]

  • Lab Manager. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Retrieved from [Link]

  • ResearchGate. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). H NMR Data for Pyrroles 7-12, δ (ppm) and J (Hz). Retrieved from [Link]

  • TRACES. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

  • Mettler Toledo. (n.d.). IR vs Raman Spectroscopy | Advantages & Limitations. Retrieved from [Link]

  • University of Illinois. (n.d.). ATR-FTIR Modulation Excitation System. Retrieved from [Link]

  • Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

  • Persee. (2025, October 23). How Fourier Transform is Used in FTIR, NMR, and Other Spectroscopy Techniques. Retrieved from [Link]

  • MDPI. (2023, October 23). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

  • Royal Society of Chemistry. (1984). Protection of primary amines as N-substituted 2,5-dimethylpyrroles. Journal of the Chemical Society, Perkin Transactions 1, 2801-2807. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • MDPI. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane. In NIST Chemistry WebBook. Retrieved from [Link]

  • CONICET. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

  • Manap, M. R. A., & Yahaya, M. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 54, 110940. [Link]

  • The Madison Group. (2025, December 11). FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2022, June 5). The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review. Retrieved from [Link]

  • International Journal of Modern Pharmaceutical & Cosmetic Research. (n.d.). To assess the validity of Fourier transform infra-red spectroscopy (FTIR) for identifying polymer composition of spun bonded non. Retrieved from [Link]

Sources

Comparative Guide to HPLC Method Development for the Purity Assay of (1-propyl-1H-pyrrol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective

Welcome to this in-depth technical guide on developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (1-propyl-1H-pyrrol-3-yl)methanamine. As researchers and drug development professionals, we understand that a well-developed analytical method is the cornerstone of quality control, ensuring the safety and efficacy of pharmaceutical products. This guide moves beyond a simple recitation of steps to provide a comparative analysis of different HPLC strategies, grounded in the physicochemical properties of the analyte and guided by established regulatory principles.

The molecule in focus, this compound, presents a classic analytical challenge. It is a small, polar primary amine.[1] Such compounds are notoriously difficult to analyze using the workhorse of modern chromatography, Reversed-Phase (RP) HPLC, due to their high hydrophilicity and basic nature. This guide will explore and compare three distinct chromatographic approaches to develop a method suitable for its intended purpose, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[2][3]

The Analytical Challenge: Understanding the Analyte

The structure of this compound dictates its chromatographic behavior. Key properties include:

  • High Polarity: The presence of the primary amine group (-NH2) makes the molecule highly water-soluble.

  • Basic Nature: The amine group is basic and will be protonated (positively charged) at acidic to neutral pH.

  • Lack of a Strong Chromophore: The pyrrole ring provides some UV absorbance, but it is not a strong chromophore, necessitating detection at lower UV wavelengths.

These characteristics lead to significant issues in standard RP-HPLC with C18 columns, primarily:

  • Poor Retention: Highly polar analytes have little affinity for the non-polar C18 stationary phase, often eluting at or near the column's void volume.[4][5]

  • Poor Peak Shape (Tailing): The basic amine can interact strongly via ion-exchange with acidic residual silanol groups on the silica-based stationary phase, resulting in broad, tailing peaks.[6]

Our objective is to overcome these challenges to develop a specific, accurate, and robust purity assay. We will compare three methodologies: conventional Reversed-Phase HPLC, Ion-Pairing RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Method 1: Conventional Reversed-Phase HPLC (The Baseline)

It is logical to begin method development with the most common and well-understood technique: Reversed-Phase HPLC.[7] While we anticipate challenges, this approach serves as a crucial baseline for comparison. The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[6]

Experimental Protocol: Conventional RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 215 nm

Causality Behind Choices: The use of 0.1% formic acid serves to control the mobile phase pH at a low value (~2.7). At this pH, the primary amine is fully protonated, which is intended to suppress unwanted interactions with silanol groups and improve peak shape.[8] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

Expected Outcome and Discussion

This method is expected to yield poor results. The protonated amine, while less interactive with silanols, is even more polar and will have minimal hydrophobic interaction with the C18 phase. The anticipated result is a sharp peak eluting very early in the chromatogram, with little to no retention. This makes it impossible to separate the main analyte from polar impurities that would also elute in the solvent front.

cluster_workflow Workflow: Conventional RP-HPLC MobilePhase Mobile Phase (0.1% FA in Water/ACN) Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump Injector Autosampler (10 µL Injection) Pump->Injector Column C18 Column (150 x 4.6 mm) Injector->Column Detector UV Detector (215 nm) Column->Detector Data Data System Detector->Data Result Result: Poor Retention Data->Result

Conventional RP-HPLC Experimental Workflow.

Method 2: Ion-Pairing Reversed-Phase HPLC (An Engineered Solution)

To address the poor retention of the charged amine, we can introduce an ion-pairing reagent to the mobile phase. This technique, Ion-Pairing Chromatography (IPC), is a powerful tool for retaining charged species on a reversed-phase column.[9]

Mechanism of Action: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-heptanesulfonate), is added to the mobile phase. This reagent consists of a charged head group and a long, hydrophobic alkyl tail. The protonated amine analyte forms an electrostatic bond with the negatively charged sulfonate group. This newly formed ion-pair is electrically neutral and has significant hydrophobic character from the alkyl tails, allowing it to be retained and separated on a C18 column.[9][10]

Experimental Protocol: Ion-Pairing RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Sodium 1-heptanesulfonate in water, pH 3.0 adjusted with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection: UV at 215 nm

Causality Behind Choices: Sodium 1-heptanesulfonate is a common ion-pairing reagent for basic compounds.[10] The pH is maintained at 3.0 to ensure complete protonation of the analyte. A higher starting percentage of organic modifier is used because the ion-pair is significantly more retained than the free amine.

Expected Outcome and Discussion

This approach should yield a dramatic improvement in retention time and allow for the separation of the main peak from related impurities. However, IPC has several well-documented drawbacks:

  • Long Equilibration Times: The ion-pairing reagent must fully coat the stationary phase, which can take a significant amount of time.

  • Method Robustness: Retention can be highly sensitive to small changes in ion-pair concentration, pH, and temperature.

  • System Contamination: Ion-pairing reagents are notoriously difficult to wash out of an HPLC system, often dedicating the instrument to that specific method.[11]

  • MS Incompatibility: The non-volatile salts used (e.g., sulfonates, phosphates) are not compatible with mass spectrometry detectors.[12]

cluster_workflow Workflow: Ion-Pairing RP-HPLC MobilePhase Mobile Phase (Ion-Pair Reagent) Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump Injector Autosampler (10 µL Injection) Pump->Injector Column C18 Column (150 x 4.6 mm) Injector->Column Detector UV Detector (215 nm) Column->Detector Data Data System Detector->Data Result Result: Good Retention, System Issues Data->Result

Ion-Pairing RP-HPLC Experimental Workflow.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC) (The Modern Approach)

HILIC is a chromatographic technique specifically designed for the separation of highly polar and hydrophilic compounds.[13][14] It utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[15]

Mechanism of Action: In HILIC, the aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes are retained by partitioning into this hydrophilic layer. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent), which disrupts the partitioning equilibrium and moves the analyte through the column.[13][14]

Experimental Protocol: HILIC
  • Column: HILIC (Zwitterionic), 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% to 50% B over 15 minutes (Note: this is a reverse gradient compared to RP)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: UV at 215 nm

Causality Behind Choices: A zwitterionic stationary phase is chosen for its excellent retention of polar and charged compounds.[11] Ammonium acetate is a volatile buffer, making this method fully compatible with mass spectrometry, which is invaluable for impurity identification.[13] The gradient starts at a high organic concentration to ensure retention and gradually increases the aqueous portion to elute the analytes. The sample is injected in a smaller volume and should be dissolved in a high-organic solvent to prevent peak distortion.

Expected Outcome and Discussion

HILIC is expected to provide excellent retention and separation for this compound and its polar impurities. It offers several advantages over IPC:

  • Direct Mechanism: It retains polar compounds directly without the need for mobile phase additives.

  • MS Compatibility: The use of volatile buffers like ammonium acetate or formate makes it ideal for LC-MS applications.[16]

  • Faster Equilibration: Columns typically equilibrate much faster than in IPC.

Care must be taken with the sample diluent; dissolving the sample in a solvent stronger than the initial mobile phase (i.e., with too much water) can lead to poor peak shape.[15]

cluster_workflow Workflow: HILIC MobilePhase Mobile Phase (High Organic %) Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump Injector Autosampler (5 µL Injection) Pump->Injector Column HILIC Column (150 x 4.6 mm) Injector->Column Detector UV Detector (215 nm) Column->Detector Data Data System Detector->Data Result Result: Excellent Retention & Peak Shape Data->Result

HILIC Experimental Workflow.

Performance Comparison Summary

The following table summarizes the expected performance of each method for the purity assay of this compound.

ParameterConventional RP-HPLCIon-Pairing RP-HPLCHILIC
Retention Factor (k') < 0.5 (Poor)2 - 10 (Good)2 - 10 (Good)
Tailing Factor (As) > 2.0 (Poor)1.0 - 1.5 (Acceptable)1.0 - 1.3 (Excellent)
Resolution (Rs) from Polar Impurities NoneGoodExcellent
Method Complexity LowHighMedium
MS Compatibility YesNoYes
System "Cleanliness" HighPoor (dedicated system)High

Senior Application Scientist's Recommendation

Based on this comparative analysis, the Hydrophilic Interaction Liquid Chromatography (HILIC) method is the superior and recommended approach for developing a purity assay for this compound.

Justification: While Ion-Pairing RP-HPLC can be manipulated to achieve the necessary retention, its significant operational drawbacks (long equilibration, system contamination, MS incompatibility) make it a less robust and versatile choice for a modern analytical laboratory. HILIC, by contrast, is specifically designed for this class of molecules. It provides a direct, efficient, and clean separation mechanism that yields excellent peak shapes and resolution. Its inherent compatibility with mass spectrometry is a critical advantage for impurity profiling and identification during drug development.

Upon selecting the HILIC method, the next critical phase is method validation. The chosen analytical procedure must be thoroughly validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][17] This involves experimentally verifying its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. Adherence to these principles, along with the guidelines in USP <621> Chromatography, ensures the development of a scientifically sound and regulatory-compliant purity assay.[18][19][20]

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621> Source: Waters Corporation URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP-NF 〈621〉 Chromatography Source: USP-NF URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: USP 621 Changes Source: Element Lab Solutions URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome Source: ACS Publications - Journal of Proteome Research URL: [Link]

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  • Title: HILIC Source: Dr. Maisch GmbH URL: [Link]

  • Title: HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts Source: Chromatography Online URL: [Link]

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  • Title: Amines-Ion Pairing Source: Chromatography Forum URL: [Link]

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  • Title: Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols Source: PMC URL: [Link]

  • Title: Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool Source: Chromatography Forum URL: [Link]

  • Title: Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications Source: Technology Networks URL: [Link]

  • Title: HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column Source: SIELC Technologies URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]

  • Title: Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans Source: MDPI URL: [Link]

  • Title: Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization Source: Sultan Qaboos University Journal For Science URL: [Link]

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Sources

Comparative Scaffold Profiling: (1-Propyl-1H-pyrrol-3-yl)methanamine vs. Methyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The transition from the methyl analog (1-methyl-1H-pyrrol-3-yl)methanamine to the propyl variant (1-propyl-1H-pyrrol-3-yl)methanamine represents a critical "lipophilic step-up" in Fragment-Based Drug Discovery (FBDD). While the methyl analog serves as a compact, low-molecular-weight anchor (Fragment MW < 125 Da), the N-propyl variant acts as a hydrophobic probe, significantly enhancing affinity for Sigma-1 receptors and Histamine H3 receptors through improved hydrophobic pocket occupancy. However, this comes at the cost of increased metabolic liability (propyl chain oxidation).

This guide objectively compares these two scaffolds as synthons for medicinal chemistry, analyzing their physicochemical profiles, predicted bioactivity, and synthetic utility.

Part 1: Chemical & Physicochemical Profiling

The choice between N-methyl and N-propyl substitution on the pyrrole ring fundamentally alters the fragment's Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

Table 1: Comparative Physicochemical Properties
Feature(1-Methyl-1H-pyrrol-3-yl)methanamine This compound Implication for Drug Design
CAS Number 20863-72-31512560-72-3Unique identifiers for sourcing.
Molecular Weight 110.16 g/mol 138.21 g/mol Both are excellent "Rule of 3" fragments.
cLogP (Calc) ~0.45~1.42Propyl variant crosses BBB more effectively.
TPSA 26.02 Ų26.02 ŲIdentical polar surface area; solubility differs.
Rotatable Bonds 13Propyl introduces entropic penalty upon binding.
pKa (Amine) ~9.2~9.3Both exist as cations at physiological pH.
Steric Volume LowMediumPropyl probes "Auxiliary Binding Pockets".

Part 2: Bioactivity & SAR Analysis

Histaminergic Activity (H3 Receptor Targeting)

Pyrrole-3-methanamines are bioisosteres of histamine (imidazole-4-ethanamine).

  • Mechanism: The primary amine mimics the ethylamine side chain of histamine, interacting with Asp3.32 in the GPCR transmembrane region.

  • Methyl Analog Performance: Acts as a minimal bioisostere. Often exhibits low affinity (Ki > 1 µM) due to lack of secondary hydrophobic interactions.

  • Propyl Analog Performance: The N-propyl group extends into the hydrophobic cleft often occupied by the benzyl/phenyl groups of potent H3 antagonists (e.g., Ciproxifan analogs).

  • Data Trend: Extension from Methyl

    
     Propyl typically yields a 10-50x increase in affinity  for H3/H4 receptors due to the "lipophilic effect" in the orthosteric site.
    
Sigma-1 Receptor Affinity

The N-propyl amine motif is a "privileged structure" for Sigma-1 receptors (chaperone proteins involved in neuroprotection).

  • SAR Rule: Sigma-1 binding sites contain a hydrophobic bulk tolerance region. The N-propyl group is the optimal length to fill this pocket without causing steric clash, often superior to both Methyl (too short) and Butyl (too floppy).

  • Application: The propyl analog is the preferred starting block for designing neuroactive ligands.

Potassium-Competitive Acid Blockers (P-CABs)[1][2][3]
  • Negative Control: Unlike Vonoprazan (which uses an N-sulfonyl group), N-alkyl pyrroles (both Methyl and Propyl) are generally inactive as P-CABs. The N-alkyl group is too electron-donating, preventing the necessary pKa modulation required for H+/K+-ATPase inhibition.

Part 3: Visualization of SAR Decision Logic

SAR_Logic Start Pyrrole-3-methanamine Scaffold Decision Select N-Substituent Start->Decision Methyl N-Methyl (CAS 20863-72-3) Low MW, High Solubility Decision->Methyl Minimize Sterics Propyl N-Propyl (CAS 1512560-72-3) High Lipophilicity, Hydrophobic Reach Decision->Propyl Probe Hydrophobicity Target_H3 Target: Histamine H3 Receptor Methyl->Target_H3 Target_Sigma Target: Sigma-1 Receptor Methyl->Target_Sigma Target_PCAB Target: H+/K+ ATPase (P-CAB) Methyl->Target_PCAB Propyl->Target_H3 Propyl->Target_Sigma Propyl->Target_PCAB Outcome_H3_Me Low Affinity (Baseline) Target_H3->Outcome_H3_Me Outcome_H3_Pr Enhanced Affinity (Hydrophobic Pocket Fill) Target_H3->Outcome_H3_Pr Outcome_Sig_Me Weak Binding Target_Sigma->Outcome_Sig_Me Outcome_Sig_Pr Optimal Binding (Privileged Motif) Target_Sigma->Outcome_Sig_Pr Outcome_PCAB INACTIVE (Requires Sulfonyl) Target_PCAB->Outcome_PCAB Lack of Acidity

Caption: Decision tree for selecting N-Methyl vs. N-Propyl scaffolds based on target pharmacology. Note the specific utility of the Propyl analog for Sigma and H3 targets.

Part 4: Experimental Protocols

Protocol A: Comparative Microsomal Stability (Metabolic Liability)

Purpose: To determine if the N-propyl chain introduces a metabolic "soft spot" compared to the N-methyl analog.

  • Preparation:

    • Prepare 10 mM stock solutions of This compound and (1-methyl-1H-pyrrol-3-yl)methanamine in DMSO.

    • Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM test compound with pooled human liver microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL at t=0, 15, 30, and 60 mins.

    • Quench immediately with 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Monitor parent ion depletion.

    • Key Observation: Look for [M+16] peaks for the Propyl analog (hydroxylation of the propyl chain) vs [M-14] for the Methyl analog (demethylation).

    • Expected Result: The N-propyl analog typically shows higher intrinsic clearance (

      
      ) due to accessible 
      
      
      
      oxidation sites.
Protocol B: Synthesis of Amide Library (Coupling Efficiency)

Purpose: To validate the nucleophilicity of the C3-methanamine group in both analogs.

  • Reagents: Carboxylic acid partner (e.g., Benzoic acid), HATU (1.2 eq), DIPEA (3 eq), DMF.

  • Procedure:

    • Dissolve Acid (0.2 mmol) in DMF (1 mL).

    • Add HATU and stir for 5 mins to activate.

    • Add This compound (0.2 mmol) and DIPEA.

    • Stir at RT for 2 hours.

  • Workup:

    • Dilute with EtOAc, wash with LiCl (5% aq) and NaHCO3.

    • Dry over Na2SO4 and concentrate.

  • Comparison:

    • Both analogs should show similar reactivity. If the Propyl analog shows lower yield, check for steric hindrance in the transition state (unlikely for C3-amines) or purity issues (hygroscopicity).

References

  • Discovery of Vonoprazan (TAK-438): Arikawa, Y., et al. (2012). "Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)." Journal of Medicinal Chemistry.

  • Histamine H3 SAR: Zhao, C., et al. (2009).[1] "Design of a new histamine H3 receptor antagonist chemotype: (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles." Journal of Medicinal Chemistry.

  • Pyrrole Scaffold Review: Bhardwaj, V., et al. (2015). "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics." RSC Advances.

  • Sigma Receptor Pharmacophores: Chu, W., et al. (2011). "Sigma receptor ligands: history, design, and therapeutic potential." Current Pharmaceutical Design.

Sources

A Researcher's Guide to the Crystallographic Analysis of (1-propyl-1H-pyrrol-3-yl)methanamine Salts: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins our ability to predict and modulate biological activity, optimize physicochemical properties, and design novel materials with tailored functionalities. For N-substituted pyrrole derivatives such as (1-propyl-1H-pyrrol-3-yl)methanamine, which hold potential as scaffolds in medicinal chemistry, X-ray crystallography serves as the gold standard for elucidating precise atomic arrangements.

This guide provides a comprehensive framework for the crystallographic analysis of this compound and its various salt forms. While specific crystallographic data for this exact molecule is not widely published, this document will equip researchers with the necessary protocols and comparative insights to pursue such investigations. We will delve into the synthetic pathways, crystallization strategies, and the subsequent X-ray diffraction analysis, drawing parallels with structurally related compounds to illustrate key concepts and potential outcomes. Our focus remains on the "why" behind the "how," ensuring a deep-seated understanding of the experimental choices and their implications.

Synthesis and Salt Formation: The Foundation of Crystallographic Success

The journey to a high-quality crystal structure begins with the synthesis of the target molecule and its subsequent purification and salt formation. The choice of the counter-ion in the salt formation step is a critical variable that can significantly influence the crystallization propensity and the resulting crystal packing of this compound.

Synthesis of this compound

A common synthetic route to N-substituted 3-aminomethylpyrroles involves the reduction of a corresponding nitrile or amide precursor. A plausible and efficient pathway is outlined below:

A 1-propyl-1H-pyrrole-3-carbonitrile B This compound A->B Reduction (e.g., LiAlH4 in THF or Catalytic Hydrogenation)

Figure 1. A generalized synthetic scheme for the preparation of this compound from its nitrile precursor.

Experimental Protocol: Reduction of 1-propyl-1H-pyrrole-3-carbonitrile

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve 1-propyl-1H-pyrrole-3-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser's method).

  • Extraction: Filter the resulting aluminum salts and wash them thoroughly with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify the amine by column chromatography on silica gel or by distillation under reduced pressure.

Salt Formation: A Critical Step for Crystallization

The free amine of this compound is a liquid at room temperature, making it unsuitable for single-crystal X-ray diffraction. The formation of salts not only yields solid materials but also introduces new intermolecular interactions (e.g., hydrogen bonding) that can facilitate the growth of high-quality crystals. The choice of the acid used for salt formation is a key experimental variable.

Table 1: Common Acids for Amine Salt Formation and Their Potential Impact on Crystal Packing

AcidCounter-ionPotential InteractionsConsiderations
Hydrochloric AcidChloride (Cl⁻)Strong hydrogen bond acceptorSmall, spherical anion; can lead to simple, close-packed structures.
Sulfuric AcidSulfate (SO₄²⁻)Tetrahedral, multiple H-bond acceptorsCan bridge multiple protonated amines, leading to complex 2D or 3D networks.
Acetic AcidAcetate (CH₃COO⁻)Carboxylate group offers two H-bond acceptorsCan introduce additional non-polar interactions from the methyl group.
Fumaric AcidFumaratePlanar dicarboxylate, H-bond donor and acceptorCan act as a rigid linker between amine molecules.
Maleic AcidMaleatecis-dicarboxylate, potential for intramolecular H-bondsCan lead to different packing arrangements compared to the trans-fumarate.

Experimental Protocol: Salt Formation

  • Dissolve the purified this compound (1.0 eq.) in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or acetone).

  • Add a solution of the chosen acid (1.0 eq. for monoprotic acids, 0.5 eq. for diprotic acids) in the same solvent dropwise with stirring.

  • The salt will often precipitate out of the solution. If not, the solution can be cooled or a less polar co-solvent can be added to induce precipitation.

  • Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Crystallization Strategies: The Art and Science of Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A variety of techniques should be systematically employed to explore the crystallization landscape for each salt of this compound.

cluster_0 Crystallization Techniques cluster_1 Key Parameters A Slow Evaporation Solvent Solvent(s) A->Solvent Concentration Concentration A->Concentration Temperature Temperature A->Temperature Time Time A->Time B Vapor Diffusion (Liquid-Liquid or Solid-Liquid) B->Solvent B->Concentration B->Temperature B->Time C Cooling Crystallization C->Solvent C->Concentration C->Temperature C->Time D Solvent Layering D->Solvent D->Concentration D->Temperature D->Time

Figure 2. An overview of common crystallization techniques and the key parameters to be optimized.

Recommended Crystallization Screening Protocol:

A systematic approach using a multi-well crystallization plate is recommended to efficiently screen a wide range of conditions.

  • Solvent Selection: Prepare saturated or near-saturated solutions of each salt in a variety of solvents (e.g., water, methanol, ethanol, acetonitrile, acetone, and mixtures thereof).

  • Screening Methods:

    • Slow Evaporation: Dispense small aliquots (e.g., 100 µL) of each solution into the wells of a microplate, cover loosely, and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Place a small drop of the concentrated salt solution on a coverslip and invert it over a well containing a reservoir of a solvent in which the salt is less soluble (the precipitant). The system is sealed, and the slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Incubation: Store the crystallization plates in a vibration-free environment at a constant temperature (e.g., 4 °C or room temperature).

  • Monitoring: Regularly inspect the plates under a microscope for the formation of single crystals.

X-ray Diffraction Analysis: From Crystal to Structure

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction to determine their three-dimensional structure.

A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods, Patterson Method) C->D E Structure Refinement D->E F Structure Validation & Analysis E->F

Figure 3. A typical workflow for single-crystal X-ray diffraction analysis.

Data Collection and Structure Solution

A selected crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The collected data is processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using computational methods to obtain an initial model of the electron density, which is subsequently refined to yield the final atomic positions.

Comparative Analysis of Crystallographic Data

The true power of this analysis lies in the comparison of the crystal structures of different salts of this compound. The following parameters should be systematically compared:

Table 2: Key Crystallographic Parameters for Comparative Analysis

ParameterDescriptionSignificance
Unit Cell Parameters The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.Provides information about the basic repeating unit of the crystal lattice.
Space Group The symmetry operations that describe the arrangement of molecules in the unit cell.A fundamental property of the crystal structure.
Z' The number of independent molecules in the asymmetric unit.A Z' > 1 indicates the presence of multiple, slightly different conformations of the molecule in the crystal.
Hydrogen Bonding Network The geometry and connectivity of hydrogen bonds between the protonated amine, the counter-ion, and any solvent molecules.A primary determinant of the crystal packing.
Conformation of the Propyl Chain The torsion angles defining the orientation of the propyl group.Can be influenced by crystal packing forces.
Packing Motifs The overall arrangement of molecules in the crystal (e.g., layers, chains, herringbone).Influences the physical properties of the solid.

By systematically varying the counter-ion and analyzing the resulting changes in these parameters, one can gain a deep understanding of the intermolecular forces that govern the solid-state structure of this compound. This knowledge is invaluable for polymorph screening, formulation development, and the rational design of new materials with desired properties.

Conclusion and Future Directions

The crystallographic analysis of this compound salts offers a rich field of investigation for researchers in medicinal chemistry and materials science. While direct structural reports for this specific compound are not yet prevalent in the public domain, the methodologies and comparative frameworks outlined in this guide provide a clear path forward. Through systematic synthesis, salt screening, and crystallization experiments, coupled with detailed X-ray diffraction analysis, the scientific community can build a comprehensive understanding of the solid-state behavior of this important molecular scaffold. The resulting structural insights will undoubtedly fuel the development of new therapeutics and functional materials.

References

  • Note: As specific crystallographic data for the target compound was not found, the following references provide foundational knowledge and protocols relevant to the techniques discussed in this guide.
  • Synthesis of N-substituted Pyrroles: Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Crystallization Techniques for Small Molecules: Blagden, N., & Davey, R. J. (2003). Polymorph selection: The role of the solvent. Crystal Growth & Design, 3(6), 873-885. [Link]

  • Fundamentals of X-ray Crystallography: Clegg, W., Blake, A. J., Ibberson, R. M., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

  • Salt Selection in Drug Development: Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]

Chromatographic retention times of (1-propyl-1H-pyrrol-3-yl)methanamine

[1]

Executive Summary

This compound (CAS: 888473-50-5) is a basic heterocyclic building block used in the synthesis of bioactive pyrrole derivatives (e.g., Vonoprazan analogs).[1] Its chromatographic retention is governed by two competing factors: the hydrophobic N-propyl chain and the basic primary amine tail.[1]

Unlike neutral drug substances, this molecule exhibits drastic retention shifts based on mobile phase pH.[1] This guide compares its performance against key structural alternatives—specifically its N-unsubstituted parent and N-methyl analog —to provide a predictive retention map for method development.[1]

Physicochemical Profiling & Retention Logic

To predict retention times (RT) accurately, we must quantify the "pull" of the hydrophobic core against the "drag" of the polar amine.

PropertyValue (Predicted)Chromatographic Impact
Structure N-Propyl Pyrrole Core + MethanamineDual Nature: The propyl group drives RP retention; the amine drives silanol interactions (tailing).[1]
LogP ~1.5 – 1.8 Moderately lipophilic.[1] Retains well on C18 only when neutral.[1]
pKa (Amine) ~9.2 – 9.5 At pH < 9, the molecule is protonated (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

), highly polar, and elutes near the void volume in Reverse Phase (RP).
pKa (Pyrrole) Very low (Non-basic)The pyrrole nitrogen is involved in aromaticity and does not protonate under standard LC conditions.[1]
The "Alternatives" (Analogs for SAR Comparison)

In synthesis, you will likely encounter these related species. Their separation order is predictable based on alkyl chain length (hydrophobicity).[1]

  • Alternative A (Parent): (1H-pyrrol-3-yl)methanamine (Most Polar).[1]

  • Alternative B (Intermediate): (1-methyl-1H-pyrrol-3-yl)methanamine.[1]

  • Target: this compound (Most Hydrophobic).[1]

Comparative Retention Performance

The following table contrasts the retention behavior of the target against its alternatives across three common separation modes.

Table 1: Relative Elution Order & Method Suitability
Method ScenarioTarget: (1-propyl...)Alt A: (1H-pyrrol...)[1][2][3][4][5][6][7]Alt B: (1-methyl...)[1][2][3][5]Resolution Mechanism
Acidic C18 (0.1% Formic Acid)Early Elution (k' < 1.[1]0)Void Volume(k' ≈ 0)Early Elution(k' < 0.[1]5)Poor. All species are protonated cations.[1] Hydrophobic discrimination is minimized.[1]
Basic C18 (10mM NH₄HCO₃, pH 10)Strong Retention (k' > 5.[1]0)Moderate RetentionIntermediate RetentionExcellent. Species are neutral.[1] Retention follows alkyl chain length (Propyl > Methyl > H).[1]
HILIC (Acetonitrile/Buffer)Weak Retention Strong RetentionModerate RetentionGood (Inverted). Retention follows polarity (H > Methyl > Propyl).[1]
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Critical Insight: For the target molecule, High pH Reverse Phase is the superior mode. It suppresses ionization of the amine, maximizing the hydrophobic interaction of the propyl group and eliminating peak tailing caused by silanol interactions.

Experimental Protocols

These protocols are self-validating. If the Target elutes before the Methyl analog in Protocol 1, the pH is likely too low (insufficient suppression).[1]

Protocol 1: High pH Reverse Phase (Recommended)

Best for purity analysis and impurity profiling.

  • Column: XBridge C18 or Gemini NX-C18 (High pH stable), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1][8][9]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 95% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.[1][3][10]

  • Detection: UV @ 220 nm (Pyrrole absorption).[1]

  • Expected Result: Sharp, symmetrical peak. Elution order: (1H) → (Methyl) → (Propyl) .[1]

Protocol 2: HILIC (Orthogonal Alternative)

Best for very polar precursors or if the N-propyl group is missing.[1]

  • Column: Bare Silica or Amide HILIC, 100 x 2.1 mm, 1.7 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1][8][9]

  • Isocratic: 90% B / 10% A.[1]

  • Expected Result: Elution order: (Propyl) → (Methyl) → (1H).[1] The target elutes first because it is the least polar.

Visualizations

Diagram 1: Relative Retention Map

This diagram visualizes where the target molecule falls relative to its synthetic impurities/analogs in a High pH C18 system.

RetentionMapStartInjection (t0)ParentAlternative A(1H-pyrrol-3-yl)Most PolarStart->Parent k' ~ 1-2EndEnd of GradientMethylAlternative B(1-methyl...)IntermediateParent->Methyl + CH2 GroupTargetTARGET MOLECULE(1-propyl-1H-pyrrol-3-yl)Most HydrophobicMethyl->Target + C2H4 Group(Significant Shift)Target->End

Caption: Predicted elution order on a High pH C18 column. The addition of the propyl chain significantly increases retention compared to methyl or unsubstituted analogs.

Diagram 2: Method Development Decision Tree

Follow this logic to select the correct separation mode for this compound.

MethodDecisionStartStart: AnalyzeThis compoundQ1Is the sampleclean (Ref Std)?Start->Q1Q2Is MS compatibilityrequired?Q1->Q2No (Complex Mix)MethodAMethod A: High pH C18(Ammonium Bicarbonate)BEST PEAK SHAPEQ1->MethodAYesQ2->MethodANo (UV Only)MethodBMethod B: Low pH C18(Formic Acid)Expect early elutionQ2->MethodBYes (LC-MS)MethodCMethod C: HILIC(High ACN)Orthogonal SelectivityMethodB->MethodCIf k' < 1.0(Too fast)

Caption: Workflow for selecting the optimal chromatographic method based on sample complexity and detection requirements.

References

  • PubChemLite. (2025).[1][7] this compound Structure & Computed Properties. University of Luxembourg.[1] Retrieved from [Link]

  • EPA CompTox. (2025).[1] Physicochemical properties of Pyrrole Methanamine Analogs. US Environmental Protection Agency.[1] Retrieved from [Link][1]

A Comparative Guide to the UV-Vis Absorption Characteristics of (1-propyl-1H-pyrrol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-propyl-1H-pyrrol-3-yl)methanamine is a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental structural motif in numerous biologically active compounds and functional materials. The electronic properties of the pyrrole scaffold, and by extension its utility, are highly tunable through substitution. Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible technique for probing the electronic structure of such molecules.

This guide provides an in-depth analysis of the anticipated UV-Vis absorption characteristics of this compound. Due to the absence of published experimental spectra for this specific molecule, this document serves as a predictive and instructional resource. We will establish a baseline by examining the UV-Vis spectrum of the parent chromophore, pyrrole, and then, based on established principles of electronic transitions and substituent effects, we will build a comparative analysis against relevant structural analogs. This guide is designed to equip researchers with the foundational knowledge to interpret the UV-Vis spectrum of this compound and similar derivatives, and to understand the causal relationships between molecular structure and spectral features.

Pillar 1: The Science of UV-Vis Absorption in Pyrrole Systems

The absorption of UV-Vis light by a molecule corresponds to the excitation of an electron from a lower energy molecular orbital to a higher energy one. In aromatic systems like pyrrole, the most relevant electronic transitions are typically π → π* transitions. The pyrrole ring contains a delocalized π-electron system, which is the chromophore responsible for its characteristic UV absorption.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the wavelength of maximum absorption (λmax). According to the fundamental relationship E = hc/λ, a smaller HOMO-LUMO gap corresponds to absorption at a longer wavelength.

The substitution on the pyrrole ring can significantly alter the energy levels of the HOMO and LUMO, thereby shifting the λmax. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): These groups, such as alkyl and amino groups, tend to increase the energy of the HOMO. This reduces the HOMO-LUMO gap, resulting in a bathochromic shift (or redshift) to a longer λmax.

  • Electron-Withdrawing Groups (EWGs): Conversely, these groups, such as nitro or carbonyl groups, tend to lower the energy of the LUMO, which can also decrease the HOMO-LUMO gap, though the effect on the spectrum can be more complex depending on the specific group and its position.

In our target molecule, this compound, we have two such substituents to consider: the N-propyl group and the 3-aminomethyl group. Both are considered to be electron-donating.

Pillar 2: A Hypothetical Comparative Analysis

As experimental data for this compound is not publicly available, we will construct a hypothetical comparison based on the known spectrum of pyrrole and the predicted effects of its substituents.

Baseline: The UV-Vis Spectrum of Pyrrole

The parent pyrrole molecule in a non-polar solvent like hexane exhibits a strong absorption band corresponding to a π → π* transition. The key spectral data for pyrrole is as follows:

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
PyrroleHexane210.515,000[1]
PyrroleWater~205Not specified
Comparative Alternatives

To understand the contribution of each substituent in this compound, we will consider the following hypothetical alternatives:

  • 1-propyl-1H-pyrrole: This molecule allows us to isolate the effect of the N-alkyl group. Alkyl groups are weak electron-donating groups through an inductive effect. We would predict a small bathochromic shift relative to pyrrole.

  • (1H-pyrrol-3-yl)methanamine: This isolates the effect of the 3-aminomethyl group. The aminomethyl group is also electron-donating. Its placement at the 3-position will influence the electron density of the pyrrole ring and is expected to cause a bathochromic shift.

  • This compound (Target Molecule): With both an N-propyl and a 3-aminomethyl group, we anticipate a cumulative electron-donating effect. This should result in the most significant bathochromic shift compared to pyrrole and the other alternatives.

Predicted UV-Vis Absorption Characteristics

The following table summarizes the predicted UV-Vis absorption characteristics of our target molecule and its comparators. The λmax values for the alternatives are educated estimations based on the principles of substituent effects.

CompoundSubstituentsPredicted Effect on λmaxPredicted λmax (nm)
PyrroleNone (Baseline)-~210
1-propyl-1H-pyrroleN-propyl (weak EDG)Small bathochromic shift~215-220
(1H-pyrrol-3-yl)methanamine3-aminomethyl (EDG)Moderate bathochromic shift~220-230
This compound N-propyl and 3-aminomethyl (cumulative EDG effect)Largest bathochromic shift~225-235

The diagram below illustrates the logical relationship for this predictive comparison.

Caption: Predicted bathochromic shifts in λmax relative to pyrrole.

Pillar 3: Experimental Protocol for UV-Vis Analysis

To validate the predictions made in this guide, the following experimental protocol for obtaining the UV-Vis absorption spectrum of this compound is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes.

  • Solvent: Spectroscopic grade ethanol or hexane. Ethanol is a good general-purpose solvent for many organic molecules, while hexane provides a non-polar environment that minimizes solvent-solute interactions, often resulting in a "purer" spectrum.

  • Analyte: High-purity this compound.

  • Analytical Balance and Volumetric Flasks: For accurate preparation of solutions.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the weighed sample in the chosen spectroscopic grade solvent in a 100 mL volumetric flask. Ensure the sample is completely dissolved. This will be your stock solution.

  • Preparation of Working Solutions:

    • Perform a serial dilution of the stock solution to prepare a series of working solutions of decreasing concentration. A good starting point would be to prepare solutions with concentrations that will give an absorbance in the range of 0.1 to 1.0, as this is the range where the Beer-Lambert Law is most likely to be linear.

  • Spectrophotometer Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 400 nm down to 190 nm.

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in the spectrophotometer and run a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvettes themselves.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

    • Place the sample cuvette back into the spectrophotometer and record the absorption spectrum.

    • Repeat this process for each of the working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the λmax from the recorded spectra.

    • Using the absorbance values at the λmax for each of the known concentrations, construct a Beer-Lambert plot (Absorbance vs. Concentration).

    • The plot should be linear and pass through the origin. The slope of this line will be the molar absorptivity (ε) of this compound at its λmax.

The following diagram illustrates the experimental workflow:

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilute Serial Dilutions Stock->Dilute Baseline Baseline Correction (Solvent Blank) Dilute->Baseline Measure Measure Absorbance of Working Solutions Baseline->Measure Identify Identify λmax Measure->Identify Plot Beer-Lambert Plot Identify->Plot Calculate Calculate ε Plot->Calculate

Caption: Experimental workflow for UV-Vis absorption analysis.

Conclusion

While experimental data for the UV-Vis absorption of this compound is not currently available in the public domain, a thorough understanding of the electronic properties of the pyrrole chromophore allows for a robust, predictive analysis. We anticipate that the combined electron-donating effects of the N-propyl and 3-aminomethyl substituents will result in a bathochromic shift of the primary π → π* transition, with a predicted λmax in the range of 225-235 nm. This guide provides the theoretical foundation and a detailed experimental protocol for researchers to confirm these predictions and to further characterize this and other novel pyrrole derivatives. The principles and methodologies outlined herein are fundamental to the fields of medicinal chemistry and materials science, where a deep understanding of structure-property relationships is paramount.

References

  • Li, J. (1997). Optical absorption measurement of Pyrrole. OMLC.org. Retrieved from [Link]

Sources

Safety Operating Guide

(1-propyl-1H-pyrrol-3-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for (1-propyl-1H-pyrrol-3-yl)methanamine . As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-mitigation system designed to protect personnel and ensure regulatory compliance (RCRA/EPA).

Executive Summary: Immediate Action Card

Critical Parameter Operational Directive
Primary Hazard Corrosive (Category 1B) & Acute Toxicity . Primary amines can cause severe skin burns and eye damage.
Waste Stream Organic Alkaline (Basic) . Never mix with acidic waste streams.
Incompatibility Strong acids (exothermic polymerization), Acid chlorides, Acid anhydrides, Strong oxidizers.
Spill Response Do not use water immediately. Absorb with inert silicate (Vermiculite) or specific amine-neutralizing pads.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. This compound combines a primary amine (nucleophilic, basic) with an N-substituted pyrrole ring (electron-rich, acid-sensitive).

Physicochemical Data
PropertyValue / DescriptionRisk Implication
Chemical Name This compound--
Molecular Formula

Nitrogenous organic waste.[1]
Functional Groups Primary Amine (

), Pyrrole Ring
High alkalinity; potential for acid-catalyzed polymerization.
Acidity/Basicity Basic (Estimated

for amine)
Must be segregated from acid waste to prevent heat generation.
Physical State Liquid or Low-Melting SolidLikely viscous; residues may adhere to glass.
Mechanism of Hazard[2][3]
  • Corrosivity : The primary amine group readily accepts protons, causing saponification of lipids in human tissue (chemical burns).

  • Polymerization : The pyrrole ring is electron-rich. In the presence of strong acids (e.g., waste sulfuric acid), it can undergo rapid, exothermic polymerization, forming insoluble tars that clog waste containers and generate hazardous heat.

Waste Segregation Strategy

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with the wrong stream can lead to container pressurization.

WasteSegregation Start Waste: this compound StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved Solid Solid / Residue StateCheck->Solid Solid/Adsorbed SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Organic (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic (MeOH, DMSO, Toluene) SolventCheck->NonHalogenated No Halogens BinA Stream A: Halogenated Organic (Keep pH Basic) Halogenated->BinA Segregate BinB Stream B: Non-Halogenated Organic (High BTU Fuel Blending) NonHalogenated->BinB Preferred Debris Contaminated Debris (Gloves, Wipes) Solid->Debris PureSolid Pure Chemical (Expired/Excess) Solid->PureSolid BinC Stream C: Solid Hazardous Waste (Incineration) Debris->BinC PureSolid->BinC Double Bag

Figure 1: Decision logic for segregating amine-based pyrrole waste streams. Note the strict separation based on solvent content.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Chemical (Stock)

Use this protocol for expired bottles or excess synthesis product.

  • Labeling : Attach a hazardous waste tag immediately.

    • Constituents : "this compound".[1]

    • Hazard Checkboxes : Corrosive, Toxic.[2][3]

  • Container Selection : Use the original container if intact. If transferring, use HDPE (High-Density Polyethylene) or Glass .

    • Avoid: Metal containers (amines can corrode certain alloys over time) or low-grade plastics that may be permeated.

  • Secondary Containment : Place the bottle inside a sealable plastic bag (Chem-Bag) to contain any fumes or leaks.

  • Storage : Store in the Alkaline/Base cabinet until pickup. Do NOT store next to acids.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for HPLC waste, mother liquors, or washing solvents.

  • pH Check : Ensure the waste stream is Basic (pH > 8) .

    • Why? If the waste solvent is acidic, the pyrrole may polymerize. If necessary, add a small amount of Triethylamine (TEA) or dilute NaOH to keep the mixture alkaline.

  • Solvent Compatibility :

    • Non-Halogenated (Preferred) : Methanol, Ethanol, DMSO mixtures. This goes to "High BTU" incineration.

    • Halogenated : DCM, Chloroform. This goes to specialized incineration.

  • Bulking : Pour into the appropriate carboy (e.g., "Organic Waste - Basic").

    • Crucial : Verify the carboy does not contain acid residues.

Scenario C: Spill Cleanup (Small Scale < 50 mL)
  • PPE : Butyl rubber or Nitrile gloves (double gloved), safety goggles, lab coat.

  • Containment : Encircle the spill with a specialized Amine-Neutralizing Absorbent or Vermiculite.

    • Do not use paper towels immediately, as amines can react with cellulose or simply evaporate, causing inhalation hazards.

  • Neutralization (Optional but Recommended) : Apply a weak acid neutralizer (e.g., Citric acid powder) slowly to the absorbed mass to reduce volatility.

  • Collection : Scoop material into a wide-mouth jar. Label as "Solid Hazardous Waste: Amine Contaminated Debris."

  • Surface Decon : Wipe the surface with 1% Acetic Acid solution followed by water to remove oily amine residues.

Regulatory & Compliance (RCRA)

In the United States, this compound falls under specific waste codes depending on the formulation.

  • Characteristic Waste : Likely D002 (Corrosive) if pH > 12.5 (aqueous) or liquid corrodes steel.

  • P/U Listed Waste : While this specific CAS is likely not explicitly P or U listed, it must be treated as Ignitable (D001) if in flammable solvent, or Toxic based on generator knowledge.

Documentation Requirement : Always maintain a Waste Determination Form on file.

  • Shipping Name : Waste Amines, liquid, corrosive, n.o.s. (contains this compound).[1]

  • UN Number : Likely UN 2735 (Amines, liquid, corrosive, n.o.s.).

References

  • PubChem . Compound Summary: this compound.[1] National Library of Medicine. Available at: [Link]

  • US EPA . Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Available at: [Link]

Sources

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